(Rac)-WAY-161503 hydrochloride
描述
属性
IUPAC Name |
8,9-dichloro-1,2,3,4,4a,6-hexahydropyrazino[1,2-a]quinoxalin-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O.ClH/c12-6-3-8-9(4-7(6)13)16-2-1-14-5-10(16)11(17)15-8;/h3-4,10,14H,1-2,5H2,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNWSZJDAKOUAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C(=O)NC3=CC(=C(C=C32)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621025, DTXSID201030018 | |
| Record name | 8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201030018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
276695-22-8, 75704-24-4 | |
| Record name | 8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201030018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(Rac)-WAY-161503 Hydrochloride: A Technical Guide to its Mechanism of Action as a 5-HT2C Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-WAY-161503 hydrochloride is a potent and selective serotonin (B10506) 2C receptor (5-HT2C) agonist that has been instrumental in elucidating the physiological roles of the 5-HT2C receptor.[1][2][3][4][5] With high affinity and functional efficacy at this G-protein coupled receptor (GPCR), (Rac)-WAY-161503 has demonstrated significant effects in preclinical models of obesity and depression.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its binding profile, signaling pathways, and the experimental protocols used for its characterization.
Core Mechanism of Action: Selective 5-HT2C Receptor Agonism
This compound exerts its pharmacological effects primarily through the activation of the 5-HT2C receptor, a member of the Gq/G11-coupled GPCR family.[6][7] Upon binding, it initiates a conformational change in the receptor, leading to the activation of downstream signaling cascades. Its efficacy as an anti-obesity agent is linked to the activation of pro-opiomelanocortin (POMC) neurons in the hypothalamus, which play a crucial role in regulating appetite and energy expenditure. The anorectic effects of (Rac)-WAY-161503 can be reversed by the administration of a 5-HT2C receptor antagonist, such as SB-242084, confirming its on-target mechanism.[6] Furthermore, studies have indicated that the inhibitory effects of (Rac)-WAY-161503 on serotonin neuron firing in the dorsal raphe nucleus are mediated by GABAergic neurons, highlighting a complex interplay between different neurotransmitter systems.[7][8]
Quantitative Pharmacological Profile
The binding affinity and functional potency of this compound have been extensively characterized through various in-vitro assays. The following tables summarize the key quantitative data.
Table 1: Radioligand Binding Affinities (Ki)
| Receptor | Radioligand | Cell Line | Ki (nM) | Reference |
| Human 5-HT2C | [125I]2,5-dimethoxy-4-iodoamphetamine (DOI) | CHO | 3.3 ± 0.9 | [6] |
| Human 5-HT2C | [3H]mesulergine | CHO | 32 ± 6 | [6] |
| Human 5-HT2A | [125I]DOI | CHO | 18 | [6][7] |
| Human 5-HT2B | [3H]5-HT | CHO | 60 | [6][7] |
CHO: Chinese Hamster Ovary cells
Table 2: Functional Potencies (EC50)
| Assay | Receptor | Cell Line | EC50 (nM) | Emax (%) | Reference |
| Inositol (B14025) Phosphate Formation | Human 5-HT2C | CHO | 8.5 | Full Agonist | [6] |
| Calcium Mobilization | Human 5-HT2C | CHO | 0.8 | Full Agonist | [6] |
| Arachidonic Acid Release | Human 5-HT2C | CHO | 38 | 77 | [6][7] |
| Inositol Phosphate Formation | Human 5-HT2B | CHO | 6.9 | Agonist | [6] |
| Calcium Mobilization | Human 5-HT2B | CHO | 1.8 | Agonist | [6] |
| Inositol Phosphate Formation | Human 5-HT2A | CHO | 802 | Weak Partial Agonist | [6] |
| Calcium Mobilization | Human 5-HT2A | CHO | 7 | Potent Agonist | [6] |
CHO: Chinese Hamster Ovary cells
Signaling Pathways
Activation of the 5-HT2C receptor by this compound primarily engages the Gq/G11 signaling pathway, leading to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The elevation of intracellular calcium and the activation of Protein Kinase C (PKC) by DAG lead to a cascade of downstream cellular responses.
Additionally, (Rac)-WAY-161503 has been shown to stimulate the Phospholipase A2 (PLA2) coupled release of arachidonic acid, albeit with lower potency compared to the PLC pathway.[6][7]
Experimental Protocols
The characterization of this compound has relied on a suite of standardized in-vitro and in-vivo experimental procedures.
In-Vitro Assays
Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptors are commonly used.[6] These cells are typically cultured in DMEM supplemented with 10% FBS and antibiotics, in a humidified atmosphere of 5% CO2 at 37°C.
These assays are performed to determine the binding affinity (Ki) of the compound for the target receptors.
-
Membrane Preparation: Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [125I]DOI for 5-HT2A/2C, [3H]mesulergine for 5-HT2C, or [3H]5-HT for 5-HT2B) and varying concentrations of this compound.
-
Incubation: The reaction is typically carried out in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: The Ki values are calculated from the IC50 values (concentration of the drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
This functional assay measures the accumulation of inositol phosphates, a downstream product of PLC activation.
-
Cell Labeling: CHO cells expressing the receptor of interest are pre-incubated overnight with myo-[3H]-inositol to label the cellular phosphoinositide pools.
-
Stimulation: The cells are then washed and incubated with this compound in the presence of LiCl (to inhibit inositol monophosphatase and allow IP accumulation).
-
Extraction: The reaction is terminated, and the inositol phosphates are extracted.
-
Quantification: The amount of [3H]-inositol phosphates is determined by ion-exchange chromatography or scintillation counting.
-
Data Analysis: EC50 values are determined by fitting the concentration-response data to a sigmoidal curve.
This assay measures the transient increase in intracellular calcium concentration following receptor activation.
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM).
-
Stimulation: The baseline fluorescence is measured before the addition of this compound.
-
Detection: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is monitored in real-time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
-
Data Analysis: EC50 values are calculated from the concentration-response curves of the peak fluorescence change.
In-Vivo Models
The anti-obesity effects of this compound have been demonstrated in various animal models.
-
Animals: Sprague-Dawley rats, diet-induced obese mice, and obese Zucker rats are commonly used.[6]
-
Administration: The compound is typically administered via intraperitoneal (i.p.) or oral (p.o.) routes.
-
Food Intake Measurement: Food consumption is measured at specific time points after drug administration.
-
Body Weight Monitoring: Body weight is recorded regularly during chronic studies.
-
Data Analysis: The dose-dependent effects on food intake and body weight are analyzed to determine the ED50 (the dose that produces 50% of the maximal effect).
Conclusion
This compound is a well-characterized, potent, and selective 5-HT2C receptor agonist. Its mechanism of action involves the activation of the Gq/G11 signaling pathway, leading to downstream cellular responses that modulate appetite and other physiological processes. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development who are investigating the 5-HT2C receptor system.
References
- 1. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. bu.edu [bu.edu]
- 5. The potential use of selective 5-HT2C agonists in treating obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aversive stimulus properties of the 5-HT2C receptor agonist WAY 161503 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
WAY-161503 Hydrochloride: A Technical Guide to its 5-HT2C Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the 5-HT2C receptor agonist activity of WAY-161503 hydrochloride. The document details its pharmacological profile, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Core Compound Activity: Quantitative Data Summary
WAY-161503 hydrochloride is a potent and selective agonist for the 5-HT2C receptor.[1][2][3] Its activity has been characterized through various in vitro and in vivo studies, with key quantitative data summarized below for comparative analysis.
In Vitro Binding Affinity and Functional Potency
The following tables present the binding affinity (Ki) and functional potency (EC50) of WAY-161503 at human serotonin (B10506) 2 (5-HT2) receptor subtypes.
Table 1: Radioligand Binding Affinity of WAY-161503 at 5-HT2 Receptors
| Receptor Subtype | Radioligand | Ki (nM) | Cell Line | Reference |
| 5-HT2C | [¹²⁵I]DOI | 3.3 ± 0.9 | CHO | [4][5] |
| 5-HT2C | [³H]Mesulergine | 32 ± 6 | CHO | [4][5] |
| 5-HT2A | [¹²⁵I]DOI | 18 | CHO | [4][5] |
| 5-HT2B | [³H]5-HT | 60 | CHO | [4][5] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency of WAY-161503 at 5-HT2 Receptors
| Receptor Subtype | Functional Assay | EC50 (nM) | Cell Line | Reference |
| 5-HT2C | Inositol (B14025) Phosphate Formation | 8.5 | CHO | [4][5] |
| 5-HT2C | Calcium Mobilization | 0.8 | CHO | [4][5] |
| 5-HT2C | Arachidonic Acid Release | 38 | CHO | [4][5] |
| 5-HT2A | Inositol Phosphate Formation | 802 (partial agonist) | CHO | [4][5] |
| 5-HT2A | Calcium Mobilization | 7 | CHO | [4][5] |
| 5-HT2B | Inositol Phosphate Formation | 6.9 | CHO | [4][5] |
| 5-HT2B | Calcium Mobilization | 1.8 | CHO | [4][5] |
Lower EC50 values indicate greater potency.
In Vivo Efficacy
WAY-161503 has demonstrated anorectic effects in various animal models, highlighting its potential as an anti-obesity agent.[4][5]
Table 3: In Vivo Anorectic Effects of WAY-161503
| Animal Model | Effect | ED50 (mg/kg) | Administration Route | Reference |
| 24-h Fasted Sprague-Dawley Rats | Decreased 2-h food intake | 1.9 | Not Specified | [4][5] |
| Diet-Induced Obese Mice | Decreased 2-h food intake | 6.8 | Not Specified | [4][5] |
| Obese Zucker Rats | Decreased 2-h food intake | 0.73 | Not Specified | [4][5] |
ED50 represents the dose required to achieve 50% of the maximum effect.
Signaling Pathways of the 5-HT2C Receptor
Activation of the 5-HT2C receptor by an agonist such as WAY-161503 initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[6][7] This, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7] The 5-HT2C receptor can also couple to other G proteins and signaling pathways, including the activation of phospholipase A2 (PLA2) and phospholipase D (PLD).[6][7]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the 5-HT2C agonist activity of WAY-161503.
Radioligand Binding Assay
This assay determines the binding affinity of a compound for a specific receptor.
Objective: To determine the Ki of WAY-161503 for the 5-HT2C, 5-HT2A, and 5-HT2B receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptor.
-
Radioligands: [¹²⁵I]DOI (for 5-HT2A/2C) or [³H]5-HT (for 5-HT2B).
-
WAY-161503 hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of WAY-161503. For determining non-specific binding, add a high concentration of a known non-labeled ligand.
-
Incubation: Incubate the plates at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the WAY-161503 concentration. Determine the IC50 value (the concentration of WAY-161503 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Formation Assay
This functional assay measures the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation.
Objective: To determine the EC50 of WAY-161503 for stimulating IP formation via the 5-HT2C receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2C receptor.
-
[³H]myo-inositol.
-
WAY-161503 hydrochloride.
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
Dowex anion-exchange resin.
-
Scintillation counter.
Procedure:
-
Cell Labeling: Culture cells in a medium containing [³H]myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.
-
Stimulation: Wash the cells and pre-incubate with stimulation buffer containing LiCl. Then, stimulate the cells with varying concentrations of WAY-161503 for a specific time.
-
Lysis and IP Extraction: Terminate the reaction by adding a lysis buffer (e.g., perchloric acid).
-
Purification: Separate the inositol phosphates from other cellular components using anion-exchange chromatography (Dowex resin).
-
Counting: Elute the [³H]inositol phosphates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]inositol phosphates produced against the logarithm of the WAY-161503 concentration to generate a dose-response curve and determine the EC50 value.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following receptor activation.
Objective: To determine the EC50 of WAY-161503 for inducing calcium mobilization through the 5-HT2C receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2C receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
WAY-161503 hydrochloride.
-
Assay buffer.
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Loading: Incubate the cells with the calcium-sensitive fluorescent dye. The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane. Intracellular esterases then cleave the AM group, trapping the dye inside the cell.
-
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Stimulation: Inject varying concentrations of WAY-161503 into the wells while continuously monitoring the fluorescence.
-
Data Recording: Record the change in fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration of WAY-161503. Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
Arachidonic Acid Release Assay
This assay measures the release of arachidonic acid, a product of phospholipase A2 (PLA2) activity, which can be stimulated by 5-HT2C receptor activation.
Objective: To determine the EC50 of WAY-161503 for stimulating arachidonic acid release.
Materials:
-
Cells expressing the 5-HT2C receptor.
-
[³H]arachidonic acid.
-
WAY-161503 hydrochloride.
-
Cell culture medium and buffers.
-
Scintillation counter.
Procedure:
-
Cell Labeling: Incubate the cells with [³H]arachidonic acid, which will be incorporated into the cell membranes.
-
Stimulation: Wash the cells to remove unincorporated [³H]arachidonic acid and then stimulate with varying concentrations of WAY-161503.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
Counting: Measure the amount of [³H]arachidonic acid released into the supernatant using a scintillation counter.
-
Data Analysis: Plot the amount of released [³H]arachidonic acid against the logarithm of the WAY-161503 concentration to determine the EC50 value.
In Vivo Food Intake Study
This study evaluates the effect of WAY-161503 on food consumption in animal models.
Objective: To determine the ED50 of WAY-161503 for reducing food intake.
Materials:
-
Animal models (e.g., Sprague-Dawley rats, diet-induced obese mice, Zucker rats).
-
WAY-161503 hydrochloride.
-
Vehicle solution for drug administration.
-
Standard or high-fat diet.
-
Metabolic cages for individual housing and food intake measurement.
Procedure:
-
Acclimation: Acclimate the animals to the housing conditions and diet.
-
Fasting: Fast the animals for a specified period (e.g., 24 hours) to ensure robust feeding behavior.
-
Drug Administration: Administer varying doses of WAY-161503 or vehicle to different groups of animals via the desired route (e.g., intraperitoneal, oral).
-
Food Presentation: After a set time post-administration, provide the animals with a pre-weighed amount of food.
-
Measurement: Measure the amount of food consumed over a specific period (e.g., 2 hours).
-
Data Analysis: Calculate the average food intake for each dose group. Plot the percentage reduction in food intake compared to the vehicle group against the logarithm of the WAY-161503 dose to determine the ED50 value.
References
- 1. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. coachrom.com [coachrom.com]
- 5. researchgate.net [researchgate.net]
- 6. abcam.com [abcam.com]
- 7. Rat Model: Food Intake and Energy Expenditure [norecopa.no]
(Rac)-WAY-161503 Hydrochloride: A Technical Guide to its In Vitro Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological characteristics of (Rac)-WAY-161503 hydrochloride, a potent and selective 5-HT2C receptor agonist. The document details its binding affinities (Ki) and functional potencies (EC50) at serotonin (B10506) 5-HT2A, 5-HT2B, and 5-HT2C receptors. Detailed experimental methodologies for the key assays used to determine these values are provided, alongside visualizations of the associated signaling pathways.
Quantitative Data Summary
The binding affinity and functional potency of this compound have been determined through various in vitro assays. The following tables summarize the key quantitative data for its interaction with human 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Table 1: Binding Affinity (Ki) of this compound at Human 5-HT Receptors
| Receptor | Radioligand | Ki (nM) | Reference |
| 5-HT2C | Agonist: [125I]DOI | 3.3 ± 0.9 | [1] |
| 5-HT2C | Antagonist: [3H]mesulergine | 32 ± 6 | [1] |
| 5-HT2C | Not Specified | 4 | [2][3][4] |
| 5-HT2A | [125I]DOI | 18 | [1] |
| 5-HT2B | [3H]5-HT | 60 | [1] |
Table 2: Functional Potency (EC50) of this compound at Human 5-HT Receptors
| Receptor | Functional Assay | EC50 (nM) | Emax (%) | Reference |
| 5-HT2C | [3H]Inositol Phosphate (IP) Formation | 8.5 | Full Agonist | [1] |
| 5-HT2C | Calcium Mobilization | 0.8 | Full Agonist | [1] |
| 5-HT2C | Arachidonic Acid Release | 38 | 77 | [1] |
| 5-HT2C | Not Specified | 12 | Not Specified | [2][3][4] |
| 5-HT2A | [3H]Inositol Phosphate (IP) Formation | 802 | Partial Agonist | [1] |
| 5-HT2A | Calcium Mobilization | 7 | Not Specified | [1] |
| 5-HT2B | [3H]Inositol Phosphate (IP) Formation | 6.9 | Full Agonist | [1] |
| 5-HT2B | Calcium Mobilization | 1.8 | Full Agonist | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a ligand for a receptor. This is achieved by measuring the displacement of a radiolabeled ligand by the unlabeled test compound.
Protocol 1: Competitive Radioligand Binding for 5-HT2C, 5-HT2A, and 5-HT2B Receptors
1. Membrane Preparation:
-
Stably transfected Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor are harvested.
-
Cells are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, 0.1% BSA, 0.01% ascorbic acid, pH 7.4).[5]
-
A fixed concentration of the appropriate radioligand:
-
Increasing concentrations of unlabeled this compound.
-
Cell membranes.
-
-
The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature or 4 hours at 37°C).[5]
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
References
- 1. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WAY 161503 hydrochloride | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 5. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
WAY-161503 Hydrochloride: A Technical Guide to its 5-HT2 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of WAY-161503 hydrochloride for the 5-HT2 receptor subtypes. The information is compiled from publicly available pharmacological studies, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Core Data Presentation
The following tables summarize the binding affinity and functional activity of WAY-161503 at human 5-HT2A, 5-HT2B, and 5-HT2C receptors. This quantitative data allows for a direct comparison of the compound's potency and selectivity.
Table 1: Radioligand Binding Affinity of WAY-161503
| Receptor | Radioligand | Ki (nM) | Cell Line | Reference |
| 5-HT2C | [125I]DOI (agonist) | 3.3 ± 0.9 | CHO | [1][2] |
| [3H]Mesulergine (antagonist) | 32 ± 6 | CHO | [1][2] | |
| 5-HT2A | [125I]DOI (agonist) | 18 | CHO | [1][2] |
| 5-HT2B | [3H]5-HT (agonist) | 60 | CHO | [1][2] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity of WAY-161503
| Receptor | Assay | EC50 (nM) | Activity | Cell Line | Reference |
| 5-HT2C | Inositol (B14025) Phosphate (B84403) Formation | 8.5 | Full Agonist | CHO | [1][2] |
| Calcium Mobilization | 0.8 | Full Agonist | CHO | [1][2] | |
| Arachidonic Acid Release | 38 | Agonist (77% Emax) | CHO | [1] | |
| 5-HT2A | Inositol Phosphate Formation | 802 | Weak Partial Agonist | CHO | [1][2] |
| Calcium Mobilization | 7 | Agonist | CHO | [1][2] | |
| 5-HT2B | Inositol Phosphate Formation | 6.9 | Agonist | CHO | [1][2] |
| Calcium Mobilization | 1.8 | Agonist | CHO | [1][2] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Emax (Maximum Effect): The maximum response achievable by a drug.
Selectivity Profile Summary
WAY-161503 hydrochloride demonstrates a clear selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes in radioligand binding assays. Based on the Ki values obtained from agonist radioligand displacement, WAY-161503 is approximately 6-fold more selective for 5-HT2C over 5-HT2A and 20-fold more selective for 5-HT2C over 5-HT2B.[1][2]
In functional assays, WAY-161503 acts as a potent, full agonist at the 5-HT2C receptor, stimulating both inositol phosphate formation and calcium mobilization.[1][2] While it also demonstrates agonist activity at 5-HT2A and 5-HT2B receptors, its potency for inducing inositol phosphate formation at the 5-HT2A receptor is significantly lower.[1][2]
Information regarding the broader off-target selectivity profile of WAY-161503 against a comprehensive panel of other neurotransmitter receptors, ion channels, and transporters is limited in the public domain. One study notes weak or negligible affinity for the 5-HT1A, 1B, 1D, 1F receptors and the serotonin (B10506) transporter.[3] A comprehensive screening against a wider array of targets would be necessary for a complete off-target liability assessment.
Signaling Pathways
Activation of 5-HT2 receptors, which are Gq/G11 protein-coupled receptors, initiates a well-defined intracellular signaling cascade. The following diagram illustrates this primary pathway.
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments used to characterize WAY-161503 are not fully available in the public domain. However, based on the methodologies described in the primary literature, the following sections outline the general procedures for the key assays.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
General Protocol:
-
Membrane Preparation:
-
Cells stably expressing the target receptor (e.g., CHO cells with human 5-HT2A, 5-HT2B, or 5-HT2C receptors) are harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).
-
-
Competition Binding Assay:
-
In a multi-well plate, a fixed concentration of the appropriate radioligand is incubated with the cell membranes and varying concentrations of the unlabeled test compound (WAY-161503).
-
For 5-HT2A: [125I]DOI
-
For 5-HT2B: [3H]5-HT
-
For 5-HT2C: [125I]DOI or [3H]Mesulergine
-
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled ligand for the target receptor.
-
The reaction is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Inositol Phosphate (IP) Formation Assay
This functional assay measures the accumulation of inositol phosphates, a second messenger produced upon the activation of Gq-coupled receptors.
General Protocol:
-
Cell Culture and Labeling:
-
Cells expressing the target receptor (e.g., CHO cells) are cultured in plates.
-
The cells are labeled overnight with [3H]myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP2).
-
-
Compound Stimulation:
-
The cells are washed to remove unincorporated [3H]myo-inositol.
-
A buffer containing lithium chloride (LiCl) is added. LiCl inhibits the degradation of inositol monophosphate (IP1), allowing for its accumulation as a measure of the entire IP cascade.
-
Varying concentrations of the test compound (WAY-161503) are added, and the cells are incubated (e.g., for 30-60 minutes at 37°C).
-
-
Extraction and Detection:
-
The reaction is stopped by the addition of an acid (e.g., perchloric acid).
-
The inositol phosphates are separated from the cell lysate, often using anion-exchange chromatography.
-
The amount of [3H]-labeled inositol phosphates is quantified by scintillation counting.
-
-
Data Analysis:
-
The concentration-response curve is plotted, and the EC50 value is determined.
-
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration that occurs following the activation of Gq-coupled receptors and the subsequent IP3-mediated release of calcium from intracellular stores.
General Protocol:
-
Cell Culture and Dye Loading:
-
Cells expressing the target receptor (e.g., CHO cells) are seeded in multi-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit). These dyes exhibit increased fluorescence upon binding to calcium.
-
An anion-exchange pump inhibitor, such as probenecid, is often included to prevent the cells from actively pumping out the dye.
-
The cells are incubated to allow for dye loading and de-esterification (e.g., 1 hour at 37°C).
-
-
Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of rapid kinetic fluorescence measurements.
-
A baseline fluorescence reading is taken.
-
Varying concentrations of the test compound (WAY-161503) are added to the wells.
-
The change in fluorescence intensity over time is recorded.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each concentration of the test compound.
-
A concentration-response curve is generated, and the EC50 value is calculated.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for determining the selectivity of a compound like WAY-161503 for 5-HT2 receptors.
References
(Rac)-WAY-161503 Hydrochloride: A Technical Overview of its Antidepressant Effects
(Rac)-WAY-161503 hydrochloride is a potent and selective agonist for the serotonin (B10506) 5-HT2C receptor, a key target in neuropharmacological research.[1][2][3] This technical guide provides a comprehensive overview of the preclinical research into its antidepressant-like effects, detailing its pharmacological profile, the experimental protocols used to evaluate its efficacy, and the underlying signaling pathways.
Core Pharmacological Data
(Rac)-WAY-161503 demonstrates high affinity and functional potency at the 5-HT2C receptor, with selectivity over other serotonin receptor subtypes.[1][4] The following tables summarize the key quantitative data from in vitro and in vivo studies.
In Vitro Receptor Binding and Functional Activity
| Parameter | Receptor | Value (nM) | Assay Details |
| Ki | 5-HT2C | 4 | Radioligand binding assay.[1] |
| 5-HT2A | 18 | ~6-fold less potent than at 5-HT2C.[4][5][6] | |
| 5-HT2B | 60 | ~20-fold less potent than at 5-HT2C.[4][5][6] | |
| EC50 | 5-HT2C | 12 | Calcium mobilization.[1] |
| 8.5 | [3H]inositol phosphate (B84403) (IP) formation.[5][6] | ||
| 0.8 | Calcium mobilization.[4][5][6] | ||
| 5-HT2A | 7 | Calcium mobilization.[4][5][6] | |
| 802 | Weak partial agonist in IP studies.[5][6] | ||
| 5-HT2B | 1.8 | Calcium mobilization.[5][6] | |
| 6.9 | [3H]inositol phosphate (IP) formation.[5][6] |
In Vivo Behavioral Effects
| Animal Model | Behavioral Test | Dosing (mg/kg) | Route | Key Findings |
| Male Sprague-Dawley Rats | Modified Forced Swim Test | 0.1 - 3.0 | i.p. | Decreased immobility and increased swimming, similar to fluoxetine.[7] |
| Male C57BL/6J Mice | Locomotor Activity | 3 - 30 | i.p. | Dose-dependently decreased locomotor activity.[1] |
| Male Sprague-Dawley Rats | Conditioned Taste Aversion | 3.0 | i.p. | Induced conditioned taste aversion to saccharin.[8] |
| Male Sprague-Dawley Rats | Elevated Plus Maze | 1.0 | i.p. | Reduced open-arm exploration, suggesting anxiogenic-like effects.[9] |
| Olfactory Bulbectomized Rats | Hyperactivity | 3.0 | i.p. | Chronic treatment reduced hyperactivity, an antidepressant-like effect.[10] |
Signaling Pathways and Mechanism of Action
Activation of the 5-HT2C receptor by (Rac)-WAY-161503 initiates intracellular signaling cascades primarily through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. WAY-161503 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressant-like behavioral effects mediated by 5-Hydroxytryptamine(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aversive stimulus properties of the 5-HT2C receptor agonist WAY 161503 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
WAY-161503 Hydrochloride: A Technical Examination of its Anti-Obesity Properties
For Immediate Release
This document provides a detailed technical overview of the pharmacological properties of WAY-161503 hydrochloride, a selective serotonin (B10506) 5-HT2C receptor agonist, with a focus on its mechanism of action and demonstrated anti-obesity effects in preclinical models. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
WAY-161503 is a potent and selective agonist for the serotonin 5-HT2C receptor, a key G-protein coupled receptor implicated in the regulation of appetite and energy balance. Preclinical studies have robustly demonstrated that WAY-161503 reduces food intake (anorectic effect) and attenuates body weight gain in multiple rodent models of obesity. Its mechanism of action is primarily mediated through the activation of pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus. This document collates the key quantitative data, outlines the experimental methodologies used to ascertain these findings, and visualizes the underlying biological pathways.
Pharmacological Profile
WAY-161503 exhibits high affinity and functional selectivity for the 5-HT2C receptor. Its binding affinity and functional potency have been characterized through in vitro assays.
In Vitro Receptor Binding Affinity
The affinity of WAY-161503 for human serotonin 5-HT2 receptor subtypes was determined using radioligand binding assays. The compound shows a clear preference for the 5-HT2C receptor.[1][2]
| Receptor Subtype | Radioligand | Binding Constant (Ki, nM) | Selectivity vs. 5-HT2C |
| 5-HT2C | [125I]DOI (agonist) | 3.3 ± 0.9 | - |
| 5-HT2C | [3H]Mesulergine (antagonist) | 32 ± 6 | - |
| 5-HT2A | [125I]DOI (agonist) | 18 | ~6-fold lower affinity |
| 5-HT2B | [3H]5-HT (agonist) | 60 | ~20-fold lower affinity |
In Vitro Functional Activity
Functional activity was assessed by measuring second messenger mobilization in Chinese hamster ovary (CHO) cells stably expressing human 5-HT2 receptors. WAY-161503 acts as a full agonist at 5-HT2C and 5-HT2B receptors and a weak partial agonist at 5-HT2A receptors.[1][2]
| Receptor Subtype | Assay | Potency (EC50, nM) | Efficacy |
| 5-HT2C | Inositol Phosphate (IP) Formation | 8.5 | Full Agonist |
| 5-HT2C | Calcium Mobilization | 0.8 | Full Agonist |
| 5-HT2C | Arachidonic Acid Release | 38 | Partial Agonist (77% Emax) |
| 5-HT2B | Inositol Phosphate (IP) Formation | 6.9 | Agonist |
| 5-HT2B | Calcium Mobilization | 1.8 | Agonist |
| 5-HT2A | Inositol Phosphate (IP) Formation | 802 | Weak Partial Agonist |
| 5-HT2A | Calcium Mobilization | 7 | Potent (Calcium Mobilization) |
Mechanism of Action: 5-HT2C Receptor-Mediated POMC Neuron Activation
The anti-obesity effects of WAY-161503 are primarily driven by its action on the central nervous system, specifically within the hypothalamus. The 5-HT2C receptors are highly expressed on anorexigenic pro-opiomelanocortin (POMC) neurons.[3][4] Activation of these Gq/11-coupled receptors by WAY-161503 initiates a signaling cascade that increases neuronal excitability. This leads to the release of α-melanocyte-stimulating hormone (α-MSH), which acts on downstream melanocortin receptors to reduce appetite and promote satiety.[5] Studies have shown that approximately 25% of POMC neurons are directly activated by 5-HT2C agonists.[6][7]
Preclinical Anti-Obesity Efficacy
WAY-161503 has demonstrated significant anorectic and anti-obesity effects across various rodent models, including both genetically obese and diet-induced obese (DIO) animals.
Acute Food Intake Reduction
WAY-161503 produces a dose-dependent reduction in food intake shortly after administration in fasted animals. The effect was confirmed to be 5-HT2C receptor-mediated, as it was reversed by the 5-HT2C receptor antagonist SB-242084.[1][2]
| Animal Model | Condition | Effect (ED50, mg/kg) |
| Sprague-Dawley Rats | 24h Fasted | 1.9 |
| Diet-Induced Obese Mice | 24h Fasted | 6.8 |
| Obese Zucker Rats | 24h Fasted | 0.73 |
Chronic Effects on Body Weight and Food Intake
Long-term administration of WAY-161503 leads to sustained reductions in food intake and a significant attenuation of body weight gain, demonstrating a lack of tolerance to its anorectic effects.[1][2]
| Animal Model | Duration | Key Findings |
| Growing Sprague-Dawley Rats | 10 Days | Decreased food intake and attenuated body weight gain.[1][2] |
| Obese Zucker Rats | 15 Days | Maintained a 30% decrease in food intake over the entire period.[1][2] |
| Obese Zucker Rats | 15 Days | Resulted in a 25g decrease in body weight relative to vehicle controls.[1][2] |
Key Experimental Protocols
The following sections provide detailed methodologies for the key in vitro and in vivo experiments used to characterize the anti-obesity properties of WAY-161503.
Diet-Induced Obesity (DIO) Mouse Model
This model is used to simulate obesity resulting from the consumption of a high-fat, high-sugar diet, which is highly relevant to human obesity.
-
Animal Selection: 8-week-old male C57BL/6J mice are randomized into groups based on body weight.[1]
-
Housing: Animals are housed in a temperature (20-23°C) and humidity (30-40%) controlled room with a 12-hour light/dark cycle.[1]
-
Diet Regimen:
-
Control Group: Fed a standard chow diet (e.g., 10% kcal from fat).
-
DIO Group: Fed a high-fat diet (HFD) (e.g., 40-60% kcal from fat) for a period of 10-16 weeks to induce obesity.[5]
-
-
Measurements: Body weight and food intake are recorded weekly. Food intake is measured by weighing the provided food and the remaining food, accounting for spillage.[1]
-
Drug Administration: Following the diet-induced obesity phase, WAY-161503 or vehicle is administered, typically via oral gavage or subcutaneous injection, and subsequent effects on food intake and body weight are monitored.
Obese Zucker Rat Model
The obese Zucker rat (fa/fa) is a widely used genetic model of obesity and insulin (B600854) resistance, resulting from a mutation in the leptin receptor gene.[8][9]
-
Animal Model: 5-week-old female or male obese Zucker (fa/fa) rats and their lean littermates (+/fa or +/+) are used.[9]
-
Housing and Diet: Animals are housed individually with ad libitum access to standard chow and water.[9]
-
Chronic Administration Study:
Radioligand Binding Assay Protocol
This in vitro assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT receptor subtype of interest (e.g., 5-HT2C). The cells are homogenized and centrifuged to pellet the membranes, which are then resuspended in an appropriate buffer.[4]
-
Assay Incubation: In a 96-well plate, the following are combined:
-
Receptor membrane preparation.
-
A specific radioligand (e.g., [125I]DOI for the agonist site) at a fixed concentration.
-
Varying concentrations of the unlabeled test compound (WAY-161503).
-
-
Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[4]
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.[4]
-
Counting: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of the compound that inhibits 50% of specific binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[10]
Conclusion
WAY-161503 hydrochloride is a selective 5-HT2C receptor agonist with potent anorectic properties and efficacy in reducing body weight in preclinical models of obesity. Its mechanism, centered on the activation of hypothalamic POMC neurons, is well-characterized. The data presented herein provide a strong foundation for its use as a research tool to investigate the role of the 5-HT2C receptor in energy homeostasis and as a reference compound for the development of novel anti-obesity therapeutics.
References
- 1. Diet-induced obesity murine model [protocols.io]
- 2. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Serotonin 2C receptor activates a distinct population of arcuate pro-opiomelanocortin neurons via TRPC channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Metabolic Status of Lean and Obese Zucker Rats Based on Untargeted and Targeted Metabolomics Analysis of Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to (Rac)-WAY-161503 Hydrochloride (CAS Number: 276695-22-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-WAY-161503 hydrochloride is a potent and selective serotonin (B10506) 5-HT2C receptor agonist.[1][2][3] With a high affinity for the 5-HT2C receptor, this compound has demonstrated potential as a valuable research tool for investigating the role of the 5-HT2C receptor in various physiological processes. It has shown promise in preclinical studies for its antidepressant and anti-obesity effects.[4][5] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its in vitro and in vivo evaluation, and an exploration of its mechanism of action through relevant signaling pathways.
Chemical and Physical Properties
This compound, with the chemical name 8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one hydrochloride, is a synthetic compound belonging to the quinoxaline (B1680401) class.[1][2][6]
| Property | Value | Reference |
| CAS Number | 276695-22-8 | [1] |
| Molecular Formula | C₁₁H₁₁Cl₂N₃O·HCl | [1][7] |
| Molecular Weight | 308.59 g/mol | [1][6] |
| Appearance | White to off-white powder | [8] |
| Purity | ≥98% (HPLC) | [7][9] |
| Solubility | Soluble in DMSO (>10 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [8][10] |
| Storage | Desiccate at room temperature or -20°C for long-term storage. | [1][10] |
Biological Activity and Pharmacological Data
This compound is a potent agonist of the 5-HT2C receptor with functional selectivity over other serotonin receptor subtypes.
In Vitro Receptor Binding and Functional Activity
The affinity and functional potency of (Rac)-WAY-161503 have been characterized in various in vitro assays.
| Parameter | Receptor | Value | Cell Line | Assay Type | Reference |
| Ki | 5-HT2C | 4 nM | - | Radioligand Binding | [1][4] |
| 5-HT2C | 3.3 ± 0.9 nM | CHO | [¹²⁵I]DOI Displacement | [5] | |
| 5-HT2C | 32 ± 6 nM | CHO | [³H]Mesulergine Displacement | [5] | |
| 5-HT2A | 18 nM | CHO | [¹²⁵I]DOI Displacement | [5] | |
| 5-HT2B | 60 nM | CHO | [³H]5-HT Displacement | [5] | |
| EC50 | 5-HT2C | 12 nM | - | Functional Assay | [1][2] |
| 5-HT2C | 8.5 nM | CHO | [³H]Inositol Phosphate Formation | [5] | |
| 5-HT2C | 0.8 nM | CHO | Calcium Mobilization | [5] | |
| 5-HT2A | 7.3 nM | HEK293 | Functional Assay | [1] | |
| 5-HT2A | 802 nM (partial agonist) | CHO | [³H]Inositol Phosphate Formation | [5] | |
| 5-HT2A | 7 nM | CHO | Calcium Mobilization | [5] | |
| 5-HT2B | 6.9 nM | CHO | [³H]Inositol Phosphate Formation | [5] | |
| 5-HT2B | 1.8 nM | CHO | Calcium Mobilization | [5] | |
| 5-HT2C | 38 nM | CHO | Arachidonic Acid Release | [5] |
In Vivo Efficacy
Preclinical studies have demonstrated the effects of (Rac)-WAY-161503 on food intake and body weight.
| Animal Model | Effect | ED₅₀ | Administration Route | Reference |
| 24-h fasted normal Sprague-Dawley rats | Decreased 2-h food intake | 1.9 mg/kg | i.p. | [5][11] |
| Diet-induced obese mice | Decreased 2-h food intake | 6.8 mg/kg | i.p. | [5][11] |
| Obese Zucker rats | Decreased 2-h food intake | 0.73 mg/kg | i.p. | [5][11] |
| Growing Sprague-Dawley rats (10-day chronic) | Decreased food intake and attenuated body weight gain | - | - | [5] |
| Obese Zucker rats (15-day chronic) | Maintained a 30% decrease in food intake and a 25g decrease in body weight | - | - | [5] |
Mechanism of Action and Signaling Pathways
(Rac)-WAY-161503 exerts its effects by activating the 5-HT2C receptor, a G protein-coupled receptor (GPCR) predominantly coupled to the Gq/G₁₁ signaling pathway.
Activation of the 5-HT2C receptor by an agonist like WAY-161503 initiates a downstream signaling cascade. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8][10][11][12][13] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[13] The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC).[8][10][11][12][13] Furthermore, 5-HT2C receptor activation can also stimulate the phospholipase A₂ (PLA₂) and phospholipase D (PLD) pathways and modulate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases (ERK1/2).[4][5]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound.
Synthesis of this compound
The synthesis of the structural class of compounds to which (Rac)-WAY-161503 belongs has been described in the literature.[1] The general synthetic route involves the reaction of an appropriate quinoxaline precursor with a piperazine (B1678402) derivative.
A detailed, step-by-step synthesis protocol is proprietary and not publicly available. Researchers should refer to the primary literature for the synthesis of analogous compounds.[1]
Analytical Methods
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC.
-
Column: C18
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.
-
Detection: UV at 254 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure is confirmed by ¹H NMR and ¹³C NMR spectroscopy. The specific chemical shifts and coupling constants are dependent on the solvent used.
In Vitro Assays
This assay determines the binding affinity (Ki) of the test compound for the 5-HT2C receptor.
Materials:
-
CHO or HEK293 cell membranes expressing the human 5-HT2C receptor.
-
[³H]Mesulergine (radioligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Mianserin.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding) or 10 µM Mianserin (for non-specific binding) or the test compound dilution.
-
Add 50 µL of [³H]Mesulergine (final concentration ~1 nM).
-
Add 150 µL of the membrane preparation (10-20 µg protein/well).
-
Incubate at 37°C for 30 minutes.
-
Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ and Ki values using non-linear regression analysis.
This functional assay measures the agonist-induced production of inositol phosphates.
Materials:
-
CHO-K1 cells stably expressing the 5-HT2C receptor.
-
[³H]myo-inositol.
-
Stimulation Buffer: HBSS with 10 mM LiCl.
-
Dowex AG1-X8 resin.
Procedure:
-
Seed cells in 24-well plates and grow to confluence.
-
Label the cells with [³H]myo-inositol (1 µCi/mL) in inositol-free medium for 18-24 hours.
-
Wash the cells with serum-free medium.
-
Pre-incubate with Stimulation Buffer for 15 minutes at 37°C.
-
Add varying concentrations of this compound and incubate for 30-60 minutes at 37°C.
-
Terminate the reaction by adding ice-cold 0.5 M HCl.
-
Extract the inositol phosphates and separate them using Dowex AG1-X8 chromatography.
-
Elute the total inositol phosphates with 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid.
-
Quantify the radioactivity by liquid scintillation counting.
-
Determine the EC₅₀ value from the concentration-response curve.
This assay measures the transient increase in intracellular calcium upon receptor activation.
Materials:
-
CHO-K1 cells stably expressing the 5-HT2C receptor.
-
Fluo-4 AM or other suitable calcium-sensitive dye.
-
Assay Buffer: HBSS with 20 mM HEPES.
-
Probenecid (B1678239) (to prevent dye leakage).
-
FLIPR (Fluorometric Imaging Plate Reader).
Procedure:
-
Seed cells in black-walled, clear-bottom 96-well or 384-well plates and grow overnight.
-
Load the cells with Fluo-4 AM dye in Assay Buffer containing probenecid for 1 hour at 37°C.
-
Prepare a plate with varying concentrations of this compound.
-
Place both plates in the FLIPR instrument.
-
Measure baseline fluorescence.
-
Add the compound to the cells and immediately measure the change in fluorescence over time.
-
Determine the peak fluorescence response and calculate the EC₅₀ value from the concentration-response curve.
In Vivo Assays
This experiment evaluates the effect of the compound on food consumption.
Animals:
-
Male Sprague-Dawley rats (200-250 g).
Procedure:
-
Individually house the rats and allow them to acclimate for at least one week.
-
Fast the rats for 24 hours with free access to water.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
One hour post-injection, provide a pre-weighed amount of standard chow.
-
Measure the amount of food consumed at 2 hours post-feeding.
-
Calculate the food intake and determine the dose-dependent effect of the compound.
This test assesses the effect of the compound on spontaneous movement.
Animals:
-
Male C57BL/6J mice.
Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle (i.p.).
-
Place each mouse individually into an open-field arena (e.g., 40 x 40 cm).
-
Record the locomotor activity for a set period (e.g., 30-60 minutes) using an automated video-tracking system.
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
Conclusion
This compound is a well-characterized, potent, and selective 5-HT2C receptor agonist. Its utility in preclinical models of obesity and depression highlights its importance as a research tool for elucidating the complex roles of the 5-HT2C receptor in the central nervous system. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.
References
- 1. Synthesis and 5-hydroxytryptamine (5-HT) activity of 2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5-(6H)ones and 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 3. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 4. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 7. Locomotion Activity Measurement in an Open Field for Mice [en.bio-protocol.org]
- 8. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moleculardevices.com [moleculardevices.com]
- 10. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
An In-depth Technical Guide to the Discovery and Synthesis of WAY-161503
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of WAY-161503, a potent and selective 5-HT2C receptor agonist. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data presentation, and visual representations of key processes.
Introduction
WAY-161503, chemically known as 8,9-dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one, is a significant research tool for investigating the physiological roles of the serotonin (B10506) 2C (5-HT2C) receptor.[1] Its agonistic activity at this receptor has been linked to potential therapeutic applications in the management of obesity and psychiatric disorders such as depression and anxiety. This guide delves into the foundational studies that led to its development and the detailed methodologies required for its synthesis and pharmacological evaluation.
Chemical Synthesis
The synthesis of WAY-161503 involves a multi-step process, beginning with a nucleophilic aromatic substitution, followed by a tandem reduction-cyclization, and concluding with a deprotection step. The general synthetic scheme is outlined below.
Synthesis Workflow
Detailed Experimental Protocols
The synthesis of WAY-161503 can be achieved through the following detailed protocol, adapted from the general procedures described in the literature.[2][3]
Step 1: Synthesis of 1-(2,3-dichloro-5-nitrophenyl)-4-(phenylmethoxycarbonyl)piperazine-2-carboxylic acid (Intermediate 3)
-
To a solution of 1,2-dichloro-4-fluoro-5-nitrobenzene (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO), add 4-benzyloxycarbonylpiperazine-2-carboxylic acid (1.0 eq) and triethylamine (B128534) (NEt3) (1.2 eq).
-
Heat the reaction mixture at 50°C for 5 hours, then continue stirring at room temperature for 16 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford Intermediate 3.
Step 2: Synthesis of 8,9-dichloro-2-(phenylmethoxycarbonyl)-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one (Intermediate 4)
-
To a solution of Intermediate 3 (1.0 eq) in acetic acid (AcOH), add iron powder (Fe) (3.0 eq) portion-wise.
-
Heat the mixture at 60°C for 3 hours.
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield Intermediate 4, which can be used in the next step without further purification.
Step 3: Synthesis of 8,9-dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one (WAY-161503)
-
Dissolve Intermediate 4 (1.0 eq) in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add 10% Palladium on carbon (Pd/C) (10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 3 hours.
-
Filter the catalyst through a pad of celite and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography to obtain WAY-161503 as a solid.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should be used to determine the exact mass and confirm the molecular formula (C11H11Cl2N3O).
Pharmacological Profile
WAY-161503 is a potent agonist at the 5-HT2C receptor with moderate to low affinity for the 5-HT2A and 5-HT2B receptors.
Quantitative Pharmacological Data
The binding affinities (Ki) and functional potencies (EC50) of WAY-161503 at human serotonin 5-HT2 receptor subtypes are summarized below.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| 5-HT2C | 3.3 - 4 | 0.8 - 12 |
| 5-HT2A | 18 | 7 - 802 |
| 5-HT2B | 60 | 1.8 - 6.9 |
Data compiled from multiple sources.[1][4][5][6]
In Vivo Efficacy
WAY-161503 has demonstrated dose-dependent anorectic effects in various animal models of obesity.
| Animal Model | ED50 (mg/kg) for Food Intake Reduction |
| 24-hour fasted normal Sprague-Dawley rats | 1.9 |
| Diet-induced obese mice | 6.8 |
| Obese Zucker rats | 0.73 |
Data from Rosenzweig-Lipson et al. (2006).[6]
Experimental Protocols for Pharmacological Assays
The following protocols describe the key in vitro assays used to characterize the pharmacological activity of WAY-161503.
Radioligand Binding Assay (for Ki Determination)
This protocol outlines the general procedure for determining the binding affinity of WAY-161503 for the 5-HT2C, 5-HT2A, and 5-HT2B receptors using a competition binding assay.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptor.
-
Radioligands: [³H]mesulergine (for 5-HT2C), [¹²⁵I]DOI (for 5-HT2A), [³H]5-HT (for 5-HT2B).
-
WAY-161503 stock solution.
-
Non-specific binding control (e.g., 10 µM mianserin (B1677119) for 5-HT2C).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of WAY-161503.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either buffer (for total binding), the non-specific binding control, or a dilution of WAY-161503.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of WAY-161503 by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol (B14025) Phosphate (IP) Formation Assay
This assay measures the ability of WAY-161503 to stimulate the Gq/11 pathway, leading to the production of inositol phosphates.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2C receptor.
-
[³H]myo-inositol.
-
WAY-161503 stock solution.
-
Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation counter.
Procedure:
-
Seed the cells in 24-well plates and label overnight with [³H]myo-inositol.
-
Wash the cells with serum-free medium and pre-incubate with stimulation buffer containing LiCl.
-
Add varying concentrations of WAY-161503 to the wells and incubate for 1 hour at 37°C.
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Neutralize the samples and apply them to Dowex columns to separate the inositol phosphates.
-
Elute the total inositol phosphates with ammonium (B1175870) formate/formic acid.
-
Quantify the amount of [³H]inositol phosphates by scintillation counting.
-
Plot the data as a function of WAY-161503 concentration and determine the EC50 value using non-linear regression.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation by WAY-161503.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2C receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
WAY-161503 stock solution.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Seed the cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject varying concentrations of WAY-161503 into the wells and immediately begin recording the fluorescence signal over time.
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response as a function of WAY-161503 concentration and determine the EC50 value using non-linear regression.
Mechanism of Action and Signaling Pathway
WAY-161503 exerts its effects by binding to and activating the 5-HT2C receptor, a G protein-coupled receptor (GPCR). The primary signaling pathway activated by the 5-HT2C receptor is the Gq/11 pathway.
Upon activation by WAY-161503, the 5-HT2C receptor couples to the Gq/11 G protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of downstream cellular responses. In addition to the canonical Gq/11 pathway, there is evidence that the 5-HT2C receptor can also couple to other G proteins, such as Gi/o and G12/13, and activate other signaling molecules like phospholipase A2 (PLA2) and extracellular signal-regulated kinases (ERK1/2).[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdspdb.unc.edu [pdspdb.unc.edu]
- 4. Synthesis and 5-hydroxytryptamine (5-HT) activity of 2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5-(6H)ones and 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to the Pharmacological Profile of (Rac)-WAY-161503 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-WAY-161503 hydrochloride is a potent and selective serotonin (B10506) 5-HT2C receptor agonist. This technical guide provides a comprehensive overview of its pharmacological profile, including its binding affinity, functional activity, and in vivo effects. Detailed methodologies for the key experiments cited are provided to enable replication and further investigation. The signaling pathways associated with 5-HT2C receptor activation by (Rac)-WAY-161503 are also elucidated and visualized. All quantitative data are summarized in structured tables for ease of comparison.
Introduction
This compound is a research chemical that has been instrumental in elucidating the physiological roles of the 5-HT2C receptor. As a potent and selective agonist, it has been utilized in numerous studies to investigate the receptor's involvement in appetite regulation, mood disorders, and other central nervous system functions. This guide aims to consolidate the key pharmacological data and experimental methodologies related to (Rac)-WAY-161503, serving as a valuable resource for researchers in the field of pharmacology and drug development.
Quantitative Pharmacological Data
The pharmacological activity of (Rac)-WAY-161503 has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity and functional potency at human serotonin 5-HT2 receptor subtypes.
Table 1: Radioligand Binding Affinity of (Rac)-WAY-161503
| Receptor | Radioligand | Ki (nM) | Cell Line | Reference |
| 5-HT2C | [125I]DOI | 3.3 ± 0.9 | CHO | [1] |
| 5-HT2C | [3H]Mesulergine | 32 ± 6 | CHO | [1] |
| 5-HT2A | [125I]DOI | 18 | CHO | [1] |
| 5-HT2B | [3H]5-HT | 60 | CHO | [1] |
Ki represents the inhibition constant, indicating the affinity of the compound for the receptor.
Table 2: Functional Activity of (Rac)-WAY-161503
| Receptor | Functional Assay | EC50 (nM) | Cell Line | Reference |
| 5-HT2C | Inositol (B14025) Phosphate Accumulation | 8.5 | CHO | [1] |
| 5-HT2C | Calcium Mobilization | 0.8 | CHO | [1] |
| 5-HT2C | Arachidonic Acid Release | 38 | CHO | [1] |
| 5-HT2B | Inositol Phosphate Accumulation | 6.9 | CHO | [1] |
| 5-HT2B | Calcium Mobilization | 1.8 | CHO | [1] |
| 5-HT2A | Inositol Phosphate Accumulation | 802 (partial agonist) | CHO | [1] |
| 5-HT2A | Calcium Mobilization | 7 | CHO | [1] |
EC50 represents the half-maximal effective concentration, indicating the potency of the compound in eliciting a functional response.
Table 3: In Vivo Efficacy of (Rac)-WAY-161503
| Animal Model | Effect | ED50 (mg/kg) | Route of Administration | Reference |
| 24h fasted normal Sprague-Dawley rats | Decrease in 2-h food intake | 1.9 | i.p. | [1] |
| Diet-induced obese mice | Decrease in 2-h food intake | 6.8 | i.p. | [1] |
| Obese Zucker rats | Decrease in 2-h food intake | 0.73 | i.p. | [1] |
| Anesthetized rats | Inhibition of 5-HT neuron firing rate in dorsal raphe nucleus | 0.15 ± 0.02 | i.v. | [2] |
ED50 represents the half-maximal effective dose for a specific in vivo effect.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the pharmacological profile of (Rac)-WAY-161503.
Radioligand Binding Assays
These assays were performed to determine the binding affinity of (Rac)-WAY-161503 to 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptors were used.
-
Cells were cultured in appropriate media and harvested.
-
Cell membranes were prepared by homogenization in a buffer solution followed by centrifugation to pellet the membranes. The final pellet was resuspended in the assay buffer.
Binding Assay Protocol:
-
Incubate cell membranes with various concentrations of (Rac)-WAY-161503 and a fixed concentration of a specific radioligand.
-
Incubations were carried out in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM mianserin).
-
Calculate the Ki values from the IC50 values (the concentration of WAY-161503 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
Functional Assays
Functional assays were conducted to determine the potency and efficacy of (Rac)-WAY-161503 as a 5-HT2 receptor agonist.
This assay measures the production of inositol phosphates, a downstream signaling event following the activation of Gq/11-coupled receptors like the 5-HT2 subtypes.
Protocol:
-
Seed CHO cells stably expressing the respective 5-HT2 receptor subtype in 96-well plates.
-
Label the cells by incubating them with [3H]myo-inositol in inositol-free medium overnight.
-
Wash the cells to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the cells with a lithium chloride (LiCl) solution. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.
-
Stimulate the cells with various concentrations of (Rac)-WAY-161503 for a specific time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and separate the inositol phosphates from the cell lysate using anion-exchange chromatography.
-
Quantify the amount of [3H]inositol phosphates using a scintillation counter.
-
Determine the EC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.
This assay measures the increase in intracellular calcium concentration, another consequence of Gq/11-coupled receptor activation.
Protocol:
-
Plate CHO cells expressing the target 5-HT2 receptor in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Wash the cells to remove the excess dye.
-
Add various concentrations of (Rac)-WAY-161503 to the wells.
-
Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR). The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Calculate the EC50 values from the concentration-response curves.
This assay measures the release of arachidonic acid, which is mediated by phospholipase A2 (PLA2), another effector enzyme coupled to 5-HT2C receptors.[1]
Protocol:
-
Culture CHO cells expressing the 5-HT2C receptor in appropriate media.
-
Label the cells by incubating them with [3H]arachidonic acid.
-
Wash the cells to remove non-incorporated radiolabel.
-
Stimulate the cells with different concentrations of (Rac)-WAY-161503 for a defined period.
-
Collect the supernatant containing the released [3H]arachidonic acid.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
Determine the EC50 value from the dose-response curve.
In Vivo Studies
In vivo experiments were performed to assess the physiological effects of (Rac)-WAY-161503.
These studies evaluated the anorectic effects of (Rac)-WAY-161503 in different rodent models of obesity.[1]
Animal Models:
Protocol:
-
Acclimatize the animals to the experimental conditions.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Present a pre-weighed amount of food to the animals.
-
Measure the amount of food consumed over a 2-hour period.
-
Calculate the dose-dependent reduction in food intake and determine the ED50 value.
-
To confirm the involvement of the 5-HT2C receptor, a separate experiment was conducted where the 5-HT2C receptor antagonist SB-242084 was administered prior to WAY-161503.[1]
This technique was used to measure the effect of (Rac)-WAY-161503 on the firing rate of serotonin neurons in the dorsal raphe nucleus (DRN).[2]
Animal Model:
-
Anesthetized male Sprague-Dawley rats.
Protocol:
-
Anesthetize the rats (e.g., with chloral (B1216628) hydrate).
-
Place the animal in a stereotaxic frame.
-
Insert a recording microelectrode into the DRN.
-
Identify and record the extracellular single-unit activity of presumed serotonergic neurons based on their characteristic slow and regular firing pattern.
-
Administer (Rac)-WAY-161503 intravenously (i.v.) in a cumulative dose-dependent manner.
-
Record the changes in the neuronal firing rate.
-
Calculate the dose-dependent inhibition of the firing rate and determine the ED50 value.
-
The specificity of the effect was confirmed by reversing the inhibition with the 5-HT2C receptor antagonist SB-242084.[2]
Signaling Pathways
Activation of the 5-HT2C receptor by (Rac)-WAY-161503 initiates a cascade of intracellular signaling events. The 5-HT2C receptor is primarily coupled to the Gq/11 family of G proteins.
Caption: 5-HT2C Receptor Signaling Cascade.
Upon agonist binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).
Furthermore, the 5-HT2C receptor can also couple to phospholipase A2 (PLA2), leading to the release of arachidonic acid. These signaling pathways ultimately result in various physiological effects, including the modulation of neuronal excitability and gene expression, which are thought to underlie the observed anorectic and antidepressant-like effects of (Rac)-WAY-161503.
Conclusion
This compound is a well-characterized, potent, and selective 5-HT2C receptor agonist. The quantitative data on its binding affinity and functional activity, coupled with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers investigating the 5-HT2C receptor and its role in health and disease. The elucidation of its signaling pathways further enhances our understanding of the molecular mechanisms underlying its pharmacological effects. This comprehensive technical guide serves as a valuable resource for the scientific community, facilitating future research and drug discovery efforts targeting the 5-HT2C receptor.
References
In Vivo Effects of WAY-161503 Hydrochloride on Locomotor Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo effects of WAY-161503 hydrochloride, a selective 5-HT2C receptor agonist, on locomotor activity. The document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for assessing these effects, and visualizes the underlying signaling pathways and experimental workflows.
Core Findings: Suppression of Locomotor Activity
WAY-161503 hydrochloride consistently demonstrates a dose-dependent reduction in spontaneous locomotor activity in rodent models. This effect is primarily mediated through the activation of serotonin (B10506) 2C (5-HT2C) receptors, which are known to play an inhibitory role in motor function. The following tables present a summary of the quantitative data from key in vivo studies.
Data Presentation
Table 1: Effects of WAY-161503 on Locomotor Activity in Mice
| Animal Model | Dose (mg/kg, i.p.) | Key Locomotor Parameter | Observation | Significance |
| C57BL/6J Mice | 3 | Distance Traveled | No significant change compared to vehicle. | p > 0.05 |
| C57BL/6J Mice | 10 | Distance Traveled | Significant decrease in distance traveled. | p < 0.01 |
| C57BL/6J Mice | 30 | Distance Traveled | Significant decrease in distance traveled. | p < 0.01 |
Data synthesized from a dose-response study. The effects were observed during the initial 10 minutes of testing.[1]
Table 2: Effects of WAY-161503 on Locomotor Activity in Rats
| Animal Model | Dose (mg/kg, s.c.) | Co-administered Agent | Key Locomotor Parameter | Observation |
| Sprague-Dawley Rats | 1.0 | None (Baseline) | Locomotor Activity | Decreased baseline locomotor activity.[2] |
| Sprague-Dawley Rats | 1.0 | Nicotine (0.6 mg/kg) | Locomotor Activity | Blocked nicotine-induced locomotor activity.[2] |
| Sprague-Dawley Rats | 3.0 | Not specified for locomotor activity | Not specified for locomotor activity | Not specified for locomotor activity |
Experimental Protocols
The following section details a standard experimental protocol for assessing the in vivo effects of WAY-161503 hydrochloride on locomotor activity in rodents, based on methodologies reported in the literature.
Protocol: Assessment of Spontaneous Locomotor Activity
1. Animals:
-
Male C57BL/6J mice or Sprague-Dawley rats are commonly used.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design (e.g., food restriction for other behavioral tests).
2. Apparatus:
-
Locomotor activity is typically measured in automated open-field chambers (e.g., 40 cm x 40 cm x 30 cm).[3]
-
These chambers are equipped with infrared beams to detect horizontal and vertical movements. The data is recorded and analyzed by a computerized tracking system.
3. Drug Preparation and Administration:
-
WAY-161503 hydrochloride is dissolved in a suitable vehicle, such as isotonic saline or saline with a small percentage of a solubilizing agent like Tween 80.
-
The drug is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a volume of approximately 5 ml/kg body weight.
4. Experimental Procedure:
-
Habituation: Prior to the test day, animals should be habituated to the testing room and the injection procedure to minimize stress-induced alterations in activity. A typical habituation schedule involves handling the animals and administering a vehicle injection for 1-3 consecutive days. On the test day, a habituation period within the activity chambers (e.g., 30-60 minutes) is often employed before drug administration.
-
Testing:
-
Immediately after drug or vehicle administration, individual animals are placed in the center of the open-field chamber.
-
Locomotor activity is recorded for a specified duration, typically ranging from 30 to 120 minutes. Data is often analyzed in time bins (e.g., 5 or 10-minute intervals) to assess the time-course of the drug's effect.[4]
-
-
Parameters Measured:
-
Horizontal Activity: Total distance traveled (cm), number of beam breaks in the horizontal plane.
-
Vertical Activity (Rearing): Number of beam breaks in the vertical plane.
-
Thigmotaxis (Anxiety-like behavior): Time spent in the center versus the periphery of the arena.
-
5. Data Analysis:
-
Data are typically analyzed using analysis of variance (ANOVA), with drug dose as the independent variable. Post-hoc tests (e.g., Dunnett's or Tukey's test) are used for pairwise comparisons between dose groups and the vehicle control group. A p-value of < 0.05 is generally considered statistically significant.
Mandatory Visualizations
Signaling Pathway
Caption: 5-HT2C receptor signaling pathway activated by WAY-161503.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Differential effects of 5-HT2C receptor activation by WAY 161503 on nicotine-induced place conditioning and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT(2A) and 5-HT(2C) receptors exert opposing effects on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (Rac)-WAY-161503 Hydrochloride In Vivo Dissolution
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Rac)-WAY-161503 hydrochloride is a potent and selective 5-HT2C receptor agonist that has demonstrated anti-obesity and antidepressant effects in preclinical studies.[1][2][3] As with any orally administered drug candidate, understanding its in vivo dissolution characteristics is critical for predicting its bioavailability and pharmacokinetic profile. This document provides a detailed, proposed protocol for conducting an in vivo dissolution study of this compound in a preclinical model, based on its known physicochemical properties and data from published in vivo studies.
While existing research has primarily utilized intraperitoneal (i.p.) and intravenous (i.v.) administration, this protocol is designed to guide researchers in evaluating the compound's performance when formulated for oral delivery.[1][4]
Physicochemical and Preclinical Data Summary
A summary of the relevant quantitative data for this compound is presented below to inform the experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 308.59 g/mol | |
| Chemical Name | (4aR)-8,9-dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one hydrochloride | [2][3] |
| CAS Number | 276695-22-8 | |
| Solubility | Soluble in DMSO (>10 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [5][6] |
| In Vitro Formulation (for in vivo use) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (Solubility: ≥ 2.5 mg/mL) 10% DMSO, 90% (20% SBE-β-CD in Saline) (Solubility: ≥ 2.5 mg/mL) | [1] |
Table 2: Summary of In Vivo Preclinical Data for (Rac)-WAY-161503
| Animal Model | Route of Administration | Dose Range (mg/kg) | Observed Effects | Reference(s) |
| Sprague-Dawley Rats | i.p. | 1.9 (ED50) | Decreased 2-hour food intake in 24-hour fasted rats. | [2][3] |
| Diet-Induced Obese Mice | i.p. | 6.8 (ED50) | Decreased 2-hour food intake in 24-hour fasted mice. | [2][3] |
| Obese Zucker Rats | i.p. | 0.73 (ED50) | Decreased 2-hour food intake in 24-hour fasted rats. | [2][3] |
| Male C57BL/6J Mice | i.p. | 3 - 30 | Dose-dependently decreased locomotor activity. | [1] |
| Rats | i.v. | 0.125 - 1 | Dose-related inhibition of 5-HT neuron firing rate. | [4] |
Proposed Experimental Protocol: In Vivo Dissolution in Rats
This protocol outlines a procedure for assessing the in vivo dissolution and absorption of an oral solid dosage form of this compound in Sprague-Dawley rats.
3.1. Objective
To determine the in vivo dissolution profile of a formulated oral solid dosage form of this compound by measuring its plasma concentration over time following oral administration to rats.
3.2. Materials and Reagents
-
This compound
-
Excipients for solid dosage form (e.g., microcrystalline cellulose, lactose, magnesium stearate)
-
Fasted-State Simulated Gastric Fluid (FaSSGF) and Fasted-State Simulated Intestinal Fluid (FaSSIF) for in vitro comparison
-
Male Sprague-Dawley rats (250-300g)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
Bioanalytical system (LC-MS/MS recommended)
-
Solvents for sample preparation (e.g., acetonitrile, methanol)
-
Internal standard for bioanalysis
3.3. Experimental Workflow
Caption: Workflow for the proposed in vivo dissolution study of this compound.
3.4. Detailed Methodology
-
Dosage Form Preparation:
-
Animal Handling and Dosing:
-
Use a sufficient number of male Sprague-Dawley rats (n=6-8 per group) to ensure statistical power.
-
Fast the animals overnight (approximately 12-18 hours) before dosing, with free access to water.
-
Administer the solid dosage form via oral gavage. For capsules, specialized gavage devices may be required. For tablets, they can be placed in a gelatin capsule for administration.
-
A control group receiving an oral solution of this compound (e.g., in 10% DMSO, 90% water) should be included to determine the absolute bioavailability and absorption rate constant.[1][4][7]
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Place blood samples into tubes containing an anticoagulant and immediately centrifuge at 4°C to separate the plasma.
-
Store the resulting plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific bioanalytical method, preferably using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of (Rac)-WAY-161503 in rat plasma.
-
The method should include a suitable internal standard.
-
The lower limit of quantification (LLOQ) should be sufficient to measure the drug concentrations at the later time points.
-
-
Data Analysis:
-
Plot the mean plasma concentration of this compound versus time to generate a pharmacokinetic profile.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Use deconvolution methods to estimate the in vivo dissolution profile from the plasma concentration-time data.[8] This involves using the data from the oral solution group to define the unit impulse response.
-
If in vitro dissolution data is available, an in vitro-in vivo correlation (IVIVC) can be attempted to establish a predictive relationship between the two.[9]
-
Signaling Pathway
This compound is an agonist for the 5-HT2C receptor, which is a G-protein coupled receptor (GPCR). Its activation leads to the stimulation of phospholipase C (PLC).
Caption: Simplified signaling pathway of the 5-HT2C receptor activated by (Rac)-WAY-161503 HCl.
Conclusion
This document provides a comprehensive, though proposed, framework for conducting an in vivo dissolution study of this compound. Due to the lack of publicly available oral pharmacokinetic data for this compound, the protocol is based on its known physicochemical properties, data from parenteral administration studies, and established principles of in vivo dissolution testing. Researchers should adapt and optimize this protocol based on their specific formulation and analytical capabilities. A well-executed study following these guidelines will provide crucial insights into the oral bioavailability and performance of this compound, facilitating its further development as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. WAY 161503 hydrochloride | CAS:276695-22-8 | Potent, selective 5-HT2C agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. 5-HT2C Receptor Agonist Anorectic Efficacy Potentiated by 5-HT1B Receptor Agonist Coapplication: An Effect Mediated via Increased Proportion of Pro-Opiomelanocortin Neurons Activated | Journal of Neuroscience [jneurosci.org]
- 8. A Technique to Estimate In Vivo Dissolution Profiles Without Data from a Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biorelevant Dissolution Methods and Their Applications in In Vitro- In Vivo Correlations for Oral Formulations [benthamopenarchives.com]
Preparing (Rac)-WAY-161503 Hydrochloride Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-WAY-161503 hydrochloride is a potent and selective agonist for the serotonin (B10506) 5-HT2C receptor, a G protein-coupled receptor predominantly expressed in the central nervous system.[1] As a selective agonist, (Rac)-WAY-161503 is a valuable tool in neuroscience research, particularly in studies related to appetite regulation, mood disorders, and other neurological processes mediated by the 5-HT2C receptor.[1][2][3] Its utility in experimental settings is underscored by its anti-obesity and antidepressant-like effects observed in preclinical models.[1][3]
This document provides detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo research applications. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and validity of experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value |
| Synonym | 8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one hydrochloride |
| Molecular Formula | C₁₁H₁₁Cl₂N₃O · HCl |
| Molecular Weight | 308.59 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥98% (HPLC) |
| Solubility | DMSO: >10 mg/mL |
| 10% DMSO / 90% Corn Oil: ≥ 2.5 mg/mL | |
| Storage (Powder) | Desiccate at room temperature |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months |
Signaling Pathway
This compound exerts its effects by activating the 5-HT2C receptor. This receptor primarily signals through the Gq/11 G-protein pathway. Upon agonist binding, the activated receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response. The 5-HT2C receptor can also couple to other G-proteins, such as Gi/o and G12/13, and activate other signaling cascades including the phospholipase A2 (PLA2) pathway.
Figure 1. Simplified 5-HT2C receptor Gq/11 signaling pathway activated by (Rac)-WAY-161503.
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
Procedure:
-
Warm to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes to prevent condensation of moisture.
-
Weigh the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.086 mg of the compound (Molecular Weight = 308.59 g/mol ).
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the compound. For the 3.086 mg example, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) and/or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Figure 2. Workflow for preparing this compound stock solution.
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. Work in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
Conclusion
Proper preparation and storage of this compound stock solutions are fundamental for the integrity of experimental outcomes. By following the detailed protocols and understanding the chemical properties and signaling pathways outlined in this application note, researchers can confidently utilize this potent 5-HT2C agonist in their studies.
References
(Rac)-WAY-161503 hydrochloride solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of (Rac)-WAY-161503 hydrochloride, a potent and selective 5-HT₂C receptor agonist, in various solvents.[1][2][3][4][5] This document also includes protocols for the preparation of stock solutions and an overview of the compound's relevant signaling pathway.
Solubility Data
This compound exhibits solubility in a range of organic solvents, with limited solubility in aqueous solutions. The following table summarizes the available quantitative solubility data.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[3][6] | 324.08 mM | Ultrasonic assistance may be required. It is recommended to use newly opened, anhydrous DMSO as the hygroscopic nature of DMSO can affect solubility.[3] |
| Dimethylformamide (DMF) | 30 mg/mL[7] | 97.22 mM | N/A |
| Ethanol | 1 mg/mL[7] | 3.24 mM | N/A |
| Aqueous Buffers | Sparingly soluble[7] | N/A | For aqueous solutions, it is recommended to first dissolve the compound in DMF and then dilute with the aqueous buffer of choice.[7] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL[7] | ~1.62 mM | Aqueous solutions are not recommended for storage for more than one day.[7] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL. For example, to prepare 1 mL of stock solution, add 1 mL of DMSO to 100 mg of the compound.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.[3]
-
Visually inspect the solution to ensure complete dissolution before use.
-
Store the stock solution at -20°C for long-term storage.[1]
Protocol 2: Preparation of an Aqueous Working Solution
This protocol details the preparation of a working solution of this compound in an aqueous buffer using an organic co-solvent.
Materials:
-
High-concentration stock solution of this compound in DMF
-
Phosphate-buffered saline (PBS) or other desired aqueous buffer
-
Sterile conical tubes
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMF as described in the product information (e.g., 30 mg/mL).[7]
-
In a sterile conical tube, add the desired volume of the aqueous buffer.
-
While vortexing the aqueous buffer, slowly add the required volume of the DMF stock solution to achieve the final desired concentration. For example, to prepare a 1:1 solution of DMF:PBS with a final concentration of 0.5 mg/mL, you would dilute a higher concentration DMF stock into the PBS.[7]
-
Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[7]
Signaling Pathway and Mechanism of Action
(Rac)-WAY-161503 acts as a potent agonist at the serotonin (B10506) 2C (5-HT₂C) receptor.[3][5] The 5-HT₂C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). WAY-161503 has been shown to stimulate the formation of inositol phosphates and mobilize calcium.[8][9] Additionally, the 5-HT₂C receptor can couple to phospholipase A₂ (PLA₂), leading to the release of arachidonic acid.[8][9]
Caption: 5-HT₂C Receptor Signaling Pathway Activated by (Rac)-WAY-161503.
References
- 1. medkoo.com [medkoo.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WAY 161503 hydrochloride | TargetMol [targetmol.com]
- 5. WAY 161503 hydrochloride | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for WAY-161503 Intraperitoneal Injection in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intraperitoneal (i.p.) administration of the 5-HT2C receptor agonist, WAY-161503, in mice for preclinical research. The protocols outlined below are based on established methodologies from peer-reviewed scientific literature.
Introduction
WAY-161503 is a potent and selective agonist for the serotonin (B10506) 5-HT2C receptor.[1] It is a valuable tool for investigating the role of the 5-HT2C receptor in various physiological and pathological processes, including appetite, locomotion, and mood.[2] Intraperitoneal injection is a common and effective route for systemic administration of this compound in murine models.
Data Presentation
Quantitative Effects of WAY-161503 in Mice
The following tables summarize the dose-dependent effects of intraperitoneally administered WAY-161503 on key behavioral and physiological parameters in mice.
Table 1: Effect of WAY-161503 on Food Intake in Mice
| Mouse Strain | Dosage (mg/kg, i.p.) | Fasting Condition | Time Point | Effect on Food Intake | Reference |
| Diet-induced obese mice | 6.8 | 24 hours | 2 hours post-injection | ED50 for decreased food intake | [3] |
| C57BL/6 | 20 | 24 hours | 4 hours post-injection | Significant suppression of feeding |
Table 2: Effect of WAY-161503 on Locomotor Activity in Mice
| Mouse Strain | Dosage (mg/kg, i.p.) | Observation Period | Effect on Locomotor Activity | Reference |
| C57BL/6J | 3 - 30 | Not specified | Dose-dependent decrease | [1] |
| C57BL/6J | 10 | Not specified | Reduction in locomotor activity | [4] |
| Sprague-Dawley Rats | 1.0 | Not specified | Decreased baseline and nicotine-induced locomotor activity | [5] |
Experimental Protocols
Protocol 1: Preparation of WAY-161503 for Intraperitoneal Injection
This protocol describes the preparation of a WAY-161503 solution for in vivo studies in mice.
Materials:
-
WAY-161503 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: A commonly used vehicle for WAY-161503 is a mixture of DMSO, PEG300, Tween-80, and saline. A typical formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Dissolution of WAY-161503:
-
Weigh the required amount of WAY-161503 powder based on the desired final concentration and injection volume.
-
In a sterile microcentrifuge tube, add the appropriate volume of DMSO to the WAY-161503 powder. Vortex thoroughly to dissolve.
-
Sequentially add the PEG300, Tween-80, and saline to the DMSO/WAY-161503 mixture, vortexing well after each addition to ensure a homogenous solution.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
-
Storage: The prepared stock solution should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Intraperitoneal Injection Procedure in Mice
This protocol details the steps for safe and effective intraperitoneal administration of WAY-161503 to mice.
Materials:
-
Prepared WAY-161503 solution
-
Sterile syringes (0.3 - 1 mL)
-
Sterile needles (25-30 gauge)
-
70% ethanol (B145695) or other appropriate skin disinfectant
-
Cotton swabs or gauze
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse. The "three-fingers" restraint method is commonly recommended. Ensure the mouse's lower body is secure to prevent movement during the injection.
-
Injection Site Identification: Turn the restrained mouse to expose its abdomen. The recommended injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, which is typically located on the left side, as well as other major organs like the liver, stomach, and spleen.
-
Site Disinfection: Wipe the injection site with a cotton swab or gauze soaked in 70% ethanol.
-
Needle Insertion: With the mouse's head tilted slightly downwards, insert the sterile needle, bevel up, at a 30-45° angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger of the syringe to ensure no fluid (e.g., blood or urine) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle.
-
Injection: Once correct placement is confirmed, slowly and steadily inject the WAY-161503 solution. The recommended injection volume for mice is typically less than 10 mL/kg of body weight.
-
Needle Withdrawal: After injecting the full volume, withdraw the needle smoothly.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Visualization of Signaling Pathways and Workflows
5-HT2C Receptor Signaling Pathway
Activation of the 5-HT2C receptor by an agonist like WAY-161503 primarily initiates a signaling cascade through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The 5-HT2C receptor can also couple to other G proteins, such as Gi/o and G12/13, leading to a more complex signaling profile.[6][7]
Caption: 5-HT2C Receptor Signaling Pathway.
Experimental Workflow for a WAY-161503 Mouse Study
The following diagram illustrates a typical experimental workflow for a study investigating the effects of WAY-161503 in mice.
Caption: Experimental Workflow for a WAY-161503 Mouse Study.
References
- 1. Item - Behavioral data from social interaction tests with empty cage and a novel mouse (target). - Public Library of Science - Figshare [plos.figshare.com]
- 2. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT(2A) and 5-HT(2C) receptors exert opposing effects on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of 5-HT2C receptor activation by WAY 161503 on nicotine-induced place conditioning and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for WAY-161503 in Conditioned Taste Aversion Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing WAY-161503, a potent and selective 5-HT2C receptor agonist, in conditioned taste aversion (CTA) studies. This document includes an overview of the compound, its mechanism of action, detailed experimental protocols for inducing CTA in rodent models, and data presentation guidelines.
Introduction to WAY-161503
WAY-161503 is a high-affinity agonist for the serotonin (B10506) 2C (5-HT2C) receptor.[1][2] In preclinical studies, it has been demonstrated to induce a robust conditioned taste aversion, making it a valuable tool for investigating the role of the 5-HT2C receptor in aversive learning and memory, as well as for studying the potential side effects of 5-HT2C-targeting therapeutics. Administration of WAY-161503 at a dose of 3.0 mg/kg has been shown to induce a CTA to saccharin (B28170) in male Sprague-Dawley rats.[1]
Data Presentation
Table 1: In Vitro Pharmacological Profile of WAY-161503
| Parameter | Receptor | Value | Species |
| Ki | Human 5-HT2C | 3.3 ± 0.9 nM | Human |
| Human 5-HT2A | 18 nM | Human | |
| Human 5-HT2B | 60 nM | Human | |
| EC50 (Inositol Phosphate Formation) | Human 5-HT2C | 8.5 nM | Human |
| Human 5-HT2B | 6.9 nM | Human | |
| Human 5-HT2A | 802 nM (weak partial agonist) | Human | |
| EC50 (Calcium Mobilization) | Human 5-HT2C | 0.8 nM | Human |
| Human 5-HT2B | 1.8 nM | Human | |
| Human 5-HT2A | 7 nM | Human |
Table 2: In Vivo Efficacy of WAY-161503 in Conditioned Taste Aversion
| Animal Model | Compound | Dose | Conditioned Stimulus (CS) | Unconditioned Stimulus (US) | Outcome |
| Male Sprague-Dawley Rats | WAY-161503 | 3.0 mg/kg | 0.1% Saccharin Solution | WAY-161503 | Induction of Conditioned Taste Aversion |
Signaling Pathway
Activation of the 5-HT2C receptor by WAY-161503 initiates a signaling cascade that is implicated in the aversive learning underlying CTA. The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway, particularly within key brain regions for CTA such as the amygdala, is thought to modulate neuronal excitability and synaptic plasticity, leading to the formation of an aversive memory associated with the conditioned taste stimulus.
Caption: 5-HT2C Receptor Signaling Pathway in Aversive Learning.
Experimental Protocols
The following is a detailed, representative protocol for a conditioned taste aversion study using WAY-161503 in rats, based on established CTA methodologies.
Materials
-
WAY-161503 hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Saccharin sodium salt
-
Drinking water
-
Male Sprague-Dawley rats (250-300 g)
-
Standard rat housing
-
Calibrated drinking tubes/bottles
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
Experimental Workflow
Caption: Conditioned Taste Aversion Experimental Workflow.
Detailed Procedure
1. Habituation and Water Restriction Schedule (Days 1-3)
-
House rats individually to accurately monitor fluid intake.
-
For 3 consecutive days, restrict water access to a single 30-minute period each day. This establishes a baseline drinking behavior and ensures the animals are motivated to drink during the conditioning and testing phases.
-
Provide two calibrated drinking tubes filled with water during this 30-minute period.
-
Record the total volume of water consumed by each rat daily. Animals should be consuming a stable amount of water by the end of the habituation period.
2. Conditioning (Day 4)
-
On the conditioning day, replace the two water bottles with two bottles containing a novel tasting solution, such as 0.1% saccharin.
-
Allow the rats to drink the saccharin solution for 30 minutes.
-
Immediately after the drinking session, weigh each rat and administer an intraperitoneal (i.p.) injection of either:
-
Vehicle Control Group: 0.9% saline (1 ml/kg)
-
WAY-161503 Group: 3.0 mg/kg WAY-161503 dissolved in saline.
-
-
Return the animals to their home cages. Water bottles should be withheld until the two-bottle choice test.
3. Two-Bottle Choice Test (Day 5)
-
Approximately 24 hours after the conditioning session, present each rat with two calibrated drinking tubes for 30 minutes:
-
One bottle containing 0.1% saccharin solution.
-
One bottle containing water.
-
-
The position of the saccharin and water bottles (left or right) should be counterbalanced across the animals in each group to avoid place preference.
-
At the end of the 30-minute session, record the volume of saccharin solution and water consumed by each rat.
4. Data Analysis
-
Calculate the Saccharin Preference Ratio for each rat using the following formula:
-
Saccharin Preference Ratio = (Volume of Saccharin Consumed / Total Volume of Fluid Consumed) x 100%
-
-
A saccharin preference ratio of 50% indicates no preference, a ratio significantly below 50% indicates a conditioned taste aversion, and a ratio above 50% indicates a preference.
-
Compare the saccharin preference ratios between the WAY-161503-treated group and the vehicle control group using an appropriate statistical test (e.g., Student's t-test or a one-way ANOVA if multiple doses are tested).
Conclusion
WAY-161503 serves as an effective pharmacological tool for inducing conditioned taste aversion through the activation of 5-HT2C receptors. The protocols and information provided herein offer a foundation for researchers to design and execute robust CTA studies to explore the neurobiological mechanisms of aversive learning and to assess the potential aversive effects of novel therapeutics targeting the serotonergic system. Further investigation is warranted to establish a detailed dose-response relationship for WAY-161503 in this paradigm.
References
Application Notes: WAY-161503 Hydrochloride in Cocaine Addiction Models
Introduction
WAY-161503 hydrochloride is a potent and selective agonist for the serotonin (B10506) 2C (5-HT2C) receptor.[1][2] The 5-HT2C receptor, a G protein-coupled receptor found almost exclusively in the central nervous system, is a key therapeutic target for neuropsychiatric conditions, including drug abuse.[3][4] Activation of 5-HT2C receptors has been shown to modulate the activity of mesolimbic dopamine (B1211576) pathways, which are critically involved in the rewarding and reinforcing effects of drugs like cocaine.[5][6] Specifically, stimulating 5-HT2C receptors can inhibit dopamine release in brain regions such as the nucleus accumbens, thereby reducing the rewarding effects of cocaine and attenuating drug-seeking behaviors.[5][7] This makes WAY-161503 a valuable pharmacological tool for investigating the role of the serotonergic system in cocaine addiction and for the preclinical evaluation of potential therapeutic strategies.
Mechanism of Action: 5-HT2C Receptor Signaling
The 5-HT2C receptor is known for its complex signaling mechanisms. Upon activation by an agonist such as WAY-161503, the receptor primarily couples to the Gq/11 pathway. This initiates a cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[8][9] Beyond this canonical pathway, the 5-HT2C receptor can also engage other G proteins, including Gi/o/z and G12/13, and can recruit β-arrestin, leading to a diverse range of cellular responses.[3][4]
Quantitative Data
Table 1: In Vitro Receptor Binding and Functional Activity of WAY-161503
This table summarizes the binding affinity (Ki) and functional potency (EC50) of WAY-161503 at human serotonin 5-HT2 receptor subtypes. Data indicates a high affinity and agonist activity at the 5-HT2C receptor.
| Receptor Subtype | Binding Assay Radioligand | Ki (nM) | Functional Assay | EC50 (nM) |
| 5-HT2C | [¹²⁵I]DOI | 3.3 ± 0.9 | IP Formation | 8.5 |
| 5-HT2C | [³H]Mesulergine | 32 ± 6 | Ca²⁺ Mobilization | 0.8 |
| 5-HT2A | [¹²⁵I]DOI | 18 | IP Formation | 802 (Partial Agonist) |
| 5-HT2A | - | - | Ca²⁺ Mobilization | 7.0 |
| 5-HT2B | [³H]5-HT | 60 | IP Formation | 6.9 |
| 5-HT2B | - | - | Ca²⁺ Mobilization | 1.8 |
| Data sourced from references[10][11]. |
Table 2: Effects of WAY-161503 on Cocaine-Related Behaviors in Rats
This table outlines the observed effects of WAY-161503 on cocaine reinforcement and seeking behaviors in preclinical models.
| Experimental Model | WAY-161503 Dose (mg/kg, i.p.) | Effect on Cocaine Reinforcement | Effect on Cocaine-Seeking (Reinstatement) | Reference |
| Cocaine Self-Administration | Not specified | Non-significant attenuation | - | [7] |
| Cocaine-Induced Reinstatement | 0.1 - 1.0 | - | Protected against reinstatement | [7] |
| Cue-Induced Reinstatement | 1.0 (repeated admin) | - | Protected against reinstatement | [7] |
| i.p. = intraperitoneal administration. |
Experimental Protocols
Protocol 1: Cocaine Self-Administration and Reinstatement
This protocol is designed to model the reinforcing effects of cocaine and relapse-like behavior in rodents.
Methodology:
-
Subjects: Male Sprague-Dawley or Wistar rats are commonly used.
-
Surgery: Rats are anesthetized and surgically implanted with an intravenous catheter into the right jugular vein. The catheter is passed subcutaneously to exit at the back of the neck.
-
Recovery: Animals are allowed at least 5-7 days to recover from surgery before behavioral testing begins. Catheters are flushed daily with a heparinized saline solution to maintain patency.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, and a tone generator. The chamber is connected to an infusion pump.
-
Acquisition: Rats are trained to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.25 - 0.75 mg/kg/infusion) on a fixed-ratio (FR) schedule, typically starting with FR1 and progressing to FR3.[12][13] Each infusion is paired with a discrete cue complex (e.g., illumination of a stimulus light and a sound cue).[12] Sessions typically last for 2-3 hours daily for 10-14 days.[12][14]
-
Extinction: Following acquisition, extinction sessions begin. During these sessions, presses on the active lever no longer result in cocaine infusion or the presentation of cues.[7] This continues until responding on the active lever decreases to a predetermined baseline level.
-
Reinstatement (Testing):
-
Pretreatment: Prior to the reinstatement test, animals are administered WAY-161503 (e.g., 0.1-1.0 mg/kg, i.p.) or vehicle.[7] This is typically done 15-20 minutes before the session.[7]
-
Test: Reinstatement of drug-seeking is triggered by either a non-contingent "priming" injection of cocaine (e.g., 10 mg/kg, i.p.) or by the presentation of the cocaine-associated cues alone.[7]
-
Measurement: The primary dependent variable is the number of presses on the active lever, which is taken as a measure of drug-seeking behavior.[15]
-
Protocol 2: Conditioned Place Preference (CPP)
This protocol assesses the rewarding properties of cocaine by measuring an animal's preference for an environment previously paired with the drug.
Methodology:
-
Subjects: Mice (e.g., C57BL/6) or rats are commonly used.
-
Apparatus: A CPP apparatus typically consists of two or three distinct compartments with different visual and tactile cues (e.g., different wall colors, floor textures).[16][17]
-
Phase 1: Pre-Test (Baseline): On the first day, each animal is placed in the apparatus and allowed to freely explore all compartments for a set duration (e.g., 15 minutes).[16][17] The time spent in each compartment is recorded to determine any initial bias. For a biased design, the drug is typically paired with the initially non-preferred compartment.[18][19]
-
Phase 2: Conditioning: This phase consists of several days (e.g., 4-8 days).[17]
-
On "drug" days, animals receive an injection of cocaine (e.g., 15-20 mg/kg, i.p.) and are immediately confined to one of the compartments for a set period (e.g., 30 minutes).[16][17]
-
On "saline" days, animals receive a saline injection and are confined to the other compartment.
-
The order of drug and saline pairings is counterbalanced across animals.
-
-
Phase 3: Post-Test (Expression):
-
Pretreatment: Before the test, animals may be pretreated with WAY-161503 or a vehicle to assess the drug's effect on the expression of cocaine-induced preference.
-
Test: At least 24 hours after the last conditioning session, the animal is placed back into the apparatus in a drug-free state and allowed to freely explore all compartments.[19]
-
Measurement: The time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment compared to the pre-test baseline or the saline-paired side indicates a conditioned preference.[20] The preference score is often calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber.[19]
-
Protocol 3: In Vivo Microdialysis
This protocol is used to measure extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of awake, freely moving animals following administration of cocaine and WAY-161503.
Methodology:
-
Subjects: Male Wistar or Sprague-Dawley rats.
-
Surgery: Rats are anesthetized and stereotaxically implanted with a microdialysis guide cannula targeting a brain region of interest, such as the nucleus accumbens (NAc) or striatum.[21][22]
-
Recovery: Animals are allowed to recover for several days post-surgery.
-
Procedure:
-
A microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).[21]
-
The animal is then administered WAY-161503 or vehicle, followed by an injection of cocaine (e.g., 15 mg/kg, i.p.).[21]
-
Dialysate samples continue to be collected for a period (e.g., 120 minutes) after drug administration.[21]
-
-
Analysis:
-
The collected dialysate samples are analyzed to determine the concentration of dopamine and its metabolites using high-performance liquid chromatography (HPLC) with electrochemical detection.[21]
-
Changes in dopamine levels are typically expressed as a percentage change from the average baseline concentration.[21] Studies have shown that cocaine administration significantly increases dopamine levels in the NAc, and this effect can be modulated by 5-HT2C receptor ligands.[5][21]
-
References
- 1. rndsystems.com [rndsystems.com]
- 2. WAY 161503 hydrochloride | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 3. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Constitutive activity of the serotonin2C receptor inhibits in vivo dopamine release in the rat striatum and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Innate cocaine-seeking vulnerability arising from loss of serotonin-mediated aversive effects of cocaine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increased responsiveness to punishment of cocaine self-administration after experience with high punishment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cocaine and Alcohol Self-Administration [bio-protocol.org]
- 15. youtube.com [youtube.com]
- 16. Examining Cocaine Conditioning Place Preference in Mice [bio-protocol.org]
- 17. Individual differences in cocaine-induced conditioned place preference in male rats: Behavioral and transcriptomic evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Approach to Data Analysis in Cocaine Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Increased conditioned place preference for cocaine in high anxiety related behavior (HAB) mice is associated with an increased activation in the accumbens corridor [frontiersin.org]
- 20. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 21. Enhanced Locomotor, Reinforcing, and Neurochemical Effects of Cocaine in Serotonin 5-Hydroxytryptamine 2C Receptor Mutant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo evidence that 5-HT2C receptor antagonist but not agonist modulates cocaine-induced dopamine outflow in the rat nucleus accumbens and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Locomotor Activity Assays with WAY-161503 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-161503 hydrochloride is a potent and selective agonist for the serotonin (B10506) 5-HT2C receptor, a G protein-coupled receptor implicated in the regulation of various physiological and behavioral processes, including mood, appetite, and locomotion. In preclinical research, WAY-161503 is frequently utilized to investigate the role of the 5-HT2C receptor in modulating motor activity. These application notes provide a comprehensive overview of the use of WAY-161503 in locomotor activity assays, including its mechanism of action, expected outcomes, and detailed experimental protocols.
Mechanism of Action
WAY-161503 acts as an agonist at 5-HT2C receptors, which are primarily coupled to Gq/G11 proteins. Activation of these receptors stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release, influencing locomotor activity. Notably, activation of 5-HT2C receptors is generally associated with an inhibition of dopamine (B1211576) release in brain regions that control movement, leading to a decrease in locomotor activity.
Data Presentation
The following tables summarize the dose-dependent effects of WAY-161503 hydrochloride on locomotor activity as reported in preclinical studies involving rodents.
Table 1: Effect of WAY-161503 on Locomotor Activity in Rats
| Dose (mg/kg) | Route of Administration | Animal Model | Duration of Observation | Key Findings |
| 0.3 - 1.0 | Subcutaneous (s.c.) | Sprague-Dawley Rats | Not Specified | Dose-dependent decrease in locomotor activity. |
| 1.0 | Intraperitoneal (i.p.) | Sprague-Dawley Rats | Not Specified | Decreased baseline and nicotine-induced locomotor activity.[1] |
| 3.0 | Subcutaneous (s.c.) | Sprague-Dawley Rats | Not Specified | Significant decrease in locomotor activity. |
Table 2: Effect of WAY-161503 on Locomotor Activity in Mice
| Dose (mg/kg) | Route of Administration | Animal Model | Duration of Observation | Key Findings |
| 3.0 - 30.0 | Intraperitoneal (i.p.) | C57BL/6J Mice | Not Specified | Dose-dependent decrease in locomotor activity. |
Experimental Protocols
A standard method for assessing the effect of WAY-161503 on motor function is the open field test. This assay quantifies spontaneous locomotor activity and anxiety-like behaviors in a novel environment.
Protocol: Open Field Locomotor Activity Assay
1. Materials:
- WAY-161503 hydrochloride
- Vehicle (e.g., 0.9% sterile saline)
- Experimental animals (mice or rats)
- Open field apparatus (a square or circular arena with high walls, often equipped with infrared beams or a video tracking system)
- Syringes and needles for administration
- Ethanol (B145695) (70%) for cleaning
- Timers
2. Animal Preparation:
- House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- Allow animals to acclimate to the housing facility for at least one week before the experiment.
- On the day of testing, transport the animals to the testing room and allow them to acclimate for at least 30-60 minutes before the start of the assay.
3. Drug Preparation and Administration:
- Dissolve WAY-161503 hydrochloride in the appropriate vehicle to the desired concentrations.
- Administer the prepared solution or vehicle to the animals via the chosen route (e.g., intraperitoneal injection). The volume of administration should be consistent across all animals (e.g., 10 ml/kg for mice).
4. Open Field Test Procedure:
- Clean the open field arena thoroughly with 70% ethanol and allow it to dry completely between each animal to eliminate olfactory cues.
- Gently place a single animal into the center of the open field arena.
- Immediately start the recording session using the automated tracking system or video camera. A typical session lasts for 30-60 minutes.
- At the end of the session, carefully remove the animal from the arena and return it to its home cage.
5. Data Analysis:
- Analyze the recorded data to quantify various parameters of locomotor activity, including:
- Total distance traveled: The overall distance the animal moved within the arena.
- Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior.
- Rearing frequency: The number of times the animal stands on its hind legs.
- Ambulatory time: The total time the animal is in motion.
- Compare the data from the WAY-161503-treated groups with the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Visualizations
Signaling Pathway of WAY-161503 at the 5-HT2C Receptor
Caption: Signaling cascade initiated by WAY-161503 binding to the 5-HT2C receptor.
Experimental Workflow for Locomotor Activity Assay
Caption: Step-by-step workflow for the locomotor activity assay.
Logical Relationship: 5-HT2C Receptor Activation and Locomotor Activity
Caption: Proposed mechanism for WAY-161503's effect on locomotion.
References
Application Notes and Protocols for (Rac)-WAY-161503 Hydrochloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-WAY-161503 hydrochloride is a potent and selective 5-HT₂C receptor agonist, with additional activity at 5-HT₂ₐ and 5-HT₂ₑ receptors.[1][2] This compound has been instrumental in characterizing the physiological and pathological roles of the 5-HT₂C receptor, particularly in areas such as obesity and psychiatric disorders. These application notes provide a comprehensive overview of the in vitro assays used to characterize the pharmacological profile of this compound, complete with detailed protocols and data summaries to aid in experimental design and data interpretation.
Data Presentation
The following tables summarize the quantitative data for this compound's binding affinity and functional potency at human 5-HT₂, 5-HT₂ₑ, and 5-HT₂C receptors. The data is compiled from studies using Chinese Hamster Ovary (CHO) and HEK293 cell lines stably expressing the respective human receptors.
Table 1: Radioligand Binding Affinities (Ki) of this compound
| Receptor | Radioligand | Cell Line | Ki (nM) | Reference |
| 5-HT₂C | [¹²⁵I]DOI (agonist) | CHO | 3.3 ± 0.9 | [1][2] |
| 5-HT₂C | [³H]Mesulergine (antagonist) | CHO | 32 ± 6 | [1][2] |
| 5-HT₂ₐ | [¹²⁵I]DOI (agonist) | CHO | 18 | [1][2] |
| 5-HT₂ₑ | [³H]5-HT (agonist) | CHO | 60 | [1][2] |
Table 2: Functional Potencies (EC₅₀) of this compound
| Receptor | Assay | Cell Line | EC₅₀ (nM) | Efficacy | Reference |
| 5-HT₂C | Inositol (B14025) Phosphate (B84403) Accumulation | CHO | 8.5 | Full Agonist | [1][2] |
| 5-HT₂C | Calcium Mobilization | CHO | 0.8 | Full Agonist | [1][2] |
| 5-HT₂C | Arachidonic Acid Release | CHO | 38 | 77% (Partial Agonist) | [1][2] |
| 5-HT₂ₑ | Inositol Phosphate Accumulation | CHO | 6.9 | Agonist | [1][2] |
| 5-HT₂ₑ | Calcium Mobilization | CHO | 1.8 | Agonist | [1][2] |
| 5-HT₂ₐ | Inositol Phosphate Accumulation | CHO | 802 | Weak Partial Agonist | [1][2] |
| 5-HT₂ₐ | Calcium Mobilization | CHO | 7 | Agonist | [1][2] |
Experimental Protocols
Herein are detailed methodologies for the key in vitro experiments cited for the characterization of this compound.
Radioligand Binding Assays
These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
a. Materials
-
CHO cells stably expressing human 5-HT₂ₐ, 5-HT₂ₑ, or 5-HT₂C receptors
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4
-
Radioligands: [¹²⁵I]DOI, [³H]Mesulergine, [³H]5-HT
-
This compound
-
Non-specific binding control (e.g., 10 µM mianserin (B1677119) for 5-HT₂C)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
b. Protocol
-
Membrane Preparation: Culture cells to confluence, harvest, and homogenize in ice-cold lysis buffer. Centrifuge the homogenate and resuspend the membrane pellet in the binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound. For determining non-specific binding, add a high concentration of a suitable competing ligand.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the activation of Gq-coupled receptors, such as the 5-HT₂ family, by quantifying the accumulation of inositol phosphates, a second messenger.
a. Materials
-
CHO cells expressing the target 5-HT receptor
-
Cell culture medium containing [³H]myo-inositol
-
Stimulation Buffer containing LiCl (e.g., 10 mM)
-
This compound
-
Dowex AG1-X8 resin
-
Scintillation counter
b. Protocol
-
Cell Labeling: Plate cells in multi-well plates and label overnight with medium containing [³H]myo-inositol.
-
Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl to inhibit inositol monophosphatase.
-
Stimulation: Add varying concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Extraction: Terminate the reaction by adding a cold acid solution (e.g., perchloric acid).
-
Purification: Neutralize the extracts and apply them to columns containing Dowex AG1-X8 resin. Wash the columns to remove free inositol and elute the inositol phosphates with a high salt buffer.
-
Measurement: Quantify the radioactivity in the eluate using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]inositol phosphate accumulation against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
a. Materials
-
CHO or HEK293 cells expressing the target 5-HT receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
b. Protocol
-
Cell Plating: Seed cells in black-walled, clear-bottom 96- or 384-well microplates and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.
-
Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Compound Addition: Use the instrument's automated injector to add varying concentrations of this compound to the wells.
-
Kinetic Measurement: Immediately after compound addition, measure the fluorescence intensity kinetically over time to capture the transient calcium flux.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the log concentration of this compound to obtain a dose-response curve and calculate the EC₅₀.
Arachidonic Acid (AA) Release Assay
This assay measures the release of arachidonic acid, which can be a downstream event of 5-HT₂C receptor activation via phospholipase A₂.
a. Materials
-
CHO cells expressing the 5-HT₂C receptor
-
Cell culture medium containing [³H]arachidonic acid
-
Assay buffer
-
This compound
-
Scintillation counter
b. Protocol
-
Cell Labeling: Incubate cells with medium containing [³H]arachidonic acid to incorporate it into the cell membranes.
-
Washing: Wash the cells thoroughly to remove unincorporated [³H]arachidonic acid.
-
Stimulation: Add varying concentrations of this compound and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Sample Collection: Collect the supernatant, which contains the released [³H]arachidonic acid.
-
Measurement: Measure the radioactivity in the supernatant using a scintillation counter.
-
Data Analysis: Plot the amount of released [³H]arachidonic acid against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ and Emax values.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways activated by this compound and a typical experimental workflow.
References
Application Notes and Protocols: WAY-161503 Hydrochloride Administration in Sprague-Dawley Rats
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the use of WAY-161503 hydrochloride, a potent and selective 5-HT₂C receptor agonist, in Sprague-Dawley rat models. It summarizes the pharmacological profile, mechanism of action, and key in-vivo effects of WAY-161503, with a focus on its well-documented anorectic and anti-obesity properties. The protocols outlined below are based on established methodologies to assess effects on food intake, body weight, and related behavioral paradigms. All quantitative data are presented in standardized tables, and key pathways and workflows are visualized using diagrams.
Mechanism of Action & Signaling Pathways
WAY-161503 acts as a full agonist at the 5-HT₂C receptor, a G protein-coupled receptor (GPCR) predominantly linked to the Gq/11 signaling pathway.[1] Activation of this pathway initiates a cascade of intracellular events, primarily through the stimulation of Phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and activation of Protein Kinase C (PKC), respectively.[2] WAY-161503 has also been shown to stimulate the Phospholipase A₂ (PLA₂) coupled release of arachidonic acid, albeit with lower potency compared to the PLC pathway.[1][2]
The anorectic effects of WAY-161503 are mediated, in part, by its action on the central nervous system. It activates pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus, a key region for regulating appetite and energy homeostasis. Additionally, WAY-161503 indirectly inhibits serotonin (B10506) (5-HT) neuron firing in the dorsal raphe nucleus (DRN) by activating local GABAergic interneurons, which in turn inhibit 5-HT neuronal activity.[3]
Pharmacological Profile
WAY-161503 exhibits high affinity and functional potency at the human 5-HT₂C receptor. Its selectivity is notable, with approximately 6-fold lower potency for the 5-HT₂A receptor and 20-fold lower potency for the 5-HT₂B receptor in radioligand binding studies.[1][2]
Data Presentation
Table 1: In Vitro Receptor Binding Profile of WAY-161503
| Receptor Subtype | Radioligand | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| Human 5-HT₂C | [¹²⁵I]DOI (Agonist) | 3.3 ± 0.9 | [1][2] |
| Human 5-HT₂C | [³H]Mesulergine (Antagonist) | 32 ± 6 | [1][2] |
| Human 5-HT₂A | [¹²⁵I]DOI | 18 | [1][2] |
| Human 5-HT₂B | [³H]5-HT | 60 |[1][2] |
Table 2: In Vitro Functional Activity of WAY-161503
| Receptor Subtype | Assay | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ) | Reference |
|---|---|---|---|---|
| Human 5-HT₂C | Inositol Phosphate (IP) Formation | 8.5 | Full Agonist | [1][2] |
| Human 5-HT₂C | Calcium Mobilization | 0.8 | Full Agonist | [1][2] |
| Human 5-HT₂C | Arachidonic Acid Release | 38 | 77% | [1][2] |
| Human 5-HT₂B | Inositol Phosphate (IP) Formation | 6.9 | Agonist | [1][2] |
| Human 5-HT₂B | Calcium Mobilization | 1.8 | Agonist | [1][2] |
| Human 5-HT₂A | Inositol Phosphate (IP) Formation | 802 | Weak Partial Agonist | [1][2] |
| Human 5-HT₂A | Calcium Mobilization | 7.0 | Agonist |[1][2] |
Application Protocols
Protocol 1: Assessment of Acute Anorectic Effects
This protocol is designed to evaluate the dose-dependent effects of WAY-161503 on food intake in fasted Sprague-Dawley rats.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
WAY-161503 hydrochloride
-
Vehicle (e.g., sterile saline or distilled water)
-
Standard rat chow
-
Metabolic cages or standard housing with pre-weighed food hoppers
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: Acclimate rats to individual housing for at least 3 days prior to the study.
-
Fasting: Fast the rats for 24 hours with free access to water.
-
Drug Preparation: Dissolve WAY-161503 hydrochloride in the chosen vehicle to achieve the desired concentrations for injection (e.g., 0.3, 1.0, 3.0 mg/kg). Prepare a vehicle-only control solution.
-
Administration: Weigh each rat and administer the prepared drug solutions or vehicle via i.p. injection at a volume of 1 ml/kg.
-
Re-feeding: Immediately after injection, provide a pre-weighed amount of standard chow.
-
Measurement: Measure the amount of food consumed by each rat at a specific time point, typically 2 hours post-administration, by weighing the remaining food and any spillage.[2]
-
Data Analysis: Calculate the food intake in grams for each animal. Analyze the data using a one-way ANOVA followed by a post-hoc test to compare dose groups to the vehicle control. The ED₅₀ value can be calculated from the dose-response curve.
Protocol 2: Assessment of Chronic Effects on Body Weight
This protocol evaluates the impact of repeated WAY-161503 administration on food intake and body weight gain over an extended period.
Materials:
-
Growing male Sprague-Dawley rats
-
WAY-161503 hydrochloride and vehicle
-
Standard rat chow and water
-
Animal balance
-
Daily data logging sheets
Procedure:
-
Acclimation & Baseline: House rats individually and allow them to acclimate. Record baseline body weight and daily food intake for 3-5 days.
-
Group Assignment: Randomly assign rats to treatment groups (e.g., vehicle, 10 mg/kg WAY-161503).
-
Chronic Administration: Administer the drug or vehicle daily (e.g., via i.p. injection) for a period of 10 to 15 days.[1][2]
-
Daily Measurements: Each day, prior to injection, measure and record the body weight of each rat and their 24-hour food intake.
-
Data Analysis: Analyze body weight gain and cumulative food intake over the treatment period using a repeated-measures ANOVA.
Protocol 3: Conditioned Taste Aversion (CTA) Assay
This protocol determines if WAY-161503 induces aversive properties, causing rats to avoid a novel taste previously paired with the drug.
Materials:
-
Male Sprague-Dawley rats
-
WAY-161503 hydrochloride (3.0 mg/kg) and vehicle[4]
-
Saccharin (B28170) solution (e.g., 0.1%)
-
Two identical drinking bottles per cage
Procedure:
-
Water Deprivation: Habituate rats to a restricted water access schedule (e.g., 15 minutes per day) for several days until their intake stabilizes.
-
Conditioning Day: On the conditioning day, present the novel saccharin solution for 15 minutes. Immediately after, administer WAY-161503 (3.0 mg/kg, i.p.) to the experimental group and vehicle to the control group.[4]
-
Recovery: Provide water for 15 minutes the following day to allow for recovery.
-
Two-Bottle Choice Test: On the test day, present each rat with two pre-weighed bottles: one containing water and the other containing the saccharin solution.
-
Measurement: After a set period (e.g., 15-30 minutes), measure the consumption from each bottle.
-
Data Analysis: Calculate a preference ratio (Saccharin Intake / Total Fluid Intake). A significantly lower preference ratio in the drug-treated group compared to controls indicates a conditioned taste aversion.
Summary of In Vivo Data in Sprague-Dawley Rats
WAY-161503 demonstrates robust effects on feeding behavior and body weight in Sprague-Dawley rats. It also modulates other behaviors related to anxiety and reward.
Data Presentation
Table 3: Effects of Acute WAY-161503 Administration on Food Intake
| Animal Model | Condition | Effect | ED₅₀ (mg/kg, i.p.) | Reference |
|---|---|---|---|---|
| Sprague-Dawley Rat | 24h Fasted | Dose-dependent decrease in 2-h food intake | 1.9 | [1][2] |
| Diet-Induced Obese Mouse | 24h Fasted | Dose-dependent decrease in 2-h food intake | 6.8 | [2] |
| Obese Zucker Rat | 24h Fasted | Dose-dependent decrease in 2-h food intake | 0.73 |[2] |
Table 4: Effects of Chronic WAY-161503 Administration
| Animal Model | Duration | Effect on Food Intake | Effect on Body Weight | Reference |
|---|---|---|---|---|
| Growing Sprague-Dawley Rat | 10 days | Decreased | Attenuated gain | [1][2] |
| Obese Zucker Rat | 15 days | Maintained 30% decrease | 25g decrease vs. vehicle |[1][2] |
Table 5: Summary of Other Behavioral Effects in Sprague-Dawley Rats
| Behavioral Paradigm | Dose (mg/kg, i.p.) | Observed Effect | Interpretation | Reference |
|---|---|---|---|---|
| Conditioned Taste Aversion | 3.0 | Induced aversion to saccharin | Aversive properties | [4] |
| Conditioned Place Preference | 3.0 | Induced state-dependent place aversion | Aversive/dysphoric properties | [4] |
| Locomotor Activity | 1.0 | Decreased baseline and nicotine-induced activity | Sedative/motor-suppressant | [5] |
| Neuronal Firing (DRN) | 0.125 - 1.0 (i.v.) | Dose-related inhibition of 5-HT neuron firing | Indirect inhibition via GABA |[3] |
References
- 1. researchgate.net [researchgate.net]
- 2. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aversive stimulus properties of the 5-HT2C receptor agonist WAY 161503 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of 5-HT2C receptor activation by WAY 161503 on nicotine-induced place conditioning and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Studies of (Rac)-WAY-161503 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-WAY-161503 hydrochloride is a potent and selective 5-HT₂C receptor agonist that has demonstrated significant effects in preclinical models of obesity and other central nervous system disorders.[1][2][3] As a full agonist at the 5-HT₂C receptor, it also displays activity at 5-HT₂A and 5-HT₂B receptors, though with lower potency.[1][2] These application notes provide a comprehensive overview of the dose-response characteristics of this compound in key in vitro and in vivo assays, along with detailed protocols to facilitate the design and execution of further research.
Data Presentation
The following tables summarize the quantitative dose-response data for this compound across various experimental platforms.
Table 1: In Vitro Receptor Binding Affinity
| Receptor Subtype | Radioligand | Kᵢ (nM) | Cell Line | Reference |
| Human 5-HT₂C | [¹²⁵I]DOI (agonist) | 3.3 ± 0.9 | CHO | [1][2] |
| Human 5-HT₂C | [³H]Mesulergine (antagonist) | 32 ± 6 | CHO | [1][2] |
| Human 5-HT₂A | [¹²⁵I]DOI (agonist) | 18 | CHO | [1][2] |
| Human 5-HT₂B | [³H]5-HT | 60 | CHO | [1][2] |
Table 2: In Vitro Functional Activity
| Assay | Receptor Subtype | EC₅₀ (nM) | Efficacy | Cell Line | Reference |
| Inositol (B14025) Phosphate Formation | Human 5-HT₂C | 8.5 | Full Agonist | CHO | [1][2] |
| Calcium Mobilization | Human 5-HT₂C | 0.8 | Full Agonist | CHO | [1][2] |
| Inositol Phosphate Formation | Human 5-HT₂B | 6.9 | Agonist | CHO | [1][2] |
| Calcium Mobilization | Human 5-HT₂B | 1.8 | Agonist | CHO | [1][2] |
| Inositol Phosphate Formation | Human 5-HT₂A | 802 | Weak Partial Agonist | CHO | [1][2] |
| Calcium Mobilization | Human 5-HT₂A | 7 | Agonist | CHO | [1][2] |
| Arachidonic Acid Release | Human 5-HT₂C | 38 | 77% (Eₘₐₓ) | CHO | [1][2] |
Table 3: In Vivo Efficacy - Reduction in Food Intake
| Animal Model | Dosing Regimen | ED₅₀ (mg/kg) | Effect | Reference |
| 24-h fasted normal Sprague-Dawley rats | Acute | 1.9 | Dose-dependent decrease in 2-h food intake | [1][2] |
| Diet-induced obese mice | Acute | 6.8 | Dose-dependent decrease in 2-h food intake | [1][2] |
| Obese Zucker rats | Acute | 0.73 | Dose-dependent decrease in 2-h food intake | [1][2] |
| Growing Sprague-Dawley rats | Chronic (10 days) | Not reported | Decreased food intake and attenuated body weight gain | [1][2] |
| Obese Zucker rats | Chronic (15 days) | Not reported | Maintained a 30% decrease in food intake | [1] |
Table 4: In Vivo Effects on Locomotor Activity
| Animal Model | Doses Tested (mg/kg) | Effect | Reference |
| Sprague-Dawley rats | 0 - 1.0 | Decreased baseline and nicotine-induced locomotor activity at 1.0 mg/kg | [4] |
| Male C57BL/6J mice | 3 - 30 | Dose-dependently decreases locomotor activity | [3] |
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay Protocol
This protocol is adapted from studies characterizing 5-HT₂C receptor agonists.
-
Objective: To determine the binding affinity (Kᵢ) of this compound for 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.
-
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT₂A, 5-HT₂B, or 5-HT₂C receptor.
-
Radioligands: [¹²⁵I]DOI for 5-HT₂A and 5-HT₂C (agonist binding), [³H]Mesulergine for 5-HT₂C (antagonist binding), and [³H]5-HT for 5-HT₂B.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kₔ, and either vehicle or varying concentrations of this compound.
-
Add the cell membranes (typically 10-20 µg of protein per well).
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM 5-HT).
-
Calculate the IC₅₀ value from the competition binding curve and convert it to a Kᵢ value using the Cheng-Prusoff equation.
-
2. Inositol Phosphate (IP) Formation Assay Protocol
-
Objective: To measure the functional agonist activity of this compound at 5-HT₂ receptors by quantifying the accumulation of inositol phosphates.
-
Materials:
-
CHO cells stably expressing the human 5-HT₂A, 5-HT₂B, or 5-HT₂C receptor.
-
Inositol-free DMEM.
-
myo-[³H]inositol.
-
This compound.
-
Assay buffer containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatases.
-
Dowex anion-exchange resin.
-
Scintillation counter.
-
-
Procedure:
-
Seed cells in 12-well plates and grow to near confluency.
-
Label the cells by incubating overnight with myo-[³H]inositol in inositol-free DMEM.
-
Wash the cells with an assay buffer.
-
Pre-incubate the cells with assay buffer containing LiCl for 15-30 minutes.
-
Add varying concentrations of this compound and incubate for 30-60 minutes at 37°C.
-
Terminate the reaction by adding a cold acid solution (e.g., perchloric acid).
-
Separate the inositol phosphates from free inositol using Dowex anion-exchange chromatography.
-
Elute the [³H]inositol phosphates and quantify the radioactivity using a scintillation counter.
-
Generate dose-response curves and calculate the EC₅₀ value.
-
3. Calcium Mobilization Assay Protocol
-
Objective: To assess the ability of this compound to induce intracellular calcium release following 5-HT₂ receptor activation.
-
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT₂A, 5-HT₂B, or 5-HT₂C receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence microplate reader (e.g., FLIPR).
-
-
Procedure:
-
Plate the cells in black-walled, clear-bottom 96-well or 384-well plates and allow them to attach overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically for 45-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.
-
Add varying concentrations of this compound and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
-
The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Generate dose-response curves based on the peak fluorescence response and calculate the EC₅₀ value.
-
In Vivo Assays
1. Food Intake Study Protocol in Rodents
-
Objective: To evaluate the dose-dependent effect of this compound on food intake in different rodent models of obesity and normal weight.
-
Animals:
-
Normal Sprague-Dawley rats.
-
Diet-induced obese mice.
-
Obese Zucker rats.
-
-
Materials:
-
This compound.
-
Vehicle (e.g., saline or 1% DMSO in saline).
-
Standard rodent chow.
-
Metabolic cages for individual housing and food intake measurement.
-
-
Procedure:
-
Acclimate the animals to individual housing in metabolic cages.
-
For acute studies, fast the animals for a specified period (e.g., 24 hours) with free access to water.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Provide a pre-weighed amount of food and measure the amount consumed at specific time points (e.g., 2 hours).
-
For chronic studies, administer the compound daily for the duration of the study (e.g., 10-15 days) and measure daily food intake and body weight.
-
Analyze the data to determine the dose-dependent reduction in food intake and calculate the ED₅₀ value for acute studies.
-
2. Locomotor Activity Assessment Protocol in Rodents
-
Objective: To determine the effect of this compound on spontaneous locomotor activity.
-
Animals:
-
Sprague-Dawley rats or C57BL/6J mice.
-
-
Materials:
-
This compound.
-
Vehicle.
-
Open-field activity chambers equipped with infrared beams or a video tracking system.
-
-
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Administer this compound or vehicle.
-
Place the animal in the center of the open-field chamber.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 30-60 minutes).
-
Analyze the data to assess the dose-dependent effects on locomotor activity.
-
Mandatory Visualization
References
- 1. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differential effects of 5-HT2C receptor activation by WAY 161503 on nicotine-induced place conditioning and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Long-Term Storage and Stability Assessment of WAY-161503 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the appropriate long-term storage conditions for WAY-161503 hydrochloride. Additionally, detailed protocols for conducting long-term stability and forced degradation studies are outlined to ensure the integrity and reliability of the compound in research and development settings.
Recommended Long-Term Storage Conditions
Proper storage of WAY-161503 hydrochloride is crucial to maintain its chemical integrity and biological activity. The following conditions are recommended based on available data.
General Handling Precautions:
-
Before use, it is recommended to allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[1]
-
Avoid inhalation of the powder and contact with skin and eyes.[2] Use in a well-ventilated area.[2]
-
For solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[3]
-
It is generally not recommended to store solutions for long periods; they should be used as soon as possible after preparation.[4]
Table 1: Recommended Storage Conditions for WAY-161503 Hydrochloride
| Form | Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | Up to 3 years | Desiccate to protect from moisture.[1][2][5] |
| Room Temperature | Shorter-term | Desiccate.[4][6] Some suppliers recommend this for shorter periods. | |
| In Solution | -80°C | 6 to 12 months | Recommended for longer-term solution storage.[3] |
| -20°C | Up to 1 month | Suitable for short-term solution storage.[2][3] |
Signaling Pathway of WAY-161503 Hydrochloride
WAY-161503 is a potent and selective agonist of the serotonin (B10506) 5-HT2C receptor.[6][7] The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein. Activation of this pathway stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).
Application Notes: Stability Assessment of WAY-161503 Hydrochloride
To ensure the quality, safety, and efficacy of WAY-161503 hydrochloride, a comprehensive stability testing program is essential. This program should be designed to provide evidence on how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light. The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for such studies.[1][6]
A stability study should include:
-
Long-term studies: Performed under recommended storage conditions to establish the re-test period or shelf life.
-
Accelerated studies: Conducted under exaggerated storage conditions to increase the rate of chemical degradation and physical change.
-
Forced degradation (stress testing): Undertaken to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical procedures.[7][8]
Protocol: Long-Term Stability Study of WAY-161503 Hydrochloride (Solid Form)
Objective: To evaluate the stability of solid WAY-161503 hydrochloride under recommended long-term storage conditions.
Materials:
-
At least three different batches of WAY-161503 hydrochloride.
-
Appropriate container closure system (e.g., amber glass vials with inert caps).
-
Calibrated stability chambers set to the desired conditions (e.g., -20°C ± 2°C and 25°C ± 2°C / 60% ± 5% RH).
-
Validated stability-indicating analytical method (e.g., HPLC-UV).
Methodology:
-
Sample Preparation:
-
Dispense an adequate amount of WAY-161503 hydrochloride from each of the three batches into the container closure systems.
-
Ensure containers are properly sealed.
-
-
Storage:
-
Place the samples in the stability chambers at the selected long-term storage conditions.
-
-
Testing Schedule:
-
Analyze the samples at predetermined time points. A typical schedule for a 24-month study would be: 0, 3, 6, 9, 12, 18, and 24 months.
-
-
Analytical Tests:
-
At each time point, perform the following tests:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantify the amount of WAY-161503 hydrochloride using a validated stability-indicating HPLC method.
-
Purity: Determine the presence and quantity of any degradation products using the same HPLC method.
-
Moisture Content: (If applicable) Use Karl Fischer titration to measure water content.
-
-
-
Data Evaluation:
-
Analyze the data for trends in assay values and the formation of degradation products over time.
-
Establish a re-test period based on the time at which the substance no longer meets its predefined acceptance criteria.
-
Protocol: Forced Degradation Study of WAY-161503 Hydrochloride
Objective: To identify potential degradation products and pathways for WAY-161503 hydrochloride under various stress conditions.
Materials:
-
One batch of WAY-161503 hydrochloride.
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂).
-
Calibrated oven and photostability chamber.
-
Validated stability-indicating HPLC method with a photodiode array (PDA) detector for peak purity analysis.
Methodology:
-
Sample Preparation: Prepare solutions of WAY-161503 hydrochloride in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution and keep at room temperature for a specified time. Neutralize before analysis.
-
Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Also, heat a solution of the compound.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Analysis:
-
Analyze the stressed samples using the stability-indicating HPLC-PDA method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Perform peak purity analysis to ensure that the main peak of WAY-161503 is free from co-eluting degradation products.
-
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for a comprehensive stability study of a drug substance like WAY-161503 hydrochloride.
Analytical Methodology: Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying WAY-161503 hydrochloride from its potential impurities and degradation products.
Key Characteristics of a Suitable Method:
-
Specificity: The method must be able to resolve the peak of WAY-161503 hydrochloride from all potential degradation products and impurities. This is typically confirmed during forced degradation studies.
-
Linearity: The detector response should be directly proportional to the concentration of the analyte over a specified range.
-
Accuracy: The method should provide results that are close to the true value. This is often assessed by recovery studies.
-
Precision: The method should yield similar results for multiple analyses of the same sample (repeatability) and on different days or by different analysts (intermediate precision).
-
Robustness: The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
A typical stability-indicating method for a compound like WAY-161503 hydrochloride would likely involve reverse-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) run in a gradient elution mode. UV detection would be appropriate given the chromophoric nature of the molecule.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. 5-HT2C receptor activation prevents stress-induced enhancement of brain 5-HT turnover and extracellular levels in the mouse brain: modulation by chronic paroxetine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 4. japsonline.com [japsonline.com]
- 5. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. pharmasm.com [pharmasm.com]
- 8. rjptonline.org [rjptonline.org]
Application Notes and Protocols: WAY-161503 Hydrochloride in Animal Models of Depression
Audience: Researchers, scientists, and drug development professionals.
Introduction
WAY-161503 is a potent and selective agonist for the serotonin (B10506) 2C (5-HT2C) receptor, with demonstrated efficacy in various preclinical models.[1][2][3] It exhibits approximately 6-fold selectivity for the 5-HT2C receptor over the 5-HT2A receptor and 20-fold selectivity over the 5-HT2B receptor.[2][3][4] The activation of 5-HT2C receptors has been a significant area of research for developing novel therapeutics for psychiatric disorders, including depression.[1][5][6] Both 5-HT2C receptor agonists and antagonists have shown antidepressant-like properties in animal models, indicating a complex role for this receptor in the regulation of mood.[1][2][6]
These application notes provide a summary of the use of WAY-161503 in common animal models of depression, detailed experimental protocols, and a depiction of its proposed signaling pathway.
Quantitative Data Summary
The following table summarizes the quantitative data regarding the administration and effects of WAY-161503 hydrochloride in various rodent models relevant to depression and related behaviors.
| Animal Model | Species | WAY-161503 Dose Range | Route of Admin. | Key Behavioral Outcomes |
| Modified Forced Swim Test (FST) | Rat | 0.1 - 3.0 mg/kg | i.p. | Decreased immobility and increased swimming, similar to fluoxetine.[3] The antidepressant-like effects were blocked by the 5-HT2C antagonist SB 206533.[3] |
| Olfactory Bulbectomy (OBX) | Rat | 0.3 - 3.0 mg/kg | i.p. | Reduced cocaine-seeking behavior in a model of comorbid depression and addiction.[1] |
| Cue-Induced Reinstatement | Rat | 0.1 - 1.0 mg/kg | i.p. | Significantly decreased cue-induced reinstatement of cocaine-seeking in both SHAM and OBX rats.[1] |
| Elevated Plus Maze (EPM) | Rat | 3.0 mg/kg | i.p. | Induced anxiogenic-like effects (decreased open-arm exploration).[7] |
| In Vivo Electrophysiology (Dorsal Raphe) | Rat | 0.125 - 1.0 mg/kg | i.v. | Dose-dependent inhibition of 5-HT neuron firing rate.[8] |
Mechanism of Action and Signaling Pathway
WAY-161503 acts as a 5-HT2C receptor agonist.[1][2] In the context of depression, its mechanism is thought to involve the modulation of serotonergic neuron activity in the dorsal raphe nucleus (DRN).[8] Studies have shown that WAY-161503 inhibits the firing of 5-HT neurons in the DRN.[3][8] This inhibitory effect is believed to be mediated indirectly through the activation of local GABAergic interneurons, which in turn suppress the activity of serotonin neurons.[3][8] This modulation of serotonergic output is a key mechanism shared by many antidepressant drugs.
References
- 1. Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving (Rac)-WAY-161503 hydrochloride solubility for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-WAY-161503 hydrochloride. The information provided is intended to address common challenges, particularly concerning its solubility for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective 5-HT2C receptor agonist with a Ki of 4 nM and an EC50 of 12 nM.[1] It displays higher affinity for the 5-HT2C receptor than for the 5-HT2A and 5-HT2B receptors.[1][2][3] Its mechanism of action involves the activation of 5-HT2C receptors, which are Gq/G11-coupled G protein-coupled receptors (GPCRs).[3] This activation stimulates downstream signaling pathways, such as the phospholipase C (PLC) pathway, leading to the formation of inositol (B14025) phosphates and mobilization of intracellular calcium.[2][3] It has been investigated for its potential anti-obesity and antidepressant effects.[1]
Q2: What are the known solubility properties of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of 100 mg/mL (367.47 mM), though ultrasonic assistance may be needed.[1] It is also soluble in other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone.[4] Its aqueous solubility is more limited, with reported solubility in water at 15 mg/mL (with warming) and ≥5 mg/mL.[5] For in vivo studies, co-solvent systems are typically required to achieve desired concentrations.
Q3: I am observing precipitation when preparing my formulation for in vivo administration. What can I do?
Precipitation during the preparation of this compound formulations for in vivo studies is a common issue due to its limited aqueous solubility. Here are some troubleshooting steps:
-
Ensure Proper Solvent Order: When using a multi-component solvent system, the order of addition is critical. Typically, the compound should first be fully dissolved in an organic solvent like DMSO before the addition of other co-solvents and the final aqueous component.[1]
-
Utilize Heat and/or Sonication: Gentle warming and sonication can aid in the dissolution of the compound, especially if precipitation occurs during preparation.[1]
-
Prepare Fresh Solutions: It is recommended to prepare working solutions for in vivo experiments fresh on the same day of use to minimize the risk of precipitation over time.[1]
-
Check for Hygroscopic DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of the compound. Using newly opened DMSO is recommended.[1]
-
Consider Alternative Formulations: If precipitation persists, you may need to explore different vehicle compositions.
Troubleshooting Guide: Formulation for In Vivo Studies
This guide provides detailed protocols for preparing this compound for in vivo administration.
Solubility Data in Different Vehicles
| Vehicle Composition | Achievable Concentration | Observations |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.19 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.19 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.19 mM) | Clear solution |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Protocol 1: Co-Solvent Formulation (PEG300, Tween-80)
This protocol is suitable for preparing a clear solution for parenteral administration.
Materials:
-
This compound
-
DMSO (newly opened)
-
PEG300
-
Tween-80
-
Saline
Procedure (for 1 mL of 2.5 mg/mL working solution):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a clean vial, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Slowly add 450 µL of saline to the mixture while vortexing to bring the final volume to 1 mL.
-
Visually inspect the solution to ensure it is clear before administration.
Protocol 2: Cyclodextrin-Based Formulation
This protocol utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance solubility.
Materials:
-
This compound
-
DMSO (newly opened)
-
SBE-β-CD
-
Saline
Procedure (for 1 mL of 2.5 mg/mL working solution):
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a clean vial, add 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the SBE-β-CD solution.
-
Mix thoroughly until a clear solution is obtained.
Protocol 3: Oil-Based Formulation
This protocol is an option for oral or subcutaneous administration where an oil vehicle is appropriate.
Materials:
-
This compound
-
DMSO (newly opened)
-
Corn Oil
Procedure (for 1 mL of 2.5 mg/mL working solution):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a clean vial, add 900 µL of corn oil.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the corn oil.
-
Vortex thoroughly to ensure a uniform suspension or solution.
Visualizations
Signaling Pathway of 5-HT2C Receptor Activation
Activation of the 5-HT2C receptor by this compound initiates a Gq/G11-mediated signaling cascade.
Experimental Workflow for Formulation Preparation
A generalized workflow for the preparation of this compound formulations for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WAY 161503 hydrochloride | CAS:276695-22-8 | Potent, selective 5-HT2C agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. WAY 161503 = 98 HPLC 276695-22-8 [sigmaaldrich.com]
Preventing precipitation of WAY-161503 hydrochloride in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of WAY-161503 hydrochloride in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of WAY-161503 hydrochloride?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of WAY-161503 hydrochloride.[1][2] It is soluble in DMSO at concentrations of >10 mg/mL to as high as 100 mg/mL.[3][1] For complete dissolution at higher concentrations, ultrasonication may be necessary.[3]
Q2: What is the solubility of WAY-161503 hydrochloride in aqueous solutions?
A2: WAY-161503 hydrochloride is also soluble in water. Reported solubility values in water vary, with some sources indicating >5 mg/mL and others 15 mg/mL.[1] However, for experimental purposes, especially when using buffered solutions, it is crucial to consider the pH of the final solution.
Q3: Can I dissolve WAY-161503 hydrochloride directly in my aqueous experimental buffer?
A3: It is not recommended to dissolve WAY-161503 hydrochloride directly in aqueous buffers, especially at high concentrations, as this can lead to precipitation. The recommended method is to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous buffer or cell culture medium.
Q4: What is the maximum recommended final concentration of DMSO in my in vitro experiment?
A4: To avoid solvent-induced artifacts or cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically not exceeding 0.5%.[2] Many cell lines can tolerate up to 1%, but it is always best to perform a vehicle control to ensure the DMSO concentration used does not affect the experimental results.[4]
Q5: How should I store my WAY-161503 hydrochloride solutions?
A5: Solid WAY-161503 hydrochloride should be stored desiccated at room temperature or as recommended by the supplier. Stock solutions prepared in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[3] It is generally recommended to prepare fresh working solutions from the stock solution on the day of the experiment.[3]
Troubleshooting Guide: Preventing Precipitation
Issue: My WAY-161503 hydrochloride solution is cloudy or has visible precipitate after dilution in an aqueous buffer.
This is a common issue that can arise from several factors related to the compound's solubility. Follow these troubleshooting steps to ensure a clear, homogenous solution.
Step 1: Verify Proper Stock Solution Preparation
Ensure your stock solution in DMSO is fully dissolved. If you observe any particulates, gentle warming (e.g., in a 37°C water bath) and/or sonication can aid in complete dissolution.[5]
Step 2: Control the pH of the Final Solution
WAY-161503 is a hydrochloride salt of an organic base. The solubility of such compounds is often pH-dependent, with higher solubility at lower (more acidic) pH. If your aqueous buffer has a neutral or alkaline pH, the free base form of the compound may be less soluble and precipitate out.
-
Recommendation: If experimentally feasible, use a buffer with a slightly acidic to neutral pH (e.g., pH 6.0-7.4). If you must use a buffer with a higher pH, consider lowering the final concentration of WAY-161503.
Step 3: Employ a Stepwise Dilution Method
Rapidly diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate. A stepwise dilution can help maintain solubility.
-
Recommended Dilution Protocol:
-
Prepare a high-concentration stock solution of WAY-161503 hydrochloride in 100% DMSO.
-
Create an intermediate dilution of the stock solution in your aqueous buffer or media.
-
Add this intermediate dilution to the final experimental volume.
-
Step 4: Utilize Co-solvents and Surfactants (for in vivo or specific in vitro applications)
For challenging formulations, particularly for in vivo studies, the use of co-solvents and surfactants can significantly improve solubility.
-
Example Formulation for In Vivo Studies: A published protocol for an in vivo formulation involves a multi-step process:
-
Dissolve WAY-161503 in DMSO.
-
Add PEG300 and mix.
-
Add Tween-80 and mix.
-
Finally, add saline to reach the desired volume.[6]
Note: The appropriateness of these excipients for in vitro cell-based assays should be carefully evaluated.
-
Data Summary
Table 1: Solubility of WAY-161503 Hydrochloride
| Solvent | Reported Solubility | Notes | Source(s) |
| DMSO | >10 mg/mL | - | [1] |
| DMSO | 100 mg/mL | Requires ultrasonication | |
| Water | >5 mg/mL | - | [1] |
| Water | 15 mg/mL | Clear solution | [1] |
| Chloroform | Soluble | Qualitative | |
| Dichloromethane | Soluble | Qualitative | [5] |
| Ethyl Acetate | Soluble | Qualitative | [5] |
| Acetone | Soluble | Qualitative | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
WAY-161503 hydrochloride (Molecular Weight: 308.59 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 3.09 mg of WAY-161503 hydrochloride and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the compound is fully dissolved. If necessary, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution for a Calcium Mobilization Assay
This protocol provides a general guideline for preparing a working solution for a typical in vitro cell-based assay.
-
Materials:
-
10 mM WAY-161503 hydrochloride stock solution in DMSO
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Sterile dilution tubes
-
-
Procedure:
-
Thaw the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in the assay buffer.
-
From the intermediate dilution, perform serial dilutions to achieve the final desired concentrations for your experiment.
-
Ensure the final concentration of DMSO in your assay wells is below 0.5%. For example, if you add 10 µL of your working solution to a final volume of 200 µL in a well, the DMSO concentration from the stock will be diluted 20-fold.
-
Visualizations
Caption: 5-HT2C Receptor Signaling Pathway Activation by WAY-161503.
Caption: Troubleshooting Workflow for WAY-161503 Hydrochloride Precipitation.
References
WAY-161503 hydrochloride stability in solution over time
Welcome to the technical support center for WAY-161503 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for WAY-161503 hydrochloride?
A1: Proper storage of WAY-161503 hydrochloride is crucial for maintaining its stability and activity. For the solid powder form, it is recommended to store it desiccated at room temperature or at -20°C for long-term storage (up to 3 years). Once in solution, storage conditions become more critical to prevent degradation.
Q2: How should I prepare and store stock solutions of WAY-161503 hydrochloride?
A2: It is highly recommended to prepare fresh solutions for each experiment. If a stock solution must be prepared and stored, dissolve WAY-161503 hydrochloride in a suitable solvent such as DMSO.[1][2] For short-term storage, aliquots of the stock solution can be kept at -20°C for up to one month. For longer-term storage, it is advisable to store aliquots at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to prepare single-use aliquots.
Q3: What is the recommended solvent for dissolving WAY-161503 hydrochloride?
A3: WAY-161503 hydrochloride is soluble in several organic solvents, including DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[2] For cell-based assays, DMSO is the most commonly used solvent.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in in vitro assays.
-
Possible Cause 1: Compound Degradation. WAY-161503 hydrochloride solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Always prepare fresh solutions for your experiments. If using a stored stock solution, ensure it has been stored correctly in single-use aliquots at -20°C or -80°C.
-
-
Possible Cause 2: Incorrect Concentration. The actual concentration of the compound in the assay may be different from the intended concentration due to precipitation or adsorption to plasticware.
-
Solution: Ensure the compound is fully dissolved. You may gently warm the solution or use an ultrasonic bath to aid dissolution.[2] Also, consider using low-adhesion plasticware.
-
-
Possible Cause 3: Cell Line Variability. The response to WAY-161503 hydrochloride can vary between different cell lines or even between passages of the same cell line.
-
Solution: Use a consistent cell line and passage number for your experiments. Characterize the 5-HT2C receptor expression in your cell line. Chinese Hamster Ovary (CHO) and HEK293 cells are commonly used for studying this receptor.[3]
-
Issue 2: Low solubility or precipitation of the compound during experiment preparation.
-
Possible Cause 1: Solvent Choice. The chosen solvent may not be optimal for the desired concentration.
-
Solution: DMSO is a reliable solvent for achieving high stock concentrations. For aqueous buffers used in assays, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects and precipitation.
-
-
Possible Cause 2: Temperature Effects. The compound may precipitate out of solution at lower temperatures.
-
Solution: Gently warm the solution to 37°C to aid dissolution.[2] Prepare dilutions in pre-warmed buffers or media.
-
Data Presentation
Table 1: Solubility and Storage Recommendations for WAY-161503 Hydrochloride
| Form | Solvent | Storage Temperature | Recommended Duration |
| Powder | - | Room Temperature / -20°C | Up to 3 years |
| Solution | DMSO | -20°C | Up to 1 month |
| Solution | DMSO | -80°C | Up to 6 months[1] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol outlines a general procedure for measuring the activation of the 5-HT2C receptor by WAY-161503 hydrochloride in a cell-based calcium mobilization assay.
-
Cell Culture:
-
Culture HEK293 or CHO cells stably expressing the human 5-HT2C receptor in appropriate media.
-
Plate the cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of WAY-161503 hydrochloride in DMSO.
-
Perform serial dilutions of the stock solution in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve the desired final concentrations.
-
-
Calcium Assay:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells with the assay buffer to remove excess dye.
-
Use a fluorescent plate reader to measure the baseline fluorescence.
-
Add the diluted WAY-161503 hydrochloride solutions to the wells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates calcium mobilization.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each concentration.
-
Plot the dose-response curve and determine the EC50 value. WAY-161503 is a full agonist for 5-HT2C receptor-coupled calcium mobilization with a reported EC50 of 0.8 nM.[3]
-
Protocol 2: In Vivo Formulation and Administration
This protocol provides a general guideline for preparing WAY-161503 hydrochloride for intraperitoneal (i.p.) injection in rodents.
-
Vehicle Preparation:
-
A common vehicle for in vivo administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
-
WAY-161503 Hydrochloride Solution Preparation:
-
First, dissolve the required amount of WAY-161503 hydrochloride in DMSO to create a concentrated stock.
-
Add PEG300 to the DMSO solution and mix thoroughly.
-
Add Tween-80 and mix again.
-
Finally, add saline to reach the final desired volume and concentration. The final solution should be clear. If precipitation occurs, gentle warming and sonication may be used.[1]
-
-
Administration:
-
The prepared solution can be administered via intraperitoneal injection. Doses in animal studies have ranged from 3 to 30 mg/kg.[1] It is recommended to prepare the formulation fresh on the day of the experiment.
-
Visualizations
Caption: Signaling pathway of WAY-161503 hydrochloride.
Caption: General workflow for an in vitro experiment.
References
Optimizing WAY-161503 hydrochloride dosage for anorectic effects
Welcome to the technical support center for WAY-161503 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of WAY-161503 for its anorectic effects in a preclinical setting. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for WAY-161503's anorectic effects?
A1: WAY-161503 is a potent and selective 5-HT2C receptor agonist.[1] Its anorectic effects are primarily mediated by the activation of these receptors, which are understood to play a significant role in the regulation of food intake and body weight.[2][3] Activation of 5-HT2C receptors in the hypothalamus, particularly on pro-opiomelanocortin (POMC) neurons, is a key mechanism for appetite suppression.[3]
Q2: What is the receptor selectivity profile of WAY-161503?
A2: WAY-161503 displays a higher affinity for the 5-HT2C receptor compared to other serotonin (B10506) receptor subtypes. It has been reported to have a Ki value of 3.3 nM for the human 5-HT2C receptor.[4][5] Its potency is approximately 6-fold lower at human 5-HT2A receptors and 20-fold lower at human 5-HT2B receptors.[4][5] It also functions as a 5-HT2B agonist.[4][5]
Q3: What are the expected outcomes of chronic administration of WAY-161503?
A3: Chronic administration of WAY-161503 has been shown to decrease food intake and attenuate body weight gain in growing Sprague-Dawley rats over a 10-day period.[4][5] In obese Zucker rats, chronic administration for 15 days resulted in a sustained 30% decrease in food intake and a 25g decrease in body weight relative to vehicle-treated controls, indicating a lack of tolerance to its anorectic effects.[4][5]
Q4: How does WAY-161503 impact downstream signaling pathways?
A4: As a 5-HT2C receptor agonist, WAY-161503 stimulates Gq/11-coupled signaling cascades. In functional studies, it has been shown to be a full agonist in stimulating the formation of [3H]inositol phosphate (B84403) (IP) and mobilizing intracellular calcium, with EC50 values of 8.5 nM and 0.8 nM, respectively.[4][5] It also stimulates phospholipase A2-coupled arachidonic acid release, though with lower potency.[4][5]
Troubleshooting Guide
Q1: We are observing high variability in food intake reduction between subjects in our study. What could be the cause?
A1: High variability is a common challenge in rodent feeding studies.[6][7] Several factors could contribute to this:
-
Stress: Ensure animals are properly habituated to the housing, handling, and injection procedures. Stress can significantly impact feeding behavior.
-
Diet Palatability: The type of diet used can influence the anorectic effect of the compound. Ensure a consistent and palatable diet is used across all subjects.[8]
-
Underlying Health Status: Subclinical health issues can affect food intake.[8] Ensure all animals are healthy and free from any conditions that may interfere with the experiment.
-
Time of Day: The timing of drug administration and food intake measurement should be consistent, as rodents have circadian feeding patterns.[9]
Q2: The anorectic effect of WAY-161503 in our experiment is less than what is reported in the literature. What are some potential reasons?
A2: Several factors could lead to a diminished anorectic effect:
-
Dosage: The effective dose can vary between different rodent strains and models of obesity.[4][5] Refer to the dose-response data in Table 1 to ensure an appropriate dose is being used for your specific model.
-
Route of Administration: The method of administration (e.g., intraperitoneal, oral gavage) can affect the bioavailability and efficacy of the compound. Intraperitoneal (i.p.) injection is a commonly reported effective route.[1][10]
-
Fasting State: The anorectic effects are often evaluated in fasted animals. A 24-hour fasting period is commonly used to standardize hunger levels before the experiment.[4][5][10]
-
Compound Stability: Ensure the WAY-161503 hydrochloride is properly stored and the dosing solution is freshly prepared to prevent degradation.
Q3: We are observing off-target behaviors, such as changes in locomotor activity, at higher doses. Is this expected?
A3: Yes, this is a possibility. While WAY-161503 is selective for the 5-HT2C receptor, high doses may lead to effects mediated by other receptors or produce non-specific behavioral changes. For instance, some 5-HT2C receptor agonists have been shown to decrease locomotor activity.[1] It is crucial to perform a dose-response study to identify a dose that produces a significant anorectic effect with minimal off-target behaviors.[10] If locomotor changes are a concern, consider including an activity monitoring assessment in your experimental design.
Q4: Can the anorectic effects of WAY-161503 be reversed by an antagonist?
A4: Yes, the reduction in food intake induced by WAY-161503 can be reversed by the administration of a selective 5-HT2C receptor antagonist, such as SB-242084.[4][5] This is a critical control experiment to confirm that the observed anorectic effect is indeed mediated by the 5-HT2C receptor.
Data Presentation
Table 1: Effective Doses (ED50) of WAY-161503 for Anorectic Effects in Rodent Models
| Animal Model | Fasting Period | Route of Administration | ED50 (mg/kg) | Reference |
| Normal Sprague-Dawley Rats | 24 hours | Not specified | 1.9 | [4][5] |
| Diet-Induced Obese Mice | 24 hours | Not specified | 6.8 | [4][5] |
| Obese Zucker Rats | 24 hours | Not specified | 0.73 | [4][5] |
| C57BL/6 Mice | 24 hours | i.p. | ~20 (significant suppression) | [10] |
Experimental Protocols
Protocol: Evaluation of Acute Anorectic Effects of WAY-161503 in Rats
-
Animals: Male Sprague-Dawley rats (250-300g) are individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.[9]
-
Habituation: Animals should be habituated to the housing conditions and handling for at least one week prior to the experiment. This includes habituation to the injection procedure with vehicle injections.
-
Fasting: 24 hours prior to the experiment, remove all food from the cages. Water should be available ad libitum.[4][5]
-
Drug Preparation: Dissolve WAY-161503 hydrochloride in a suitable vehicle (e.g., sterile 0.9% NaCl or distilled water) to the desired concentrations.[9][10] Prepare fresh on the day of the experiment.
-
Dosing: Administer WAY-161503 or vehicle via intraperitoneal (i.p.) injection at a volume of 1 ml/kg.[9] Include a vehicle control group and at least three dose levels of WAY-161503 (e.g., 1, 3, and 10 mg/kg) to establish a dose-response relationship.
-
Food Presentation: One hour after the injection, provide a pre-weighed amount of standard chow to each rat.[10]
-
Measurement of Food Intake: Measure the amount of food consumed at specific time points, typically 1, 2, and 4 hours after food presentation.[10] To do this, weigh the remaining food and any spillage.
-
Data Analysis: Calculate the cumulative food intake for each animal. Compare the food intake of the WAY-161503-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Mandatory Visualizations
Caption: 5-HT2C Receptor Signaling Pathway Activated by WAY-161503.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Challenges in Quantifying Food Intake in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 9. Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-HT2C Receptor Agonist Anorectic Efficacy Potentiated by 5-HT1B Receptor Agonist Coapplication: An Effect Mediated via Increased Proportion of Pro-Opiomelanocortin Neurons Activated | Journal of Neuroscience [jneurosci.org]
Troubleshooting inconsistent results with WAY-161503 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using WAY-161503 hydrochloride. The information is designed to help address inconsistent results and provide clarity on experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing variable or inconsistent results in my in vivo studies?
Several factors can contribute to variability when using WAY-161503 hydrochloride in animal models. These include:
-
Animal Model and Species Differences: The effective dose (ED50) of WAY-161503 can vary significantly between different animal models and species. For example, the ED50 for reducing food intake is different in Sprague-Dawley rats, diet-induced obese mice, and obese Zucker rats.[1][2] It is crucial to perform dose-response studies for your specific model.
-
Route of Administration: The method of administration (e.g., intraperitoneal, subcutaneous) can affect the bioavailability and pharmacokinetics of the compound.[3][4] Ensure consistent administration throughout your experiments.
-
State Dependency of Effects: The behavioral effects of WAY-161503 can be state-dependent, meaning the animal's condition at the time of testing can influence the outcome.[5] For instance, its effects on place conditioning may differ depending on whether the animal is in a drug-free state or not.[5]
Q2: I am seeing off-target effects. Is WAY-161503 hydrochloride truly selective?
WAY-161503 hydrochloride is a potent and selective 5-HT2C receptor agonist, but it does exhibit activity at other serotonin (B10506) receptors, which could contribute to off-target effects.[1]
-
Selectivity Profile: It is approximately 6-fold less potent at 5-HT2A receptors and 20-fold less potent at 5-HT2B receptors compared to 5-HT2C receptors.[1][6] At higher concentrations, activation of these other receptors could lead to unexpected physiological responses.
-
Functional Activity: WAY-161503 is a full agonist at 5-HT2C and 5-HT2B receptors but acts as a weak partial agonist at 5-HT2A receptors for inositol (B14025) phosphate (B84403) formation.[1][6]
To confirm that your observed effects are mediated by the 5-HT2C receptor, consider using a selective 5-HT2C receptor antagonist, such as SB-242084, in your experimental design.[1]
Q3: What is the best way to prepare and store WAY-161503 hydrochloride?
Proper preparation and storage are critical for maintaining the compound's stability and ensuring reproducible results.
-
Solubility: WAY-161503 hydrochloride is soluble in solvents such as DMSO, saline, and water.[3][4][7][8] For in vivo studies, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[3]
-
Storage: Store the solid compound desiccated at room temperature. Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[3]
Q4: My in vitro results are not consistent. What could be the cause?
Inconsistent in vitro results can arise from several sources:
-
Cell Line Variability: The expression levels of 5-HT2 receptors can differ between cell lines, affecting the observed potency (EC50). WAY-161503 has shown different EC50 values for calcium mobilization and inositol phosphate formation in HEK293 cells expressing human 5-HT2C receptors.[1]
-
Assay-Dependent Potency: The measured potency of WAY-161503 can depend on the specific functional assay being used. For instance, it shows higher potency in calcium mobilization assays compared to inositol phosphate formation assays.[1]
-
Purity of the Compound: Ensure you are using a high-purity grade of WAY-161503 hydrochloride (≥99%).
Quantitative Data Summary
| Parameter | Value | Receptor/Model | Reference |
| Binding Affinity (Ki) | 4 nM | Human 5-HT2C | [3] |
| 3.3 +/- 0.9 nM | Human 5-HT2C (agonist radioligand) | [1] | |
| 32 +/- 6 nM | Human 5-HT2C (antagonist radioligand) | [1] | |
| 18 nM | Human 5-HT2A | [1] | |
| 60 nM | Human 5-HT2B | [1] | |
| Functional Potency (EC50) | 12 nM | 5-HT2C | [3] |
| 8.5 nM | 5-HT2C (Inositol Phosphate Formation) | [1] | |
| 0.8 nM | 5-HT2C (Calcium Mobilization) | [1] | |
| 6.9 nM | 5-HT2B (Inositol Phosphate Formation) | [1] | |
| 1.8 nM | 5-HT2B (Calcium Mobilization) | [1] | |
| 802 nM | 5-HT2A (Inositol Phosphate Formation - partial agonist) | [1] | |
| 7 nM | 5-HT2A (Calcium Mobilization) | [1] | |
| 38 nM | 5-HT2C (Arachidonic Acid Release) | [1] | |
| In Vivo Efficacy (ED50) | 1.9 mg/kg | Food Intake Reduction (Sprague-Dawley Rats) | [1][2] |
| 6.8 mg/kg | Food Intake Reduction (Diet-Induced Obese Mice) | [1][2] | |
| 0.73 mg/kg | Food Intake Reduction (Obese Zucker Rats) | [1][2] | |
| 0.15 ± 0.02 mg·kg−1 | Inhibition of 5-HT Neuron Firing | [9] |
Experimental Protocols
In Vitro Calcium Mobilization Assay
-
Cell Culture: Plate Chinese hamster ovary (CHO) cells stably expressing the human 5-HT2C receptor in 96-well plates and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a dilution series of WAY-161503 hydrochloride in a suitable assay buffer.
-
Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the WAY-161503 dilutions to the wells and immediately begin recording the change in fluorescence over time, which indicates calcium mobilization.
-
Data Analysis: Plot the peak fluorescence response against the log concentration of the compound to determine the EC50 value.
In Vivo Food Intake Study in Rats
-
Animals: Use male Sprague-Dawley rats, individually housed.
-
Acclimation: Allow the animals to acclimate to the housing conditions and handling for at least one week.
-
Fasting: Fast the rats for 24 hours with free access to water.
-
Compound Administration: Prepare WAY-161503 hydrochloride in a suitable vehicle (e.g., saline). Administer the compound via intraperitoneal (i.p.) injection at the desired doses. Administer vehicle to the control group.
-
Food Presentation: Immediately after injection, provide a pre-weighed amount of standard chow.
-
Measurement: Measure the amount of food consumed at specific time points (e.g., 1, 2, and 4 hours) by weighing the remaining food.
-
Data Analysis: Calculate the food intake for each animal and compare the results between the treated and control groups to determine the effect of WAY-161503 on appetite.
Visualizations
Caption: Signaling pathway of WAY-161503 hydrochloride via the 5-HT2C receptor.
Caption: General workflow for in vivo experiments using WAY-161503 hydrochloride.
References
- 1. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WAY-161503 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Increased alternate splicing of Htr2c in a mouse model for Prader-Willi syndrome leads disruption of 5HT2C receptor mediated appetite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aversive stimulus properties of the 5-HT2C receptor agonist WAY 161503 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WAY 161503 hydrochloride | CAS:276695-22-8 | Potent, selective 5-HT2C agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding WAY-161503 hydrochloride degradation during storage
Technical Support Center: WAY-161503 Hydrochloride
Welcome to the technical support center for WAY-161503 hydrochloride. This guide provides detailed information, troubleshooting advice, and answers to frequently asked questions to ensure the stability and integrity of the compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid WAY-161503 hydrochloride?
For maximum stability, the solid powder should be stored at -20°C for long-term use, where it can remain stable for at least four years.[1] For shorter periods, storing it desiccated at room temperature is also acceptable.[2][3] It is crucial to keep the container tightly sealed in a cool, dry, and well-ventilated area, away from direct sunlight.[4]
Q2: How should I prepare and store stock solutions of WAY-161503 hydrochloride?
Once dissolved, stock solutions are significantly less stable than the solid compound. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[5] Store these aliquots at -80°C for use within six months or at -20°C for use within one month.[4][5] For critical applications like in vivo experiments, it is best practice to prepare working solutions fresh on the day of use.[5]
Q3: My WAY-161503 hydrochloride powder has changed color. Is it degraded?
A visual change in the appearance of the compound, such as discoloration or clumping, can be an indicator of degradation or moisture absorption. This may be due to improper storage, such as exposure to light, humidity, or incompatible chemicals. We recommend running a purity check using a suitable analytical method like HPLC before using the material in an experiment.
Q4: What are the primary factors that can cause WAY-161503 hydrochloride to degrade?
Like many hydrochloride salts and molecules containing amide groups, WAY-161503 is susceptible to several degradation pathways:
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.[6]
-
Oxidation: Can be initiated by exposure to air (oxygen), light, heat, or trace metal ions.[6]
-
Photolysis: Degradation upon exposure to light. Store in amber vials or protected from light.[4]
-
Thermal Stress: Exposure to high temperatures can compromise the compound's integrity.[7]
Troubleshooting Guide
Use this guide to troubleshoot unexpected experimental results that may be related to compound stability.
Issue: Inconsistent or lower-than-expected bioactivity in my assay.
This is a common problem that can often be traced back to compound integrity. Follow this workflow to diagnose the potential cause.
Data Presentation: Storage Conditions Summary
The following table summarizes the recommended storage conditions for WAY-161503 hydrochloride in both solid and solution forms. Adherence to these guidelines is critical for preserving the compound's purity and activity.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | ≥ 4 years[1] | Optimal for long-term. Must be desiccated and protected from light.[2][4] |
| Room Temperature | Short-term | Must be desiccated. [3] Avoid exposure to humidity and light. | |
| Stock Solution | -80°C | ≤ 6 months[4][5] | Aliquot into single-use volumes to prevent freeze-thaw cycles.[5] |
| -20°C | ≤ 1 month[4][5] | Less ideal than -80°C; suitable for very short-term solution storage. |
Experimental Protocols
Protocol: Forced Degradation Study for Stability Assessment
This protocol outlines a forced degradation study to identify potential degradation products and assess the intrinsic stability of WAY-161503 hydrochloride, based on ICH guidelines.[8][9] The goal is to achieve 5-20% degradation.[8][10]
Objective: To understand the degradation profile of WAY-161503 hydrochloride under various stress conditions.
Materials:
-
WAY-161503 hydrochloride
-
HPLC-grade water, acetonitrile, and methanol
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of WAY-161503 hydrochloride in a suitable solvent (e.g., DMSO, Methanol).
-
Acidic Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at regular intervals (e.g., 2, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.
-
Keep at room temperature and monitor.
-
Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.
-
Store in the dark at room temperature for 24 hours.
-
Withdraw samples and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place solid compound in a temperature-controlled oven at 80°C for 48 hours.
-
Dissolve a portion of the stressed powder and analyze via HPLC.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Keep control samples protected from light.
-
Analyze both light-exposed and control samples via HPLC.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation and identify any major degradation products by comparing chromatograms of stressed samples to a control (unstressed) sample.
-
Logical Diagrams
Recommended Compound Handling Workflow
This diagram illustrates the best-practice workflow from receiving the compound to its use in experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. rndsystems.com [rndsystems.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. pharmtech.com [pharmtech.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - STEMart [ste-mart.com]
Technical Support Center: WAY-161503 Administration for State-Dependent Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing WAY-161503, a selective 5-HT2C receptor agonist, with a focus on adjusting its administration to achieve state-dependent effects.
Frequently Asked Questions (FAQs)
Q1: What is WAY-161503 and what is its primary mechanism of action?
WAY-161503 is a potent and selective agonist for the serotonin (B10506) 2C (5-HT2C) receptor. Its primary mechanism of action is to bind to and activate 5-HT2C receptors, which are G-protein-coupled receptors predominantly found in the central nervous system. Activation of these receptors can modulate the release of various neurotransmitters, including dopamine (B1211576) and norepinephrine, influencing a range of behaviors.
Q2: What are "state-dependent effects" in the context of WAY-161503 research?
State-dependent effects refer to the phenomenon where the behavioral outcomes of WAY-161503 administration are contingent on the physiological and psychological state of the subject during drug exposure and testing. For instance, a conditioned place aversion to WAY-161503 may only be expressed when the animal is tested in the same drugged state in which the conditioning occurred.[1] This underscores the importance of considering the experimental design, particularly the timing of drug administration relative to behavioral testing.
Q3: What are the common research applications of WAY-161503?
WAY-161503 is frequently used in preclinical research to investigate the role of the 5-HT2C receptor in various physiological and pathological processes, including:
-
Anxiety and depression
-
Obesity and feeding behavior[2]
-
Drug addiction and reward pathways
-
Locomotor activity[3]
Q4: How should I prepare and store WAY-161503 solutions?
WAY-161503 hydrochloride is soluble in solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[4] For in vivo studies, it is often dissolved in a small amount of DMSO and then diluted with saline. A stock solution in DMSO can be stored at -20°C for up to a month or -80°C for up to six months.[5] It is recommended to prepare fresh working solutions daily and protect them from light.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent or absent state-dependent effects in conditioned place preference/aversion (CPP/CPA) paradigms.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Dose | The dose of WAY-161503 is critical for observing state-dependent effects. A dose that is too low may not induce a strong enough internal state, while a dose that is too high may cause confounding effects like sedation or anxiety that mask the desired learning. Solution: Conduct a dose-response study to determine the optimal dose for your specific paradigm and animal strain. Start with a low dose (e.g., 0.1 mg/kg) and gradually increase it.[8] |
| Incorrect Timing of Administration | For state-dependent learning to occur, the internal state induced by WAY-161503 must be present during both the conditioning and the testing phases. Solution: Ensure that the drug is administered at the same time relative to the conditioning and testing sessions. A typical pre-treatment time is 15-30 minutes before placing the animal in the apparatus. |
| Insufficient Conditioning | A single pairing of the drug with the context may not be sufficient to establish a robust conditioned response. Solution: Increase the number of conditioning sessions. Typically, 2-4 pairings are used in CPP/CPA studies. |
| Animal Stress | High levels of stress from handling or other environmental factors can interfere with learning and memory processes.[9][10][11][12][13] Solution: Habituate the animals to the experimental procedures and handling before starting the experiment. Use gentle handling techniques to minimize stress. |
| Biased Apparatus | If the CPP/CPA apparatus has inherent biases (e.g., a preference for one compartment over the other), this can confound the results. Solution: Before conditioning, assess the baseline preference of the animals for each compartment. If a bias is detected, use a biased experimental design where the drug is paired with the initially non-preferred side.[14][15] |
Issue 2: Unexpected effects on locomotor activity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Dose-Dependent Biphasic Effects | 5-HT2C receptor agonists can have complex, dose-dependent effects on locomotor activity, sometimes causing hyperactivity at low doses and hypoactivity at higher doses. Solution: Carefully characterize the dose-response relationship of WAY-161503 on locomotor activity in your specific animal model. |
| Interaction with Other Neurotransmitter Systems | Activation of 5-HT2C receptors can modulate other neurotransmitter systems, such as the dopaminergic system, which plays a key role in locomotor activity. Solution: Consider the potential for interactions with other drugs or experimental manipulations that may affect these systems. |
| Habituation to the Test Environment | The novelty of the testing environment can influence locomotor activity. Solution: Ensure that all animals are habituated to the testing chambers for a consistent period before drug administration and data collection. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Functional Potency of WAY-161503
| Parameter | Value | Receptor/Assay | Reference |
| Ki | 4 nM | 5-HT2C Receptor | [4] |
| EC50 | 12 nM | 5-HT2C Receptor Activation | [4] |
Table 2: In Vivo Effective Doses of WAY-161503 in Rodent Models
| Effect | Species | Dose Range (mg/kg) | Reference |
| Antidepressant-like effects (Forced Swim Test) | Rat | 0.1 - 3.0 | [8] |
| Anxiogenic-like effects (Elevated Plus Maze) | Rat | 1.0 - 3.0 | [3] |
| Reduced Food Intake | Rat | 0.73 - 6.8 (ED50) | [2] |
| State-dependent Conditioned Place Aversion | Rat | 3.0 | [1] |
| Decreased Locomotor Activity | Rat | 1.0 | [3] |
Experimental Protocols
Protocol 1: Conditioned Place Preference/Aversion (State-Dependent Design)
-
Apparatus: A two- or three-compartment apparatus with distinct visual and tactile cues in each compartment.
-
Habituation (Day 0): Allow each animal to freely explore the entire apparatus for 15-20 minutes. Record the time spent in each compartment to assess baseline preference.
-
Conditioning (Days 1-4):
-
Day 1 & 3 (Drug Pairing): Administer WAY-161503 (e.g., 3.0 mg/kg, i.p.) and confine the animal to one of the compartments (e.g., the initially non-preferred compartment for CPA) for 30 minutes.
-
Day 2 & 4 (Vehicle Pairing): Administer the vehicle (e.g., saline with a small percentage of DMSO) and confine the animal to the opposite compartment for 30 minutes.
-
-
Test (Day 5 - State-Dependent):
-
Administer WAY-161503 at the same conditioning dose.
-
Place the animal in the neutral center compartment (if applicable) and allow free access to all compartments for 15-20 minutes.
-
Record the time spent in each compartment.
-
-
Test (Day 6 - Different State Control):
-
Administer the vehicle.
-
Repeat the test as described for Day 5.
-
-
Data Analysis: Compare the time spent in the drug-paired compartment between the drugged and non-drugged test sessions. A significant difference indicates a state-dependent effect.
Visualizations
Caption: Signaling pathway of WAY-161503 via the 5-HT2C receptor.
Caption: Workflow for a state-dependent learning experiment.
Caption: Troubleshooting decision tree for WAY-161503 experiments.
References
- 1. Aversive stimulus properties of the 5-HT2C receptor agonist WAY 161503 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WAY 161503 hydrochloride | CAS:276695-22-8 | Potent, selective 5-HT2C agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. The impact of handling technique and handling frequency on laboratory mouse welfare is sex-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 11. researchgate.net [researchgate.net]
- 12. Handling, genetic and housing effects on the mouse stress system, dopamine function, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reducing Mouse Anxiety during Handling: Effect of Experience with Handling Tunnels | PLOS One [journals.plos.org]
- 14. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
- 15. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Bioavailability of (Rac)-WAY-161503 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-WAY-161503 hydrochloride. The information provided aims to address challenges related to its low oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the serotonin (B10506) 5-HT2C receptor. Its mechanism of action involves binding to and activating the 5-HT2C receptor, which is a G protein-coupled receptor (GPCR). This activation primarily initiates a Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC).[1][2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.[5][6]
Q2: What is the known solubility of this compound?
Q3: Why is the oral bioavailability of this compound expected to be low?
The low oral bioavailability of this compound can be attributed to several factors, primarily its presumed poor aqueous solubility. For a drug to be absorbed from the gastrointestinal tract into the bloodstream, it must first dissolve in the gastrointestinal fluids. Poor solubility can lead to a low dissolution rate, which in turn limits the amount of drug available for absorption across the gut wall.
Troubleshooting Guide
Issue: Poor dissolution of this compound in aqueous media.
Possible Cause: Low intrinsic aqueous solubility of the free base form of the molecule, even as a hydrochloride salt. The pH of the dissolution medium can significantly impact the solubility of a hydrochloride salt of a weakly basic compound.
Solutions:
-
pH Modification: Investigate the pH-solubility profile of the compound. As a hydrochloride salt of a weak base, solubility is expected to be higher in acidic conditions (lower pH). Buffering the formulation or the dissolution medium to an optimal acidic pH may enhance solubility.
-
Co-solvents: Employing a co-solvent system can significantly improve solubility. Systems containing DMSO, polyethylene (B3416737) glycol (PEG), or other pharmaceutically acceptable solvents can be explored.
-
Surfactants: The addition of surfactants, such as Tween 80, can improve the wettability and solubilization of poorly soluble compounds by forming micelles.
-
Complexation: Cyclodextrins, such as β-cyclodextrin and its derivatives (e.g., sulfobutylether-β-cyclodextrin or SBE-β-CD), can form inclusion complexes with hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous solutions.
Issue: Inconsistent or low in vivo exposure following oral administration.
Possible Cause: Poor absorption due to low solubility and dissolution in the gastrointestinal tract. Potential for first-pass metabolism.
Solutions:
-
Formulation Strategies:
-
Lipid-Based Formulations: Formulating this compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can improve its absorption. These formulations form fine emulsions in the gastrointestinal tract, increasing the surface area for absorption.
-
Amorphous Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can enhance its dissolution rate and extent by presenting the drug in an amorphous, higher-energy state.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation.
-
-
Pharmacokinetic Studies: Conduct a well-designed pharmacokinetic study to determine the absolute and relative bioavailability. This will help to identify whether the issue is poor absorption or high first-pass metabolism.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To assess the dissolution profile of different this compound formulations.
Apparatus: USP Apparatus 2 (Paddle Apparatus)
Methodology:
-
Media Preparation: Prepare dissolution media with different pH values to simulate the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Apparatus Setup:
-
Fill the dissolution vessels with 900 mL of the selected medium.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Set the paddle speed to a suitable rate (e.g., 50 or 75 RPM).
-
-
Sample Introduction: Introduce a known amount of the this compound formulation into each vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profile.
Protocol 2: In Vivo Pharmacokinetic Study for Oral Bioavailability
Objective: To determine the oral bioavailability of a this compound formulation.
Animal Model: Sprague-Dawley rats (or other appropriate species)
Methodology:
-
Animal Acclimatization and Fasting: Acclimatize the animals to the housing conditions. Fast the animals overnight (with free access to water) before dosing.
-
Dosing:
-
Intravenous (IV) Group: Administer a known dose of this compound intravenously (e.g., via the tail vein) to a group of animals. This group serves as the reference for 100% bioavailability. The drug should be dissolved in a suitable vehicle (e.g., saline with a minimal amount of co-solvent).
-
Oral (PO) Group: Administer a known dose of the this compound formulation orally (e.g., via oral gavage) to another group of animals.
-
-
Blood Sampling: Collect blood samples (e.g., via the tail vein or saphenous vein) at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Analyze the concentration of (Rac)-WAY-161503 in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time profiles for both IV and PO routes.
-
Calculate pharmacokinetic parameters including Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Solubility | Reference |
| DMSO | Soluble | [7] |
| Chloroform | Soluble | [8] |
| Dichloromethane | Soluble | [8] |
| Ethyl Acetate | Soluble | [8] |
| Acetone | Soluble | [8] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | [9] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | [9] |
Table 2: In Vitro Activity of (Rac)-WAY-161503
| Parameter | Value | Reference |
| 5-HT2C Receptor Ki | 4 nM | [10] |
| 5-HT2C Receptor EC50 | 12 nM | [10] |
| Inositol Phosphate Formation EC50 | 8.5 nM | [11] |
| Calcium Mobilization EC50 | 0.8 nM | [11] |
Visualizations
Caption: 5-HT2C Receptor Signaling Pathway.
Caption: Experimental Workflow for Improving Bioavailability.
Caption: Logical Relationship of Bioavailability Factors.
References
- 1. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. Phospholipase C - Wikipedia [en.wikipedia.org]
- 5. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 6. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 7. apexbt.com [apexbt.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. WAY 161503 hydrochloride | TargetMol [targetmol.com]
- 11. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of WAY-161503 Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals using WAY-161503 hydrochloride. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is WAY-161503 hydrochloride and what are its primary and off-target activities?
WAY-161503 hydrochloride is a potent and selective agonist for the serotonin (B10506) 5-HT2C receptor.[1][2] However, like many small molecule inhibitors, it is not perfectly selective and can interact with other receptors, primarily the 5-HT2A and 5-HT2B receptor subtypes.[3][4] Understanding these off-target activities is crucial for the correct interpretation of experimental results.
Q2: What are the known binding affinities and functional potencies of WAY-161503 at its primary and off-targets?
The selectivity of WAY-161503 for the 5-HT2C receptor over 5-HT2A and 5-HT2B receptors has been characterized in various in vitro assays. The following tables summarize the key quantitative data.
Data Presentation: Selectivity Profile of WAY-161503 Hydrochloride
Table 1: Binding Affinity (Ki) of WAY-161503
| Receptor Subtype | Ki (nM) | Fold Selectivity vs. 5-HT2C | Reference |
| 5-HT2C | 3.3 - 4 | - | [3][5] |
| 5-HT2A | 18 | ~6-fold less potent | [3][5] |
| 5-HT2B | 60 | ~20-fold less potent | [3][5] |
Table 2: Functional Potency (EC50) of WAY-161503
| Receptor Subtype | Assay | EC50 (nM) | Reference |
| 5-HT2C | Calcium Mobilization | 0.8 - 12 | [5][6] |
| Inositol (B14025) Phosphate (B84403) (IP) Formation | 8.5 | [3][6] | |
| 5-HT2A | Calcium Mobilization | 7 - 12 | [1][2] |
| Inositol Phosphate (IP) Formation | 802 (weak partial agonist) | [3][6] | |
| 5-HT2B | Calcium Mobilization | 1.8 | [3][6] |
| Inositol Phosphate (IP) Formation | 6.9 | [3][6] |
Q3: How can I minimize the off-target effects of WAY-161503 in my experiments?
Minimizing off-target effects is essential for obtaining reliable and interpretable data. Here are several strategies:
-
Use the Lowest Effective Concentration: Titrate WAY-161503 to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations are more likely to engage off-target receptors.
-
Employ Selective Antagonists: Use selective antagonists for the known off-target receptors (5-HT2A and 5-HT2B) to block their activation. This can help to isolate the effects mediated by the 5-HT2C receptor.
-
Utilize Control Compounds: Include a structurally related but inactive compound as a negative control to ensure that the observed effects are not due to the chemical scaffold of WAY-161503.
-
Cell Line Selection: Choose cell lines with a well-characterized expression profile of 5-HT receptor subtypes. Ideally, use cell lines that endogenously express the 5-HT2C receptor with minimal or no expression of 5-HT2A and 5-HT2B receptors.
-
Genetic Approaches: If possible, use techniques like siRNA or CRISPR/Cas9 to knock down the expression of the 5-HT2C receptor. If the experimental phenotype persists after knockdown, it is likely due to an off-target effect.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with WAY-161503 hydrochloride.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected or inconsistent results between experiments. | 1. Off-target effects: Activation of 5-HT2A or 5-HT2B receptors may be contributing to the observed phenotype. 2. Variable receptor expression: Different cell passages or batches may have varying levels of 5-HT receptor expression. 3. Ligand degradation: Improper storage or handling of WAY-161503 hydrochloride can lead to loss of activity. | 1. Co-incubate with selective antagonists for 5-HT2A (e.g., ketanserin) and 5-HT2B (e.g., a selective antagonist) to block their signaling. 2. Use cells with a consistent and low passage number. Regularly check receptor expression levels via qPCR or Western blot. 3. Store WAY-161503 hydrochloride as recommended by the manufacturer (desiccated at room temperature) and prepare fresh stock solutions for each experiment.[1][7] |
| High background signal in functional assays (e.g., calcium mobilization, IP formation). | 1. Constitutive receptor activity: Some cell lines may exhibit high basal activity of 5-HT receptors. 2. Non-specific binding of the compound. 3. Autofluorescence of the compound. | 1. Consider using an inverse agonist to reduce basal signaling. 2. Include appropriate controls, such as a non-specific binding control with an excess of unlabeled ligand. 3. Check for autofluorescence of WAY-161503 at the excitation and emission wavelengths of your assay. |
| Observed effect is not blocked by the selective 5-HT2C antagonist SB-242084. | 1. The effect is mediated by an off-target receptor (5-HT2A or 5-HT2B). 2. The concentration of SB-242084 is insufficient to fully block the 5-HT2C receptor. | 1. Test if the effect is blocked by selective antagonists for 5-HT2A and 5-HT2B receptors. 2. Perform a dose-response experiment with SB-242084 to ensure complete blockade of the 5-HT2C receptor. |
Experimental Protocols
Detailed Methodology for a Calcium Mobilization Assay
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
Materials:
-
Cells expressing the 5-HT receptor of interest (e.g., CHO or HEK293 cells)
-
Black-walled, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
WAY-161503 hydrochloride
-
Selective antagonists (e.g., SB-242084, ketanserin)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.04%) in HBSS with 20 mM HEPES.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Compound Preparation:
-
Prepare a stock solution of WAY-161503 hydrochloride in a suitable solvent (e.g., DMSO).[7]
-
Prepare serial dilutions of WAY-161503 and any antagonists in HBSS.
-
-
Assay Measurement:
-
If using antagonists, pre-incubate the cells with the antagonist for a sufficient time before adding WAY-161503.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the WAY-161503 solution into the wells and immediately begin kinetic reading of fluorescence intensity.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot ΔF against the concentration of WAY-161503 to generate a dose-response curve and determine the EC50 value.
-
Detailed Methodology for an Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol phosphates, a downstream signaling event of Gq-coupled GPCRs like the 5-HT2 receptors.
Materials:
-
Cells expressing the 5-HT receptor of interest
-
myo-[³H]inositol
-
Inositol-free culture medium
-
LiCl solution
-
Perchloric acid (PCA)
-
Dowex resin
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling:
-
Plate cells and grow to near confluency.
-
Replace the medium with inositol-free medium containing myo-[³H]inositol and incubate for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
-
Compound Treatment:
-
Pre-incubate the cells with LiCl solution for 15-30 minutes. LiCl inhibits the degradation of inositol phosphates, allowing them to accumulate.
-
Add WAY-161503 and any antagonists at the desired concentrations and incubate for a specific time (e.g., 30-60 minutes).
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold PCA.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge to pellet the cellular debris.
-
-
Separation and Quantification:
-
Apply the supernatant to a Dowex resin column to separate the inositol phosphates from free myo-[³H]inositol.
-
Elute the inositol phosphates from the column.
-
Add scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to a control (e.g., total protein concentration).
-
Plot the normalized counts against the concentration of WAY-161503 to generate a dose-response curve and determine the EC50 value.
-
Mandatory Visualizations
Caption: Signaling pathways of 5-HT2 receptors activated by WAY-161503.
Caption: Workflow to distinguish on-target from off-target effects.
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The 5-hydroxytryptamine (5-HT2) receptor stimulates inositol phosphate formation in intact and broken WRK1 cells: determination of occupancy-response relationships for 5-HT agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin-2B receptor antagonism increases the activity of dopamine and glutamate neurons in the presence of selective serotonin reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Potent, Selective, and Peripherally Restricted Serotonin Receptor 2B Antagonists from a High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Handling and safety precautions for (Rac)-WAY-161503 hydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals working with (Rac)-WAY-161503 hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the safe and effective use of this compound in your experiments.
Chemical and Physical Properties
This compound is a potent and selective 5-HT2C receptor agonist.[1][2] It is a valuable tool for investigating the role of the 5-HT2C receptor in various physiological processes.
| Property | Value | Source |
| Synonym | 8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one hydrochloride | |
| Molecular Formula | C₁₁H₁₁Cl₂N₃O · HCl | [3] |
| Molecular Weight | 308.59 g/mol | |
| CAS Number | 276695-22-8 | [2] |
| Appearance | White to off-white powder | |
| Purity | ≥98% (HPLC) or ≥99% |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity and activity of this compound.
| Condition | Recommendation | Source |
| Powder Storage | Desiccate at room temperature or store at -20°C for long-term (up to 3 years). | [3][4] |
| Solution Storage | Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months. Aliquot to avoid repeated freeze-thaw cycles. | [1] |
| Shipping | Shipped at room temperature with blue ice; stable for several weeks under these conditions. | [5][6] |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Issue | Possible Cause | Solution |
| Difficulty Dissolving the Compound | Compound has low solubility in aqueous solutions. | Use an appropriate solvent such as DMSO.[1][4][5] For higher solubility, you can warm the tube to 37°C and use an ultrasonic bath.[7] If precipitation occurs, heating and/or sonication can aid dissolution.[1] |
| Inconsistent Experimental Results | Improper storage leading to degradation. Repeated freeze-thaw cycles of stock solutions. | Ensure the compound is stored according to the recommended conditions (see Handling and Storage table). Prepare single-use aliquots of your stock solution to avoid degradation from repeated temperature changes.[1] |
| Precipitation in In Vivo Formulation | The compound has precipitated out of the vehicle solution. | Ensure the stock solution is clear before adding co-solvents. Prepare fresh working solutions for in vivo experiments on the day of use.[1] Consider using a formulation with co-solvents like PEG300, Tween-80, or SBE-β-CD.[1] |
| Unexpected Biological Effects | Off-target effects at high concentrations. | This compound is selective for the 5-HT2C receptor but can interact with 5-HT2A and 5-HT2B receptors at different concentrations.[8][9] Perform dose-response experiments to determine the optimal concentration for your specific model and desired effect. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective agonist for the serotonin (B10506) 5-HT2C receptor, with a Ki of 4 nM and an EC50 of 12 nM.[1][2] Activation of this G-protein coupled receptor (GPCR) stimulates intracellular signaling pathways, such as inositol (B14025) phosphate (B84403) (IP) formation and calcium mobilization.[8][9]
Q2: What are the recommended solvents for this compound?
A2: For in vitro studies, DMSO is the most commonly recommended solvent.[1][4][5] The compound is soluble in DMSO at concentrations greater than 10 mg/mL. It is also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[7] For in vivo experiments, specific formulations using co-solvents are necessary.
Q3: How should I prepare a solution for in vivo administration?
A3: A common method involves first dissolving the compound in DMSO to create a stock solution. This stock is then further diluted with a mixture of co-solvents. For example, a vehicle could consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is recommended to prepare these working solutions fresh on the day of the experiment.[1]
Q4: What are the key safety precautions I should take when handling this compound?
A4: You should use proper personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[3] Work in a well-ventilated area and avoid inhaling dust or aerosols.[3] In case of contact with eyes or skin, flush immediately with plenty of water.[3] For detailed information, refer to the Material Safety Data Sheet (MSDS).
Q5: What are the known applications of this compound in research?
A5: This compound is primarily used in neuroscience research to study the effects of 5-HT2C receptor activation. It has been investigated for its anti-obesity and antidepressant-like effects.[1][2] Studies have shown it can decrease food intake and locomotor activity in animal models.[1][8]
Experimental Protocols & Signaling Pathways
In Vitro Calcium Mobilization Assay
This protocol outlines a general procedure for measuring 5-HT2C receptor activation by monitoring intracellular calcium changes.
Caption: Workflow for an in vitro calcium mobilization assay.
Signaling Pathway of 5-HT2C Receptor Activation
Activation of the 5-HT2C receptor by this compound initiates a cascade of intracellular events.
Caption: 5-HT2C receptor signaling cascade upon agonist binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. WAY 161503 hydrochloride | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. medkoo.com [medkoo.com]
- 7. WAY 161503 hydrochloride | CAS:276695-22-8 | Potent, selective 5-HT2C agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antidepressant Potential of (Rac)-WAY-161503 Hydrochloride and WAY-163909
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical antidepressant effects of two selective 5-HT2C receptor agonists: (Rac)-WAY-161503 hydrochloride and WAY-163909. This document synthesizes available experimental data on their receptor binding profiles and efficacy in established animal models of depression, offering a comprehensive overview to inform future research and development.
At a Glance: Key Compound Characteristics
Both (Rac)-WAY-161503 and WAY-163909 are potent agonists of the serotonin (B10506) 2C (5-HT2C) receptor, a key target in the development of novel antidepressant therapies. Their primary mechanism of action is believed to involve the modulation of downstream neurotransmitter systems, including dopamine (B1211576) and norepinephrine, through the activation of 5-HT2C receptors.
| Feature | This compound | WAY-163909 |
| Primary Target | 5-HT2C Receptor Agonist | 5-HT2C Receptor Agonist |
| Therapeutic Potential | Antidepressant, Anxiolytic, Anti-obesity | Antidepressant, Antipsychotic, Anti-obesity |
| Key Preclinical Models | Forced Swim Test, Olfactory Bulbectomy Model | Forced Swim Test, Olfactory Bulbectomy Model |
In Vitro Receptor Binding and Functional Activity
The affinity and selectivity of these compounds for the 5-HT2C receptor and other related serotonin receptors are crucial for understanding their pharmacological profiles. The following tables summarize the available in vitro data.
Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2C | 5-HT2A | 5-HT2B |
| (Rac)-WAY-161503 | 4 | 18[1][2] | 60[1][2] |
| WAY-163909 | 10.5[3][4] | 212[3][4] | 485[3][4] |
Lower Ki values indicate higher binding affinity.
Functional Activity (EC50, nM)
| Compound | 5-HT2C | 5-HT2A | 5-HT2B |
| (Rac)-WAY-161503 | 12 | 7 (calcium mobilization)[1][2], 802 (IP formation, partial agonist)[1][2] | 6.9 (IP formation), 1.8 (calcium mobilization)[1][2] |
| WAY-163909 | ~10 (binding affinity) | - | - |
Lower EC50 values indicate greater potency in activating the receptor. Data for WAY-163909's functional activity is less consistently reported in the initial search results.
Preclinical Antidepressant-Like Efficacy
The antidepressant potential of (Rac)-WAY-161503 and WAY-163909 has been evaluated in rodent models of depression, primarily the Forced Swim Test (FST) and the Olfactory Bulbectomy (OBX) model.
Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for antidepressant activity. A decrease in immobility time is indicative of an antidepressant-like effect.
| Compound | Species | Dose | Route | Effect on Immobility |
| (Rac)-WAY-161503 | Rat | 0.1 - 3.0 mg/kg | i.p. | Decreased[4] |
| WAY-163909 | Wistar-Kyoto Rat | 10 mg/kg | i.p. or s.c. | Decreased[5][6] |
| WAY-163909 | Sprague-Dawley Rat | Not specified | Not specified | Decreased (comparable to SSRIs)[5] |
Olfactory Bulbectomy (OBX) Model
The OBX model is an established animal model of depression characterized by behavioral hyperactivity, which can be reversed by chronic antidepressant treatment.[7][8][9]
| Compound | Species | Dose | Route | Treatment Duration | Effect on Hyperactivity |
| (Rac)-WAY-161503 | Rat | 1 - 3 mg/kg | i.p. | Acute | Non-significantly attenuated cocaine reinforcement in OBX rats[10] |
| WAY-163909 | Rat | 3 mg/kg | i.p. | 5 or 21 days | Decreased[5][6] |
Signaling Pathways and Experimental Workflow
The antidepressant effects of both (Rac)-WAY-161503 and WAY-163909 are mediated through the activation of the 5-HT2C receptor, which is a Gq/11 protein-coupled receptor.
The following diagram illustrates a typical experimental workflow for evaluating the antidepressant-like effects of these compounds in the Forced Swim Test.
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test protocol generally involves two sessions.[11]
-
Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (e.g., 23-25°C) to a depth that prevents the animal from touching the bottom or escaping (e.g., 30 cm).[12][13]
-
Pre-test Session: On the first day, animals are placed in the cylinder for a 15-minute pre-swim session.[14] This is done to induce a state of behavioral despair.
-
Test Session: 24 hours after the pre-test, animals are administered the test compound (e.g., (Rac)-WAY-161503 or WAY-163909) or vehicle. Following a specific pretreatment time (e.g., 30-60 minutes), they are placed back into the swim cylinder for a 5-minute test session.[11]
-
Behavioral Scoring: The duration of immobility (making only movements necessary to keep the head above water), swimming, and climbing behaviors are recorded and scored by trained observers or automated video tracking software.[14]
Olfactory Bulbectomy (OBX) Model
The Olfactory Bulbectomy model is a surgical model of depression.[15][16]
-
Surgery: Animals are anesthetized, and the olfactory bulbs are surgically removed. Sham-operated animals undergo the same surgical procedure without the removal of the bulbs.[15]
-
Recovery: A recovery period of at least two weeks is allowed for the development of the depressive-like phenotype, which includes hyperactivity in a novel environment.[8]
-
Behavioral Testing: Following the recovery period, animals are typically tested in an open-field arena to measure locomotor activity. The total distance traveled or the number of line crossings is recorded.
-
Drug Treatment: Antidepressant compounds are typically administered chronically (e.g., for 14-21 days) before behavioral testing to assess their ability to reverse the OBX-induced hyperactivity.[8]
Discussion and Conclusion
Both this compound and WAY-163909 demonstrate antidepressant-like properties in preclinical models, primarily through their agonist activity at the 5-HT2C receptor.
Based on the available binding affinity data, WAY-163909 appears to be more selective for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors compared to (Rac)-WAY-161503.[1][2][3][4] This higher selectivity could potentially translate to a more favorable side-effect profile by minimizing off-target effects.
In the Forced Swim Test, both compounds effectively reduce immobility, a key indicator of antidepressant efficacy.[4][5][6] WAY-163909 has been shown to have a rapid onset of action in this model.[5] In the Olfactory Bulbectomy model, chronic administration of WAY-163909 successfully reverses the hyperactivity associated with this depression model.[5][6] Data on the effect of chronic (Rac)-WAY-161503 administration in the OBX model for reversing hyperactivity is not as clearly detailed in the provided search results.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antidepressant-like effects of the novel, selective, 5-HT2C receptor agonist WAY-163909 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hadassah BrainLabs | Olfactory bulbectomy [brainlabs.org.il]
- 8. The olfactory bulbectomized rat as a model of depression: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Olfactory bulbectomy as a model for agitated hyposerotonergic depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Olfactory Bulbectomy Model of Depression Lowers Responding for Food in Male and Female Rats: The Modulating Role of Caloric Restriction and Response Requirement - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of WAY-161503 and mCPP in 5-HT Neuronal Inhibition: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent 5-HT2C receptor agonists, WAY-161503 and meta-chlorophenylpiperazine (mCPP), in mediating the inhibition of serotonin (B10506) (5-HT) neuronal activity. The information presented herein is compiled from preclinical studies and is intended to support further research and development in neuropharmacology.
Quantitative Comparison of Efficacy
The following table summarizes the key in vitro and in vivo efficacy parameters for WAY-161503 and mCPP, highlighting their potencies at the 5-HT2C receptor and their functional impact on 5-HT neuronal firing.
| Parameter | WAY-161503 | mCPP | Reference |
| In Vitro 5-HT2C Receptor Binding Affinity (Ki, nM) | 3.3 ± 0.9 | Not explicitly found in direct comparison | [1][2] |
| In Vitro 5-HT2C Functional Activity (EC50, nM) | 8.5 (IP formation) | Not explicitly found in direct comparison | [1][2] |
| In Vivo Inhibition of Dorsal Raphe 5-HT Neuron Firing (ED50, mg/kg, i.v.) | 0.15 ± 0.02 | ~0.15 (inferred from similar potency) | [3] |
| Receptor Selectivity Profile | ~6-fold selective for 5-HT2C over 5-HT2A and ~20-fold over 5-HT2B | Known to have affinity for other 5-HT receptors (e.g., 5-HT1B, 5-HT2A) and the serotonin transporter | [1][2][3] |
Mechanism of Action: 5-HT2C Receptor-Mediated Inhibition
Both WAY-161503 and mCPP exert their inhibitory effect on 5-HT neurons through a common mechanism involving the activation of 5-HT2C receptors. These receptors are predominantly located on GABAergic interneurons within the dorsal raphe nucleus (DRN). Activation of these Gq-coupled receptors initiates a signaling cascade that leads to the depolarization of the GABAergic interneurons. This, in turn, increases the release of the inhibitory neurotransmitter GABA, which acts on GABAA receptors located on the 5-HT neurons, causing hyperpolarization and a subsequent decrease in their firing rate.[4]
Signaling Pathway Diagram
Caption: 5-HT2C receptor signaling cascade leading to 5-HT neuron inhibition.
Experimental Protocols
The following section details a representative experimental protocol for assessing the in vivo efficacy of 5-HT2C agonists on the firing rate of dorsal raphe 5-HT neurons using single-unit electrophysiology in anesthetized rats.
In Vivo Single-Unit Electrophysiology in Anesthetized Rats
1. Animal Preparation:
-
Male Sprague-Dawley rats (250-300g) are anesthetized with chloral (B1216628) hydrate (B1144303) (400 mg/kg, i.p.) or another suitable anesthetic.
-
The animal is placed in a stereotaxic frame, and body temperature is maintained at 37°C with a heating pad.
-
A burr hole is drilled in the skull overlying the dorsal raphe nucleus (DRN) at stereotaxic coordinates, typically around AP -7.8 mm, ML 0.0 mm from bregma, and DV 5.5-7.5 mm from the dura.
2. Recording Electrode and Procedure:
-
A single-barreled glass microelectrode, filled with 2M NaCl solution containing 2% Pontamine Sky Blue dye for histological verification of the recording site, is lowered into the DRN.
-
Extracellular action potentials (spikes) from individual neurons are amplified, filtered (e.g., 0.3-3 kHz bandpass), and displayed on an oscilloscope.
-
5-HT neurons are identified based on their characteristic slow (0.5-2.5 Hz), regular firing pattern and long-duration (>2 ms) positive-going action potentials.[5]
3. Drug Administration:
-
A lateral tail vein is cannulated for intravenous (i.v.) administration of the test compounds.
-
A stable baseline firing rate of a single 5-HT neuron is recorded for at least 5 minutes before any drug administration.
-
WAY-161503 or mCPP is administered intravenously in a cumulative dosing manner, with each subsequent dose given after the effect of the previous dose has stabilized.
4. Data Analysis:
-
The neuronal firing rate (spikes/second) is integrated over 10-second intervals and plotted over time.
-
The inhibitory effect of the drug is quantified as the percentage decrease from the baseline firing rate.
-
Dose-response curves are constructed, and the ED50 (the dose required to produce 50% of the maximal inhibition) is calculated for each compound.
Experimental Workflow Diagram
Caption: Workflow for in vivo electrophysiological assessment of drug efficacy.
Conclusion
Both WAY-161503 and mCPP are effective in inhibiting the firing of dorsal raphe 5-HT neurons through the activation of 5-HT2C receptors on local GABAergic interneurons. In vivo studies suggest that they have a similar potency in this regard. However, WAY-161503 exhibits a higher selectivity for the 5-HT2C receptor compared to mCPP, which has known off-target activities. This higher selectivity profile makes WAY-161503 a more specific tool for probing 5-HT2C receptor function in preclinical research. For drug development professionals, the selectivity of WAY-161503 may translate to a more favorable side-effect profile in therapeutic applications targeting the 5-HT2C receptor. Further comparative studies, particularly those employing identical experimental conditions, are warranted to fully elucidate the nuanced differences in the pharmacological profiles of these two compounds.
References
- 1. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrophysiological responses of serotoninergic dorsal raphe neurons to 5-HT1A and 5-HT1B agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Electrophysiological diversity of the dorsal raphe cells across the sleep–wake cycle of the rat - PMC [pmc.ncbi.nlm.nih.gov]
Validating the 5-HT2C Agonist WAY-161503 with the Selective Antagonist SB-242084: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological effects of the 5-HT2C receptor agonist WAY-161503 and its validation through the use of the selective 5-HT2C antagonist, SB-242084. The experimental data cited herein demonstrates the specificity of WAY-161503's mechanism of action, a critical step in preclinical drug development.
WAY-161503 is a potent and selective agonist for the 5-HT2C receptor, a key target in the central nervous system for regulating mood, appetite, and other physiological processes. To ensure that the observed effects of WAY-161503 are indeed mediated by the 5-HT2C receptor, it is standard practice to employ a selective antagonist to block these effects. SB-242084 is a highly selective 5-HT2C receptor antagonist, making it an ideal tool for such validation studies.[1] This guide will detail the in vitro and in vivo experimental evidence that substantiates the 5-HT2C-mediated effects of WAY-161503 by demonstrating their reversal or attenuation by SB-242084.
In Vitro Characterization of WAY-161503
The initial characterization of WAY-161503 involved a series of in vitro assays to determine its binding affinity and functional potency at human 5-HT2 receptor subtypes. These studies are fundamental in establishing the compound's primary target.
| Assay Type | Receptor Subtype | Radioligand | WAY-161503 Ki (nM) | WAY-161503 EC50 (nM) |
| Radioligand Binding | human 5-HT2C | [125I]DOI (agonist) | 3.3 ± 0.9 | - |
| human 5-HT2C | [3H]Mesulergine (antagonist) | 32 ± 6 | - | |
| human 5-HT2A | [125I]DOI | 18 | - | |
| human 5-HT2B | [3H]5-HT | 60 | - | |
| Functional Assay (Inositol Phosphate (B84403) Formation) | human 5-HT2C | - | - | 8.5 |
| human 5-HT2B | - | - | 6.9 | |
| human 5-HT2A | - | - | 802 (partial agonist) | |
| Functional Assay (Calcium Mobilization) | human 5-HT2C | - | - | 0.8 |
| human 5-HT2B | - | - | 1.8 | |
| human 5-HT2A | - | - | 7 | |
| Functional Assay (Arachidonic Acid Release) | human 5-HT2C | - | - | 38 |
Table 1: In Vitro Profile of WAY-161503 at Human 5-HT2 Receptors.[2]
The data clearly indicates that WAY-161503 has a high affinity and potency for the 5-HT2C receptor. While it also shows activity at 5-HT2B and 5-HT2A receptors, its selectivity for 5-HT2C is evident, particularly in the inositol (B14025) phosphate formation assay where it is a much weaker partial agonist at the 5-HT2A receptor.[2]
In Vivo Validation of 5-HT2C-Mediated Effects
To confirm that the in vitro profile of WAY-161503 translates to a specific in vivo mechanism of action, studies were conducted to assess its effects on food intake and neuronal activity, and whether these effects could be blocked by the 5-HT2C antagonist SB-242084.
Antagonism of WAY-161503-Induced Hypophagia
A hallmark effect of 5-HT2C receptor activation is a reduction in food intake. Experiments in various animal models of obesity have demonstrated the potent anorectic effects of WAY-161503. The specificity of this effect was confirmed by pretreating the animals with SB-242084.
| Animal Model | WAY-161503 Effect on Food Intake | SB-242084 Pretreatment |
| 24h Fasted Normal Sprague-Dawley Rats | Dose-dependent decrease (ED50 = 1.9 mg/kg) | Reversed the reduction in food intake |
| Diet-Induced Obese Mice | Dose-dependent decrease (ED50 = 6.8 mg/kg) | Not explicitly stated in the provided text |
| Obese Zucker Rats | Dose-dependent decrease (ED50 = 0.73 mg/kg) | Not explicitly stated in the provided text |
Table 2: In Vivo Antiobesity-like Effects of WAY-161503 and Reversal by SB-242084.[2][3]
Modulation of 5-HT Neuronal Activity
Activation of 5-HT2C receptors is known to inhibit the firing of 5-HT neurons in the dorsal raphe nucleus (DRN). Studies using in vivo extracellular recordings have shown that WAY-161503 produces a dose-dependent inhibition of 5-HT neuron firing. This effect was reversed by the administration of SB-242084, providing strong evidence for a 5-HT2C-mediated mechanism.[4][5]
| Experimental Condition | Effect on 5-HT Neuron Firing Rate in DRN |
| WAY-161503 (0.125–1 mg/kg i.v.) | Dose-related inhibition (ED50 = 0.15 ± 0.02 mg/kg) |
| WAY-161503 (1 mg/kg i.v.) followed by SB-242084 (1 mg/kg i.v.) | Reversal of the inhibitory effect of WAY-161503 |
| Pretreatment with SB-242084 (1 mg/kg i.p.) followed by WAY-161503 | Attenuated the inhibitory response to WAY-161503 |
Table 3: Effect of WAY-161503 and SB-242084 on 5-HT Neuronal Activity in the Dorsal Raphe Nucleus.[4][5]
Experimental Protocols
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of WAY-161503 for human 5-HT2A, 5-HT2B, and 5-HT2C receptors.
-
Methodology:
-
Stable Chinese hamster ovary (CHO) cell lines expressing each of the human 5-HT2 receptor subtypes were used.
-
Cell membranes were prepared and incubated with a specific radioligand ([125I]DOI for 5-HT2A and 5-HT2C, [3H]5-HT for 5-HT2B) and varying concentrations of the test compound (WAY-161503).
-
After incubation, the membranes were filtered and washed to separate bound from unbound radioligand.
-
The amount of bound radioactivity was measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined.
-
The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assays (Inositol Phosphate Formation and Calcium Mobilization)
-
Objective: To determine the functional potency (EC50) of WAY-161503 at human 5-HT2 receptors.
-
Methodology:
-
CHO cells expressing the respective human 5-HT2 receptor subtypes were used.
-
For inositol phosphate (IP) formation, cells were pre-labeled with [3H]myo-inositol.
-
For calcium mobilization, cells were loaded with a calcium-sensitive fluorescent dye.
-
Cells were then stimulated with varying concentrations of WAY-161503.
-
The accumulation of [3H]inositol phosphates or the change in intracellular calcium concentration was measured.
-
Dose-response curves were generated to determine the EC50 values.
-
In Vivo Food Intake Studies in Rats
-
Objective: To evaluate the effect of WAY-161503 on food intake and its reversal by SB-242084.
-
Methodology:
-
Male Sprague-Dawley rats were used and were fasted for 24 hours prior to the experiment.
-
Animals were pretreated with either vehicle or SB-242084.
-
Subsequently, animals were administered with either vehicle or varying doses of WAY-161503.
-
Food was then provided, and the cumulative food intake was measured over a 2-hour period.
-
The dose of WAY-161503 that produced a 50% reduction in food intake (ED50) was calculated.
-
In Vivo Electrophysiology in Anesthetized Rats
-
Objective: To measure the effect of WAY-161503 on the firing rate of 5-HT neurons in the dorsal raphe nucleus and its antagonism by SB-242084.
-
Methodology:
-
Male Sprague-Dawley rats were anesthetized.
-
A recording microelectrode was lowered into the dorsal raphe nucleus to record the extracellular activity of single 5-HT neurons.
-
Once a stable baseline firing rate was established, WAY-161503 was administered intravenously in increasing doses.
-
To test for reversal, SB-242084 was administered intravenously following the administration of WAY-161503.
-
In separate experiments, animals were pretreated with SB-242084 prior to the administration of WAY-161503 to test for blockade of the effect.
-
Visualizing the Mechanism of Action and Experimental Logic
To further clarify the relationship between WAY-161503, the 5-HT2C receptor, and the validation with SB-242084, the following diagrams illustrate the signaling pathway and the experimental workflow.
References
- 1. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo evidence that 5-HT2C receptors inhibit 5-HT neuronal activity via a GABAergic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of WAY-161503 with 5-HT2A and 5-HT2B Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of WAY-161503's pharmacological profile at the serotonin (B10506) 5-HT2A and 5-HT2B receptors, placed in context with other notable 5-HT2 receptor ligands. WAY-161503 is primarily recognized as a potent and selective agonist for the 5-HT2C receptor. However, a thorough understanding of its cross-reactivity with other 5-HT2 family members is critical for interpreting experimental results and predicting its therapeutic and off-target effects. This document summarizes key binding and functional data, details common experimental protocols, and visualizes relevant biological and experimental pathways.
Quantitative Data Summary
The following tables present a comparative overview of the binding affinities and functional potencies of WAY-161503 and selected alternative 5-HT2 receptor ligands. These alternatives include the non-selective agonist DOI, the 5-HT2A-selective antagonist Ketanserin (B1673593), the 5-HT2B-selective agonist BW-723C86, and the 5-HT2B/2C antagonist SB-206553.
Table 1: Comparative Binding Affinity (Ki, nM) at Human 5-HT2 Receptors
| Compound | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) | Primary Activity Profile | Reference(s) |
| WAY-161503 | 18 | 60 | 3.3 | 5-HT2C Agonist | [1] |
| DOI | ~5-10 | ~50-100 | ~20-40 | Non-selective 5-HT2 Agonist | [2][3] |
| Ketanserin | ~0.5 - 3.5 | ~150-500 | ~30-100 | 5-HT2A Antagonist | [4][5] |
| BW-723C86 | >1000 | ~1-5 | >1000 | 5-HT2B Agonist | [6] |
| SB-206553 | ~1660 | ~22.4 | ~12.9 | 5-HT2B/2C Antagonist | [7][8] |
Note: Kᵢ values are compiled from multiple sources and may vary based on experimental conditions (e.g., radioligand used, cell line).
Table 2: Comparative Functional Activity (EC₅₀/IC₅₀, nM) at Human 5-HT2 Receptors
| Compound | Receptor | Assay Type | Potency (nM) | Efficacy / Nature of Activity | Reference(s) |
| WAY-161503 | 5-HT2A | Inositol (B14025) Phosphate | 802 | Weak Partial Agonist | [1] |
| 5-HT2A | Calcium Mobilization | 7 | Potent Agonist | [1] | |
| 5-HT2B | Inositol Phosphate | 6.9 | Agonist | [1] | |
| 5-HT2B | Calcium Mobilization | 1.8 | Agonist | [1] | |
| 5-HT2C | Inositol Phosphate | 8.5 | Full Agonist | [1] | |
| 5-HT2C | Calcium Mobilization | 0.8 | Full Agonist | [1] | |
| DOI | 5-HT2A | Inositol Phosphate | ~10-40 | Full Agonist | [9] |
| 5-HT2B | Inositol Phosphate | ~30-100 | Agonist | ||
| 5-HT2C | Inositol Phosphate | ~20-60 | Agonist | [9] | |
| Ketanserin | 5-HT2A | Calcium Mobilization | IC₅₀: ~1-10 | Antagonist | [10] |
| 5-HT2B | Functional Assays | IC₅₀: >1000 | Weak Antagonist | ||
| 5-HT2C | Functional Assays | IC₅₀: ~50-200 | Antagonist | [5] | |
| BW-723C86 | 5-HT2A | Functional Assays | >1000 | No significant activity | [6] |
| 5-HT2B | Calcium Mobilization | ~1-10 | Full Agonist | [6][11] | |
| 5-HT2C | Functional Assays | >1000 | No significant activity | [6] | |
| SB-206553 | 5-HT2A | Functional Assays | IC₅₀: >1000 | Weak Antagonist | [7][8] |
| 5-HT2B | Functional Assays | IC₅₀: ~1-10 (pA₂ ~8.9) | Potent Antagonist | [7][8] | |
| 5-HT2C | Inositol Phosphate | IC₅₀: ~1 (pKb ~9.0) | Potent Antagonist | [8] |
Note: Functional data is highly dependent on the specific assay and cell system used. EC₅₀/IC₅₀ values are indicative of potency.
Experimental Protocols & Methodologies
The data presented above are typically generated using the following key in vitro pharmacological assays.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a known radioactive ligand.
Objective: To determine the binding affinity (Kᵢ) of a test compound.
General Protocol:
-
Membrane Preparation: Cells stably expressing the target receptor (e.g., HEK-293 cells with human 5-HT2A) are cultured, harvested, and homogenized to create a membrane preparation containing the receptors. Protein concentration is quantified.
-
Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound (e.g., WAY-161503).
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set time to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes.
-
Quantification: The filters are washed to remove non-specific binding, and the amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the signaling activity of Gq-coupled receptors, such as the 5-HT2 family, by quantifying the accumulation of a downstream second messenger, inositol phosphate.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist or the potency (IC₅₀) of an antagonist.
General Protocol:
-
Cell Culture: Cells expressing the receptor of interest are cultured in multi-well plates. They are often incubated with [³H]-myo-inositol overnight to label the cellular phosphoinositide pools.
-
Assay Buffer: The cells are washed and incubated in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, causing the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
-
Compound Addition: Varying concentrations of the test agonist are added to the wells. For antagonist testing, cells are pre-incubated with the antagonist before adding a fixed concentration of a known agonist.
-
Incubation: The plates are incubated for a defined period (e.g., 30-60 minutes) at 37°C to allow for receptor stimulation and IP accumulation.
-
Cell Lysis & IP Extraction: The reaction is stopped, and the cells are lysed. The total inositol phosphates are then separated from the free [³H]-inositol, typically using anion-exchange chromatography columns.
-
Quantification: The amount of accumulated [³H]-inositol phosphates is measured by scintillation counting.
-
Data Analysis: A concentration-response curve is generated to calculate the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect relative to a reference full agonist like serotonin).
Calcium Mobilization Assay
This is another functional assay for Gq-coupled receptors that measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) that occurs upon receptor activation.
Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of agonists in real-time.
General Protocol:
-
Cell Plating: Cells expressing the target receptor are plated in a multi-well, black-walled, clear-bottom plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). These dyes exhibit a significant increase in fluorescence intensity upon binding to free Ca²⁺.
-
Compound Addition: The plate is placed in a specialized fluorescence plate reader (e.g., a FLIPR - Fluorometric Imaging Plate Reader). The instrument's integrated fluidics system adds varying concentrations of the test compound to the wells.
-
Real-Time Measurement: The fluorescence intensity in each well is measured kinetically, immediately before and after the compound addition, capturing the rapid increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a concentration-response curve, from which the EC₅₀ and Eₘₐₓ are determined.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Canonical 5-HT2 (Gq-Coupled) Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Selectivity Profile of WAY-161503.
References
- 1. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Differential Effects of 5-HT2A and 5-HT2C Receptor Blockade on Strategy-Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. In vitro and in vivo profile of SB 206553, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo profile of SB 206553, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 5-HT2 antagonist ketanserin is an open channel blocker of human cardiac ether-à-go-go-related gene (hERG) potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (Rac)-WAY-161503 Hydrochloride: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of (Rac)-WAY-161503 hydrochloride, a potent and selective 5-HT2C receptor agonist. Its performance is contrasted with other relevant 5-HT2C receptor agonists, namely Ro 60-0175 and lorcaserin (B1675133), with a focus on experimental data to inform preclinical research in obesity and depression.
In Vitro Profile: Receptor Binding and Functional Activity
This compound demonstrates high affinity and potent agonist activity at the human 5-HT2C receptor. Its selectivity profile reveals a preference for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptor subtypes.
Table 1: In Vitro Receptor Binding Affinity (Ki, nM) of (Rac)-WAY-161503 and Lorcaserin
| Compound | 5-HT2C | 5-HT2A | 5-HT2B |
| (Rac)-WAY-161503 | 3.3 - 4 | 18 | 60 |
| Lorcaserin | ~13 | ~195 | ~1300 |
Data compiled from multiple sources.
Table 2: In Vitro Functional Activity (EC50, nM) of (Rac)-WAY-161503 and Lorcaserin
| Compound | Assay | 5-HT2C | 5-HT2A | 5-HT2B |
| (Rac)-WAY-161503 | Inositol (B14025) Phosphate Formation | 8.5 | 802 (partial agonist) | 6.9 |
| Calcium Mobilization | 0.8 | 7 | 1.8 | |
| Arachidonic Acid Release | 38 | - | - | |
| Lorcaserin | - | 39 | - | - |
(Data for (Rac)-WAY-161503 from Rosenzweig-Lipson et al., 2006. Data for Lorcaserin may vary based on the specific functional assay.)
In Vivo Profile: Effects on Food Intake and Body Weight
In animal models of obesity, this compound has demonstrated significant efficacy in reducing food intake and promoting weight loss. These effects are primarily mediated through the activation of 5-HT2C receptors.
Table 3: In Vivo Efficacy of (Rac)-WAY-161503 in Rodent Models of Obesity
| Animal Model | Parameter | ED50 (mg/kg) |
| 24h Fasted Normal Sprague-Dawley Rats | 2-h Food Intake | 1.9 |
| Diet-Induced Obese Mice | 2-h Food Intake | 6.8 |
| Obese Zucker Rats | 2-h Food Intake | 0.73 |
Data from Rosenzweig-Lipson et al., 2006.
Chronic administration of WAY-161503 has been shown to decrease food intake and attenuate body weight gain in growing Sprague-Dawley rats. In obese Zucker rats, a sustained reduction in food intake and a significant decrease in body weight were observed over a 15-day treatment period, indicating a lack of tolerance to its anorectic effects.
Comparative In Vivo Effects:
While direct, head-to-head studies are limited, existing literature allows for a qualitative comparison with other 5-HT2C agonists:
-
Ro 60-0175: This compound also reduces food intake in rodents. Some studies have used Ro 60-0175 and WAY-161503 to investigate the role of 5-HT2C receptors in cocaine-seeking behavior, noting that both can attenuate this behavior.
-
Lorcaserin: A clinically approved anti-obesity medication, lorcaserin also reduces food intake and body weight. Its mechanism of action is consistent with the activation of 5-HT2C receptors, leading to a promotion of satiety.
Signaling Pathways and Experimental Workflows
The activation of the 5-HT2C receptor by agonists like this compound initiates a cascade of intracellular signaling events. A simplified representation of this pathway and a typical experimental workflow for assessing the compound's effect on food intake are depicted below.
Caption: 5-HT2C Receptor Signaling Pathway Activated by (Rac)-WAY-161503.
Caption: General Experimental Workflow for In Vivo Food Intake Studies.
Experimental Protocols
In Vitro Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for 5-HT2A, 5-HT2B, and 5-HT2C receptors.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human recombinant 5-HT2A, 5-HT2B, or 5-HT2C receptors.
-
Radioligands:
-
5-HT2A: [125I]DOI
-
5-HT2B: [3H]5-HT
-
5-HT2C: [125I]DOI or [3H]mesulergine
-
-
General Procedure:
-
Cell membranes are prepared from the respective cell lines.
-
Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the test compound ((Rac)-WAY-161503).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
After incubation, bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity on the filters is quantified by liquid scintillation counting.
-
IC50 values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.
-
In Vitro Functional Assays (e.g., Inositol Phosphate Accumulation)
-
Objective: To measure the functional agonist activity (EC50) of this compound at 5-HT2 receptors.
-
Cell Lines: CHO cells stably expressing human recombinant 5-HT2A, 5-HT2B, or 5-HT2C receptors.
-
General Procedure:
-
Cells are seeded in multi-well plates and labeled with [3H]myo-inositol.
-
Cells are washed and pre-incubated in a buffer containing LiCl (to inhibit inositol monophosphatase).
-
Cells are then stimulated with increasing concentrations of (Rac)-WAY-161503 for a defined period.
-
The reaction is terminated, and the cells are lysed.
-
Total inositol phosphates are separated by ion-exchange chromatography.
-
The amount of [3H]inositol phosphates is quantified by liquid scintillation counting.
-
EC50 values are determined from concentration-response curves.
-
In Vivo Food Intake Studies in Rodents
-
Objective: To evaluate the effect of this compound on food consumption in various rodent models.
-
Animal Models:
-
Normal Sprague-Dawley rats
-
Diet-induced obese mice
-
Obese Zucker rats
-
-
General Procedure:
-
Animals are acclimated to individual housing to allow for accurate food intake measurement.
-
For acute studies, animals are typically fasted for a period (e.g., 24 hours) prior to the experiment.
-
This compound or vehicle is administered via a specific route (e.g., intraperitoneal injection).
-
A pre-weighed amount of standard or high-fat diet is provided to the animals.
-
Food intake is measured at specific time points (e.g., 2 hours) by weighing the remaining food.
-
For chronic studies, the drug is administered daily over an extended period (e.g., 10-15 days), and both food intake and body weight are monitored regularly.
-
To confirm the mechanism of action, a selective 5-HT2C receptor antagonist (e.g., SB-242084) can be co-administered to determine if it reverses the anorectic effects of WAY-161503.
-
Conclusion
This compound is a potent and selective 5-HT2C receptor agonist with demonstrated efficacy in reducing food intake and body weight in preclinical models of obesity. Its in vitro profile highlights its high affinity and functional activity at the 5-HT2C receptor. The provided data and experimental protocols offer a valuable resource for researchers investigating the therapeutic potential of 5-HT2C receptor agonists. Further head-to-head comparative studies with other agents will be beneficial in fully elucidating its relative advantages and therapeutic index.
Reproducibility of WAY-161503 Hydrochloride's Effects on Food Intake: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the 5-HT2C receptor agonist WAY-161503 hydrochloride and its effects on food intake. This document synthesizes experimental data, details methodologies from key studies, and contrasts the compound's performance with other notable 5-HT2C receptor agonists.
The serotonin (B10506) 2C (5-HT2C) receptor is a well-established target for therapeutic interventions aimed at reducing food intake and managing obesity. Activation of this receptor is known to promote satiety and decrease appetite.[1][2] WAY-161503 hydrochloride has been identified as a potent and selective 5-HT2C receptor agonist, demonstrating consistent anorectic effects in various preclinical models.[3][4] This guide aims to provide an objective comparison of WAY-161503 with other key 5-HT2C agonists, focusing on the reproducibility of their effects on food intake as reported in the scientific literature.
Comparative Efficacy on Food Intake
The following tables summarize the quantitative data on the effects of WAY-161503 and other 5-HT2C receptor agonists on food intake across different animal models. The consistent dose-dependent reduction in food intake observed in multiple studies suggests a reproducible effect of WAY-161503.
Table 1: Effects of WAY-161503 Hydrochloride on Food Intake in Rodents
| Animal Model | Administration Route | Dose | Effect on Food Intake | Study Reference |
| 24-h fasted normal Sprague-Dawley rats | i.p. | ED50 = 1.9 mg/kg | Dose-dependent decrease in 2-h food intake | [3] |
| Diet-induced obese mice | i.p. | ED50 = 6.8 mg/kg | Dose-dependent decrease in 2-h food intake | [3] |
| Obese Zucker rats | i.p. | ED50 = 0.73 mg/kg | Dose-dependent decrease in 2-h food intake | [3] |
| Growing Sprague-Dawley rats | Chronic | Not specified | Decreased food intake and attenuated body weight gain over 10 days | [3] |
| Obese Zucker rats | Chronic | Not specified | Maintained a 30% decrease in food intake over a 15-day period | [3] |
Table 2: Comparative Effects of Other 5-HT2C Receptor Agonists on Food Intake
| Compound | Animal Model | Administration Route | Dose | Effect on Food Intake | Study Reference |
| Lorcaserin (B1675133) | Rats | s.c. | 1 mg/kg | Significant reduction in deprivation-induced and palatability-induced food intake | [5] |
| Obese and overweight humans | Oral | 10 mg twice daily | Significant reduction in energy intake compared to placebo after 56 days | [6] | |
| Ro 60-0175 | Male Lister hooded rats | Not specified | 1 mg/kg | Reduced meal size | [7] |
| Male Lister hooded rats | Not specified | 3 mg/kg | Increased latency to the first meal | [7] | |
| Wistar rats (obese and diabetic) | i.p. | 1-3 mg/kg daily | Decreased weight in the diabetic and obese group | [8] | |
| m-chlorophenylpiperazine (mCPP) | Healthy female volunteers | Oral | 0.4 mg/kg | Significantly lowered food intake in a test meal | [9] |
| Moderately obese subjects | Oral | Not specified | Reduction in subjective ratings of hunger over 2 weeks | [5] |
Experimental Protocols
The reproducibility of experimental outcomes is intrinsically linked to the standardization of methodologies. Below are detailed protocols synthesized from key studies investigating the effects of 5-HT2C agonists on food intake.
General Protocol for Food Intake Studies in Rodents
This protocol represents a generalized procedure based on common practices in the cited literature.
1. Animal Models and Housing:
-
Species/Strain: Male Sprague-Dawley or Wistar rats, or C57BL/6 mice are commonly used.
-
Housing: Animals are typically single-housed to allow for accurate individual food intake measurement.[10] Cages are maintained in a temperature- and humidity-controlled environment with a standard 12-hour light/dark cycle.
2. Diet and Acclimatization:
-
Diet: Standard laboratory chow and water are provided ad libitum unless otherwise specified. For studies on obesity, a high-fat diet may be used.
-
Acclimatization: Animals are allowed to acclimate to the housing and experimental conditions for a period of at least one week prior to the commencement of the study.
3. Drug Administration:
-
Formulation: Compounds are typically dissolved in a vehicle such as sterile saline or distilled water.[10]
-
Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common for acute studies. Oral gavage or incorporation into the diet/drinking water can be used for chronic administration.
-
Dosing: A range of doses, including a vehicle control, are administered to establish a dose-response relationship.
4. Food Intake Measurement:
-
Fasting: For acute studies, animals are often fasted for a period of 12-24 hours prior to drug administration to ensure a robust feeding response.[3][10]
-
Measurement: Pre-weighed food is provided at a specific time point after drug administration. The amount of food consumed is measured at set intervals (e.g., 1, 2, 4, 6, and 24 hours) by weighing the remaining food and any spillage.
5. Statistical Analysis:
-
Data are typically analyzed using Analysis of Variance (ANOVA) followed by appropriate post-hoc tests to compare the effects of different doses to the vehicle control.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Discussion on Reproducibility
The reproducibility of effects for other 5-HT2C agonists such as lorcaserin and Ro 60-0175 is also supported by multiple studies.[5][6][7] However, variations in experimental design, animal models, and specific methodologies can contribute to differences in the magnitude of the observed effects. For instance, the choice of a fasting or non-fasting paradigm can significantly influence the baseline food intake and the perceived efficacy of the anorectic agent.
Researchers aiming to replicate or build upon these findings should pay close attention to the detailed experimental protocols provided in the original publications. Factors such as the specific strain and age of the animals, the composition of the diet, the duration of the fasting period, and the timing of drug administration relative to the presentation of food can all impact the outcome and reproducibility of the study.
Conclusion
WAY-161503 hydrochloride consistently demonstrates a dose-dependent reduction in food intake across a range of preclinical models, indicating a high degree of reproducibility for its primary anorectic effect. Its performance is comparable to other well-characterized 5-HT2C receptor agonists like lorcaserin and Ro 60-0175. For researchers in the field of obesity and metabolic disorders, WAY-161503 serves as a reliable tool for investigating the role of the 5-HT2C receptor in appetite regulation. Future studies directly comparing the variability of effects between different 5-HT2C agonists under identical experimental conditions would be beneficial for a more definitive assessment of their relative reproducibility.
References
- 1. 5-HT2C receptor agonists as potential drugs for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The 5-HT2C Receptor Agonist Lorcaserin Reduces Nicotine Self-Administration, Discrimination, and Reinstatement: Relationship to Feeding Behavior and Impulse Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lorcaserin for weight management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. ucm.es [ucm.es]
- 10. 5-HT2C Receptor Stimulation in Obesity Treatment: Orthosteric Agonists vs. Allosteric Modulators [mdpi.com]
A Comparative Analysis of WAY-161503 Hydrochloride and Dexfenfluramine for Anti-Obesity Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two serotonergic compounds, WAY-161503 hydrochloride and dexfenfluramine (B1670338), which have been investigated for their anti-obesity effects. The information presented herein is intended for a scientific audience and is supported by experimental data from preclinical and clinical studies.
Introduction and Overview
Obesity is a complex metabolic disorder characterized by excessive body fat accumulation, posing a significant risk for various comorbidities. The serotonergic system, particularly the 5-hydroxytryptamine (5-HT) receptors, has been a key target for the development of anti-obesity therapeutics. This guide focuses on two such agents: dexfenfluramine, a serotonin-releasing agent and reuptake inhibitor, and WAY-161503 hydrochloride, a direct 5-HT receptor agonist. Dexfenfluramine was formerly approved for weight management but was later withdrawn due to safety concerns, specifically cardiac valvulopathy and pulmonary hypertension. WAY-161503 is a research compound that has been evaluated in preclinical models of obesity. This comparison aims to provide a detailed overview of their mechanisms of action, efficacy, and safety profiles to inform future research and drug development efforts.
Mechanism of Action
The two compounds exert their effects on the serotonergic system through distinct mechanisms. Dexfenfluramine indirectly enhances serotonergic neurotransmission, while WAY-161503 directly activates specific serotonin (B10506) receptors.
Dexfenfluramine acts as a serotonin-releasing agent and a serotonin reuptake inhibitor.[1][2][3] This dual action leads to a significant increase in the concentration of serotonin in the synaptic cleft, thereby amplifying its downstream effects on appetite regulation, primarily through the hypothalamus.[1][2]
WAY-161503 is a potent agonist of the 5-HT2C and 5-HT2B serotonin receptors. By directly binding to and activating these receptors, it mimics the effects of serotonin in key brain regions involved in satiety and food intake.
Quantitative Data Comparison
The following tables summarize the available quantitative data for WAY-161503 hydrochloride and dexfenfluramine. It is important to note that direct comparative studies under identical experimental conditions are not available.
Table 1: Receptor Binding and Functional Activity of WAY-161503
| Parameter | 5-HT2C Receptor | 5-HT2A Receptor | 5-HT2B Receptor |
| Binding Affinity (Ki, nM) | 3.3 | 18 | 60 |
| Functional Activity (EC50, nM) | |||
| Inositol Phosphate Formation | 8.5 | 802 (partial agonist) | 6.9 |
| Calcium Mobilization | 0.8 | 7 | 1.8 |
Table 2: In Vivo Efficacy of WAY-161503 in Animal Models
| Animal Model | Endpoint | ED50 (mg/kg) |
| 24-h fasted normal Sprague-Dawley rats | 2-h food intake reduction | 1.9 |
| Diet-induced obese mice | 2-h food intake reduction | 6.8 |
| Obese Zucker rats | 2-h food intake reduction | 0.73 |
Table 3: Clinical Efficacy of Dexfenfluramine in Obese Patients
| Study Duration | Dexfenfluramine Dose | Mean Weight Loss vs. Placebo | Reference |
| 6 months | 15 mg twice daily | 4.8 kg greater loss | [4] |
| 12 months | 15 mg twice daily | Significantly greater loss at 6 months | [5] |
| 90 days | Not specified | Significantly higher weight loss | [6] |
Table 4: Adverse Effects Profile
| Compound | Common Adverse Effects | Serious Adverse Effects |
| WAY-161503 hydrochloride | Data not available from published literature. | Data not available from published literature. |
| Dexfenfluramine | Diarrhea, tiredness, dry mouth, somnolence.[7] | Cardiac valvulopathy, primary pulmonary hypertension.[2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in key studies.
In Vitro Assays for WAY-161503
-
Radioligand Binding Assays: These assays were conducted using membranes from Chinese hamster ovary (CHO) cells stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors. The binding affinity (Ki) of WAY-161503 was determined by its ability to displace specific radioligands from these receptors.
-
Inositol Phosphate (IP) Accumulation Assays: CHO cells expressing the respective 5-HT2 receptors were incubated with myo-[³H]inositol to label the phosphoinositide pools. The cells were then stimulated with varying concentrations of WAY-161503, and the accumulation of [³H]inositol phosphates was measured as an indicator of Gq-protein activation.
-
Calcium Mobilization Assays: Cells expressing the 5-HT2 receptors were loaded with a calcium-sensitive fluorescent dye. The addition of WAY-161503 triggered an increase in intracellular calcium, which was detected as a change in fluorescence, providing a measure of receptor activation.
References
- 1. Investigating interactions between phentermine, dexfenfluramine, and 5-HT2C agonists, on food intake in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of continuous infusions of dexfenfluramine on food intake, body weight and brain amines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of chronic administration of dexfenfluramine on stress- and palatability-induced food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labs.pbrc.edu [labs.pbrc.edu]
- 5. researchgate.net [researchgate.net]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of WAY-161503 Hydrochloride Efficacy in Animal Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pre-clinical efficacy of WAY-161503 hydrochloride, a selective 5-HT2C receptor agonist, with other notable anti-obesity agents in various animal models. The data presented is synthesized from a meta-analysis of published literature to aid in the evaluation of its therapeutic potential.
Comparative Efficacy of Anti-Obesity Agents
The following tables summarize the quantitative data on the efficacy of WAY-161503 hydrochloride and its comparators, Lorcaserin (B1675133) (a fellow 5-HT2C agonist) and Sibutramine (a serotonin-norepinephrine reuptake inhibitor), in animal models of obesity.
Table 1: Acute Effects on Food Intake
| Compound | Animal Model | Dose | Route of Administration | Reduction in Food Intake | Study |
| WAY-161503 | 24h fasted Sprague-Dawley rats | ED50: 1.9 mg/kg | i.p. | Dose-dependent decrease in 2-h food intake | [1] |
| WAY-161503 | Diet-induced obese mice | ED50: 6.8 mg/kg | i.p. | Dose-dependent decrease in 2-h food intake | [1] |
| WAY-161503 | Obese Zucker rats | ED50: 0.73 mg/kg | i.p. | Dose-dependent decrease in 2-h food intake | [1] |
| Lorcaserin | Diet-induced obese Sprague-Dawley rats | 1-2 mg/kg | s.c. (b.i.d.) | Significant reduction | [2] |
| Sibutramine | Diet-induced obese Wistar rats | 3 mg/kg/day | p.o. | Significant decrease throughout 21 days | [3][4] |
Table 2: Chronic Effects on Body Weight
| Compound | Animal Model | Dose | Duration | Route of Administration | Effect on Body Weight | Study |
| WAY-161503 | Growing Sprague-Dawley rats | Not specified | 10 days | Not specified | Attenuated body weight gain | [1] |
| WAY-161503 | Obese Zucker rats | Not specified | 15 days | Not specified | 25g decrease relative to vehicle | [1] |
| Lorcaserin | Diet-induced obese Sprague-Dawley rats | 1-2 mg/kg (b.i.d.) | 28 days | s.c. | Dose-related reduction in body weight gain | [2] |
| Sibutramine | Diet-induced obese Wistar rats | 3 mg/kg/day | 21 days | p.o. | 10% lower final body weight vs. control | [3][4] |
| Sibutramine | Lean Wistar rats | 3 mg/kg/day | 21 days | p.o. | 8% lower final body weight vs. control | [3][4] |
Experimental Protocols
WAY-161503 Efficacy Studies
-
Animal Models:
-
Male Sprague-Dawley rats (24-hour fasted for acute food intake studies).
-
Diet-induced obese (DIO) mice.
-
Male obese Zucker rats for chronic studies.
-
-
Drug Administration: WAY-161503 hydrochloride was administered intraperitoneally (i.p.) for acute food intake studies. The route for chronic studies was not explicitly stated in the primary reference.
-
Outcome Measures:
-
Acute: Food intake was measured over a 2-hour period post-drug administration. The dose required to reduce food intake by 50% (ED50) was calculated.
-
Chronic: Body weight and food intake were monitored over 10 to 15 days of continuous treatment.
-
Lorcaserin Efficacy Studies
-
Animal Model: Male Sprague-Dawley rats with diet-induced obesity (fed a high-fat diet).
-
Drug Administration: Lorcaserin was administered subcutaneously (s.c.) twice daily (b.i.d.) for 28 days.
-
Outcome Measures: Body weight gain and food intake were measured daily throughout the treatment period.
Sibutramine Efficacy Studies
-
Animal Model: Male Wistar rats with diet-induced obesity (DIO) and lean control rats.
-
Drug Administration: Sibutramine was administered orally (p.o.) via gavage once daily for 21 days.
-
Outcome Measures: Body weight and food intake were recorded daily. At the end of the study, body composition (fat and lean mass) and markers of insulin (B600854) resistance were also assessed.
Mechanism of Action and Signaling Pathway
WAY-161503 exerts its anti-obesity effects primarily through the activation of the serotonin (B10506) 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Activation of the 5-HT2C receptor by an agonist like WAY-161503 is believed to increase satiety.[5][6] The downstream signaling cascade involves the Gq/11 protein, which activates phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of cellular responses that ultimately modulate neuronal activity and feeding behavior.[7]
Caption: 5-HT2C Receptor Signaling Pathway
Experimental Workflow for Pre-clinical Anti-Obesity Drug Testing
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a compound like WAY-161503 in an animal model of diet-induced obesity.
Caption: Pre-clinical Anti-Obesity Study Workflow
References
- 1. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sibutramine reduces feeding, body fat and improves insulin resistance in dietary-obese male Wistar rats independently of hypothalamic neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sibutramine reduces feeding, body fat and improves insulin resistance in dietary-obese male Wistar rats independently of hypothalamic neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT2C receptor agonists as potential drugs for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for (Rac)-WAY-161503 Hydrochloride
Chemical and Physical Properties
A clear understanding of the compound's properties is the first step in safe handling. The table below summarizes the key quantitative data for (Rac)-WAY-161503 hydrochloride.
| Property | Value |
| Molecular Formula | C₁₁H₁₁Cl₂N₃O·HCl[2] |
| Molecular Weight | 308.59 g/mol [2] |
| CAS Number | 276695-22-8[2] |
| Appearance | White solid[2] |
| Solubility | Soluble in DMSO[2] |
Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the recommended procedure for the disposal of this compound, incorporating best practices for handling pharmacologically active, non-hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Identify the waste: This includes pure this compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, gloves, empty containers).
-
Segregate the waste: Do not mix this compound waste with other chemical waste streams, especially those containing incompatible substances such as strong acids, bases, or oxidizers.[3] It is best practice to collect it in a dedicated waste container.
Step 2: Containment and Labeling
-
Use appropriate containers: Collect solid and liquid waste in separate, clearly marked, and sealable containers. Ensure the container material is compatible with the waste. For instance, use glass bottles for solutions and sturdy plastic containers for solid waste.
-
Label containers clearly: The label should include the full chemical name, "this compound," the concentration (if in solution), the date, and the words "For Incineration."[4]
Step 3: Storage
-
Store safely: Keep the waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic. This storage area should be clearly marked as a chemical waste accumulation point.
Step 4: Final Disposal
-
Consult a professional disposal service: The recommended method for disposing of non-hazardous pharmaceutical waste is incineration.[4][5] Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Do not dispose of in regular trash or down the sink: Even though it may be classified as non-hazardous, its pharmacological activity poses a potential risk to the environment.[4]
-
Empty containers: Triple-rinse empty containers with a suitable solvent (e.g., water or an alcohol). Collect the rinsate as chemical waste.[6] After thorough cleaning, the container can often be disposed of as regular lab glass or plastic, but always check with your institutional guidelines.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Guide for Handling (Rac)-WAY-161503 Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (Rac)-WAY-161503 hydrochloride. The following procedures are designed to ensure the safe handling, storage, and disposal of this potent and selective 5-HT2C receptor agonist.
Risk Assessment and Safety Overview
This compound is a potent, selective, and high-affinity 5-HT2C receptor agonist.[1] While a supplier Safety Data Sheet (SDS) may classify the compound as not a hazardous substance, its potent pharmacological activity necessitates careful handling to prevent accidental exposure.[2] A thorough risk assessment should be conducted before any handling of this compound. The primary risks are associated with inhalation of aerosolized powder and skin or eye contact.
Personal Protective Equipment (PPE)
The level of PPE should be determined by a risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or N95-rated respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile gloves)- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double gloving provide an extra barrier against contamination. |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills. |
Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the integrity of the compound and ensuring laboratory safety.
General Handling Workflow
The following diagram illustrates the general workflow for safely handling this compound.
Storage Conditions
Proper storage is essential to maintain the stability and efficacy of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress.
When preparing solutions, it is recommended to aliquot and store them to prevent degradation from repeated freeze-thaw cycles.[1]
Experimental Protocols: Solution Preparation
The following are protocols for preparing solutions of (Rac)-WAY-161503 for in vivo experiments. These should be performed in a chemical fume hood with appropriate PPE.
Protocol 1: Aqueous-Based Solution
-
Add each solvent in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
This protocol should yield a clear solution with a solubility of ≥ 2.5 mg/mL (9.19 mM).[1]
Protocol 2: SBE-β-CD Based Solution
-
Add each solvent in the following order: 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
This should result in a clear solution with a solubility of ≥ 2.5 mg/mL (9.19 mM).[1]
Protocol 3: Oil-Based Solution
-
Add each solvent in the following order: 10% DMSO and 90% Corn Oil.
-
This will produce a clear solution with a solubility of ≥ 2.5 mg/mL (9.19 mM).[1]
If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
Waste Segregation and Disposal Pathway
Disposal Procedures
| Waste Type | Disposal Procedure |
| Contaminated PPE (gloves, lab coat, etc.) | - Carefully doff to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. |
| Aqueous Waste | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Labware (vials, pipette tips, etc.) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. |
All hazardous waste should be disposed of through a certified hazardous waste vendor. Ensure that all containers are compatible with the chemical and are clearly labeled with the contents.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
